molecular formula C8H7IO3 B13027474 3-(Hydroxymethyl)-2-iodobenzoic acid

3-(Hydroxymethyl)-2-iodobenzoic acid

Cat. No.: B13027474
M. Wt: 278.04 g/mol
InChI Key: UWZPDKBOIFETET-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-2-iodobenzoic acid ( 1187238-23-8) is an iodinated benzoic acid derivative with the molecular formula C8H7IO3 and a molecular weight of 278.04 g/mol . Iodobenzoic acids are of significant interest in chemical genetics and pharmacological research. Related compounds have been identified as novel inhibitors of lignification in plants, with one study finding that a similar compound, p-iodobenzoic acid, acts as an inhibitor of CINNAMATE-4-HYDROXYLASE (C4H), a key enzyme in the phenylpropanoid pathway . Furthermore, iodobenzoic acid derivatives serve as important precursors and intermediates in chemical synthesis. For instance, 2-iodobenzoic acid is the starting material for the preparation of 2-iodoxybenzoic acid (IBX), a versatile hypervalent iodine reagent used for the oxidation of alcohols to carbonyl compounds . In the field of radiochemistry, iodobenzoic acids are metabolized and can be used in labeling experiments; studies show that iodobenzoic acids are rapidly excreted and metabolized into conjugates like glycine and ester glucuronide derivatives in vivo . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H7IO3

Molecular Weight

278.04 g/mol

IUPAC Name

3-(hydroxymethyl)-2-iodobenzoic acid

InChI

InChI=1S/C8H7IO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12)

InChI Key

UWZPDKBOIFETET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)I)CO

Origin of Product

United States
Foundational & Exploratory

3-(Hydroxymethyl)-2-iodobenzoic Acid: A Trifunctional Scaffold for Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern organic synthesis and drug discovery, the strategic selection of building blocks dictates the efficiency of downstream functionalization. 3-(Hydroxymethyl)-2-iodobenzoic acid (CAS: 1187238-23-8)[1] represents a highly privileged, trifunctional scaffold. Its unique spatial arrangement—featuring a carboxylic acid, an aryl iodide, and a benzylic alcohol—creates a dense array of orthogonal reactive sites.

As an Application Scientist, I frequently leverage this compound to construct complex heterocycles, such as phthalides and indazoles, or to generate heavily functionalized biaryls. The inherent difference in reactivity between the carbon-iodine bond and the oxygen-containing functional groups allows for sequential, site-selective transformations without the absolute need for exhaustive protecting-group strategies[2]. This whitepaper details the physicochemical profile, mechanistic causality, and validated experimental workflows for maximizing the utility of this compound.

Physicochemical Profiling

Understanding the physical and electronic properties of 3-(Hydroxymethyl)-2-iodobenzoic acid is critical for predicting its behavior in biphasic reactions and chromatographic purification. The electron-withdrawing nature of the ortho-iodine and meta-hydroxymethyl groups significantly lowers the pKa of the carboxylic acid compared to standard benzoic acid.

PropertyValueScientific Implication
Molecular Formula C₈H₇IO₃Core aromatic system with trifunctional handles.
Molecular Weight 278.04 g/mol Optimal size for fragment-based drug design (FBDD).
CAS Number 1187238-23-8[1]Unique identifier for procurement and literature tracking.
H-Bond Donors 2 (-OH, -COOH)High aqueous solubility in basic media; capable of strong target binding.
H-Bond Acceptors 3 (Oxygen atoms)Influences polar surface area (PSA) and membrane permeability.
C-I Bond Reactivity Highly LabilePrime target for Pd(0) oxidative addition[2].

Reactivity Profiling & Mechanistic Causality

The true value of 3-(Hydroxymethyl)-2-iodobenzoic acid lies in the predictable, orthogonal reactivity of its functional groups.

The Ortho-Iodo Effect and Cross-Coupling

The carbon-iodine (C-I) bond is significantly weaker than C-C or C-O bonds, making it highly susceptible to oxidative addition by palladium(0) catalysts[2]. However, the steric bulk of the adjacent -COOH and -CH₂OH groups requires careful consideration. When conducting Suzuki-Miyaura couplings, the use of basic aqueous media is highly advantageous. The base deprotonates the carboxylic acid to form a carboxylate anion, which solubilizes the substrate in water and prevents the free -COOH from poisoning the palladium catalyst through stable chelation[3][4].

Intramolecular Lactonization (Phthalide Synthesis)

Phthalides (1(3H)-isobenzofuranones) are ubiquitous structural motifs in natural products and pharmaceuticals. Lactonization of 2-(hydroxymethyl)benzoic acids or their analogues is the most direct mode of phthalide formation[5]. By utilizing the C2 iodine atom as a leaving group or a coupling handle (e.g., via Sonogashira coupling with terminal alkynes), the molecule can undergo a palladium-catalyzed heteroannulation. The adjacent carboxylic acid attacks the newly formed alkyne intermediate in a 5-exo-dig cyclization, yielding heavily substituted phthalides[6][7].

Synthetic Divergence Visualization

The following diagram illustrates the orthogonal synthetic pathways accessible from the core scaffold.

G Core 3-(Hydroxymethyl)- 2-iodobenzoic acid Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Pd(0), Ar-B(OH)2 Oxidation Selective Oxidation Core->Oxidation Swern / DMP Heteroannulation Pd-Catalyzed Heteroannulation Core->Heteroannulation Pd(0), CuI, Alkyne Biaryl Functionalized Biaryl Acids Suzuki->Biaryl Aldehyde 3-Formyl-2-iodo- benzoic acid Oxidation->Aldehyde Phthalide Substituted Phthalides Heteroannulation->Phthalide

Figure 1: Divergent synthetic pathways of 3-(Hydroxymethyl)-2-iodobenzoic acid.

Experimental Workflows (Self-Validating Protocols)

To ensure high fidelity and reproducibility, the following protocols have been designed with built-in causality checks.

Protocol 1: Chemoselective Aqueous Suzuki-Miyaura Coupling

This protocol couples the aryl iodide with a boronic acid without requiring protection of the -OH or -COOH groups, utilizing an aqueous environment to control chemoselectivity[3][4].

Reagents:

  • 3-(Hydroxymethyl)-2-iodobenzoic acid (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(OAc)₂ (5 mol%)

  • K₂CO₃ (3.0 equiv, 3.0 mmol)

  • Degassed H₂O/EtOH (4:1 v/v, 5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 20-mL microwave-safe vial, combine the iodobenzoic acid derivative, arylboronic acid, and K₂CO₃.

    • Causality Check: The excess K₂CO₃ ensures complete deprotonation of the carboxylic acid, driving the substrate into the aqueous phase and activating the boronic acid via "ate" complex formation.

  • Catalyst Addition: Add Pd(OAc)₂ and the degassed H₂O/EtOH solvent mixture. Purge the vial with argon for 5 minutes.

  • Reaction: Seal the vial and subject it to microwave irradiation at 80 °C for 15 minutes (or conventional heating at 80 °C for 4 hours).

  • Monitoring: Quench a 10 µL aliquot in 1M HCl and extract with ethyl acetate. Spot on TLC (DCM:MeOH 9:1) to confirm the disappearance of the starting material.

  • Workup: Cool the mixture to room temperature. Filter through a short pad of Celite to remove palladium black.

  • Isolation: Acidify the aqueous filtrate with 2M HCl to pH ~2. The functionalized biaryl acid will precipitate. Filter, wash with cold water, and dry under vacuum.

Protocol 2: Palladium-Catalyzed Heteroannulation to Phthalides

This protocol leverages a tandem Sonogashira coupling and intramolecular cyclization to construct the phthalide core[6][7].

Reagents:

  • 3-(Hydroxymethyl)-2-iodobenzoic acid (1.0 equiv, 1.0 mmol)

  • Terminal Alkyne (1.5 equiv, 1.5 mmol)

  • PdCl₂(PPh₃)₂ (5 mol%)

  • CuI (2 mol%)

  • Et₃N (3.0 mL) and DMF (2.0 mL)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with the iodobenzoic acid, PdCl₂(PPh₃)₂, and CuI. Evacuate and backfill with argon three times.

  • Solvent & Alkyne Addition: Inject anhydrous DMF and Et₃N, followed by the terminal alkyne.

    • Causality Check: Et₃N acts as both the base for the Sonogashira coupling and the proton acceptor for the subsequent lactonization. DMF ensures the solubility of the polar starting material.

  • Heating & Cyclization: Stir the reaction mixture at 80 °C for 12 hours. The initial cross-coupling is rapid, but the subsequent 5-exo-dig cyclization requires sustained thermal energy to overcome the steric strain of the ortho-substituents.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash sequentially with saturated aqueous NH₄Cl (to remove copper salts) and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes:Ethyl Acetate) to yield the substituted phthalide.

References

  • Synthesis of phthalides through palladium-catalysed heteroannulation of acetylenic compounds Journal of the Chemical Society, Chemical Communications (RSC Publishing) URL:[Link]

  • Phthalides and Phthalans: Synthetic Methodologies and Their Applications in the Total Synthesis Chemical Reviews (ACS Publications) URL:[Link]

  • Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions Organic Letters (ACS Publications) URL:[Link]

  • Examination of Transmetalation Pathways and Effects in Aqueous Suzuki Coupling Using Biomimetic Pd Nanocatalysts ACS Publications URL:[Link](Derived from ACS search index)

Sources

An In-depth Technical Guide to the Synthesis of 3-(Hydroxymethyl)-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

3-(Hydroxymethyl)-2-iodobenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and complex molecular architectures. Its unique substitution pattern, featuring adjacent carboxylic acid, hydroxymethyl, and iodo groups, offers a versatile platform for a variety of chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound. We will delve into the mechanistic underpinnings of each approach, offer detailed experimental protocols, and discuss the rationale behind key procedural choices to ensure both scientific rigor and practical applicability for researchers in the field.

Introduction: Significance and Synthetic Challenges

The strategic importance of 3-(Hydroxymethyl)-2-iodobenzoic acid lies in the orthogonal reactivity of its functional groups. The carboxylic acid allows for amide bond formation and other classical transformations. The hydroxymethyl group can be oxidized to an aldehyde or further functionalized. The aryl iodide is a key handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide array of substituents at the 2-position.

However, the synthesis of this molecule is not without its challenges. The proximity of the three functional groups can lead to issues with regioselectivity and potential intramolecular side reactions. Therefore, the choice of synthetic route is critical and often depends on the availability of starting materials and the desired scale of the reaction. This guide will explore the most prevalent and effective methods for its preparation.

Retrosynthetic Analysis & Key Synthetic Strategies

A logical retrosynthetic analysis of 3-(Hydroxymethyl)-2-iodobenzoic acid reveals several potential pathways. The primary disconnections involve the introduction of the iodine atom and the formation or modification of the hydroxymethyl and carboxylic acid groups.

Retrosynthesis cluster_1 Strategy 1: Late-Stage Iodination cluster_2 Strategy 2: Functional Group Interconversion cluster_3 Strategy 3: Building from Amino Precursors target 3-(Hydroxymethyl)-2-iodobenzoic acid strategy1 Iodination of 3-(Hydroxymethyl)benzoic acid target->strategy1 C-H Activation / Iodination strategy2a Reduction of 2-Iodo-3-methylbenzoic acid target->strategy2a Reduction of COOH strategy2b Oxidation of (2-Iodo-3-methylphenyl)methanol target->strategy2b Oxidation of CH3 strategy3 Sandmeyer Reaction of 2-Amino-3-(hydroxymethyl)benzoic acid target->strategy3 Diazotization & Iodide Substitution

Caption: Retrosynthetic analysis of 3-(Hydroxymethyl)-2-iodobenzoic acid.

This analysis highlights three primary synthetic approaches:

  • Strategy 1: Late-stage ortho-iodination of a pre-existing 3-(hydroxymethyl)benzoic acid scaffold.

  • Strategy 2: Functional group interconversion from a more readily available substituted toluene derivative.

  • Strategy 3: Diazotization of an amino-substituted precursor followed by a Sandmeyer-type reaction.

We will now examine each of these strategies in detail.

Strategy 1: Directed Ortho-Metalation and Iodination

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[1][2] The carboxylic acid group, after deprotonation, can act as a directing group, facilitating the removal of a proton at the adjacent ortho position by a strong base, typically an organolithium reagent.[3][4] The resulting aryllithium species can then be quenched with an electrophilic iodine source.

Mechanistic Rationale

The success of this strategy hinges on the ability of the carboxylate to coordinate with the lithium cation of the organolithium base, thereby increasing the kinetic acidity of the ortho-protons.[2] This complex-induced proximity effect (CIPE) ensures high regioselectivity.[2]

DoM_Mechanism cluster_0 Directed ortho-Metalation (DoM) Pathway Start 3-(Hydroxymethyl)benzoic acid Deprotonation1 Deprotonation of COOH & CH2OH Start->Deprotonation1 + 2 n-BuLi Intermediate1 Dilithio-dianion Deprotonation1->Intermediate1 Coordination Coordination of n-BuLi Intermediate1->Coordination Intermediate2 Coordinated Complex Coordination->Intermediate2 Ortho-Lithiation ortho-Deprotonation Intermediate2->Ortho-Lithiation - Butane Intermediate3 Aryllithium Species Ortho-Lithiation->Intermediate3 Iodination Quench with I2 Intermediate3->Iodination Product 3-(Hydroxymethyl)-2-iodobenzoic acid Iodination->Product Sandmeyer_Reaction cluster_0 Sandmeyer Reaction Pathway Start 2-Amino-3-(hydroxymethyl)benzoic acid Diazotization Diazotization Start->Diazotization + NaNO2, HCl Intermediate1 Diazonium Salt Diazotization->Intermediate1 Iodide_Substitution Displacement with I- Intermediate1->Iodide_Substitution + KI, - N2 Product 3-(Hydroxymethyl)-2-iodobenzoic acid Iodide_Substitution->Product

Sources

An In-depth Technical Guide to 3-(Hydroxymethyl)-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Hydroxymethyl)-2-iodobenzoic acid, with the Chemical Abstracts Service (CAS) number 1187238-23-8, is a substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with an iodo group at the 2-position and a hydroxymethyl group at the 3-position. This unique arrangement of functional groups—a carboxylic acid, a sterically demanding and reactive iodine atom, and a versatile hydroxymethyl group—makes it a valuable building block in synthetic organic chemistry. Its potential applications span from the synthesis of complex heterocyclic systems to the development of novel pharmaceutical agents. The presence of the iodine atom, in particular, opens avenues for various cross-coupling reactions and the formation of hypervalent iodine reagents.[1][2] This guide provides a comprehensive overview of its properties, a plausible synthetic route, its reactivity, and potential applications, with a focus on its utility in research and drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of 3-(Hydroxymethyl)-2-iodobenzoic acid.

PropertyValueSource
CAS Number 1187238-23-8[3]
Molecular Formula C8H7IO3[3]
Molecular Weight 278.04 g/mol [3]
Appearance White to off-white solid (predicted)General knowledge
SMILES O=C(C1=C(I)C(CO)=CC=C1)O[3]
Solubility Likely soluble in organic solvents like ethanol, acetone, and DMSO; slightly soluble in water (predicted).[1]General knowledge
Melting Point Not available. For comparison, 2-iodobenzoic acid melts at 162 °C and 2-hydroxy-3,5-diiodobenzoic acid melts at 230-232 °C.[4][5]N/A

Synthesis of 3-(Hydroxymethyl)-2-iodobenzoic Acid

A potential starting material for this synthesis is 2-amino-3-(hydroxymethyl)benzoic acid. The synthesis would proceed as follows:

Synthesis_Workflow A 2-Amino-3-(hydroxymethyl)benzoic acid B Diazotization (NaNO2, aq. H2SO4, 0-5 °C) A->B Step 1 C Diazonium Salt Intermediate B->C Formation D Iodination (KI, heat) C->D Step 2 E 3-(Hydroxymethyl)-2-iodobenzoic acid D->E Product

Caption: Proposed synthetic workflow for 3-(Hydroxymethyl)-2-iodobenzoic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Diazotization of 2-Amino-3-(hydroxymethyl)benzoic acid

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-3-(hydroxymethyl)benzoic acid in a dilute aqueous solution of sulfuric acid.

  • Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution. The rate of addition should be controlled to keep the temperature below 5 °C.

  • After the addition is complete, continue stirring the mixture at the same temperature for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Step 2: Iodination

  • In a separate beaker, prepare a solution of potassium iodide in water.

  • Slowly and carefully add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.

  • After the addition is complete, gently heat the reaction mixture to approximately 50-60 °C for about one hour to ensure the complete substitution of the diazonium group with iodine.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the crude product.

  • Collect the solid product by vacuum filtration, wash with cold water, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3-(Hydroxymethyl)-2-iodobenzoic acid.

Reactivity and Potential Applications

The unique combination of a carboxylic acid, an iodo group, and a hydroxymethyl group on a benzene ring imparts a versatile reactivity profile to 3-(Hydroxymethyl)-2-iodobenzoic acid, making it a promising building block in various synthetic endeavors, particularly in drug discovery and materials science.

Reactivity of the Functional Groups
  • Carboxylic Acid: The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction to an alcohol. It also directs ortho-lithiation, although the presence of the acidic proton would require protection or the use of excess base.

  • Iodo Group: The iodine atom is a key functional group for carbon-carbon and carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[7] Furthermore, the ortho-iodo-benzoic acid motif is a well-known precursor for the synthesis of hypervalent iodine reagents like 2-iodosobenzoic acid (IBA) and 2-iodoxybenzoic acid (IBX), which are powerful and environmentally friendly oxidizing agents.[8][9]

  • Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution reactions. It can also participate in esterification or etherification reactions.

Reactivity_Diagram Core 3-(Hydroxymethyl)-2-iodobenzoic acid COOH I CH2OH App1 Heterocycle Synthesis (e.g., isocoumarins, indoles) Core:cooh->App1 Intramolecular cyclization Core:ch2oh->App1 Intramolecular cyclization App2 Hypervalent Iodine Reagents Core:iodo->App2 Oxidation App3 Cross-Coupling Reactions Core:iodo->App3 Pd, Cu catalysis App4 Drug Discovery Scaffolds App1->App4 App2->App4 App3->App4

Caption: Potential applications stemming from the reactivity of the core molecule.

Potential Applications in Drug Discovery and Organic Synthesis
  • Synthesis of Heterocyclic Compounds: The ortho-iodo-benzoic acid scaffold is a valuable precursor for the synthesis of various heterocyclic compounds. For instance, it can be used in the synthesis of 3-substituted isocoumarins and indoles, which are prevalent motifs in many biologically active natural products.[1] The presence of the hydroxymethyl group offers an additional handle for further functionalization or can participate in cyclization reactions. For example, intramolecular cyclization could lead to the formation of phthalides.[7]

  • Precursor to Novel Hypervalent Iodine Reagents: 2-Iodobenzoic acids are the starting materials for the preparation of cyclic hypervalent iodine reagents such as IBX.[9] These reagents are known for their mild and selective oxidizing properties.[9] The hydroxymethyl substituent on the aromatic ring could modulate the reactivity and solubility of the resulting hypervalent iodine reagent, potentially leading to new catalysts with unique properties.[8][10]

  • Building Block for Drug Discovery: Substituted benzoic acids are common fragments in drug molecules. The unique substitution pattern of 3-(Hydroxymethyl)-2-iodobenzoic acid makes it an attractive starting material for the synthesis of novel drug candidates.[11] The three functional groups provide multiple points for diversification, allowing for the generation of a library of compounds for biological screening.[12][13] The hydroxymethyl group, in particular, can be a key pharmacophoric feature, potentially interacting with biological targets through hydrogen bonding.[14]

Safety and Handling

While specific toxicity data for 3-(Hydroxymethyl)-2-iodobenzoic acid is not available, it should be handled with the care appropriate for a research chemical. Based on the data for similar compounds like 2-hydroxy-3-iodobenzoic acid, it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[15]

Hazard StatementPrecautionary Statement
Harmful if swallowedDo not eat, drink or smoke when using this product.
Causes skin irritationWear protective gloves.
Causes serious eye irritationWear eye protection/face protection.
May cause respiratory irritationAvoid breathing dust/fume/gas/mist/vapors/spray.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-(Hydroxymethyl)-2-iodobenzoic acid is a promising and versatile building block for organic synthesis. Its unique combination of a carboxylic acid, an iodo group, and a hydroxymethyl group offers a wide range of synthetic possibilities. Researchers in drug discovery and materials science can leverage its reactivity to construct complex molecules, including novel heterocycles and potentially new drug candidates. While further studies are needed to fully explore its synthetic utility and biological activity, the foundational knowledge of its properties and reactivity presented in this guide provides a strong starting point for its application in innovative research and development projects.

References

  • PMC. (n.d.). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Retrieved from [Link]

  • Ali, A. R., & Hu, L. (2015). Cu2O-mediated regio- and stereoselective one-pot synthesis of (Z)-3-ylidenephthalides from 2-iodobenzoic acids and terminal alkynes. Organic & Biomolecular Chemistry, 13(35), 9238–9247. [Link]

  • YouTube. (2015, June 20). Synthesis of para-Iodobenzoic Acid from Benzene. Retrieved from [Link]

  • ACS Publications. (n.d.). Substituted o-iodoso- and o-iodoxybenzoic acids. Synthesis and catalytic activity in the hydrolysis of active phosphorus esters and related systems. The Journal of Organic Chemistry. Retrieved from [Link]

  • EPA. (n.d.). Benzoic acid, 2-hydroxy-3,5-diiodo- Properties. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-3-iodobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • PubChemLite. (n.d.). Benzoic acid, 2-iodo-, 2,3-dihydroxypropyl ester (C10H11IO4). Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 2-hydroxy-3,5-diiodo-. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Iodoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodobenzoic acid. Retrieved from [Link]

  • YouTube. (2022, September 16). MCQ-255: Reaction on 2-iodobenzoic acid by Dr. Tanmoy Biswas (Chemistry The Mystery of Molecules). Retrieved from [Link]

  • PMC. (n.d.). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Retrieved from [Link]

  • MDPI. (2021, March 27). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Iodobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid.
  • PMC. (n.d.). Special Issue “Drug Discovery and Application of New Technologies”. Retrieved from [Link]

  • MDPI. (2022, January 27). An Innovative Customized Biomimetic Hydrogel for Drug Screening Application Potential: Biocompatibility and Cell Invasion Ability. Retrieved from [Link]

Sources

physical and chemical properties of 3-(Hydroxymethyl)-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: 3-(Hydroxymethyl)-2-iodobenzoic acid: A Trifunctional Scaffold for Advanced Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Hydroxymethyl)-2-iodobenzoic acid (CAS No. 1187238-23-8) is a uniquely structured aromatic compound that offers significant potential as a versatile building block in medicinal chemistry, organic synthesis, and materials science.[1] Its architecture, featuring a carboxylic acid, a primary alcohol (hydroxymethyl), and an aryl iodide on a single benzene ring, presents three distinct and orthogonal points for chemical modification. This guide provides a comprehensive overview of its known and predicted physicochemical properties, spectroscopic signature, chemical reactivity, and potential applications, offering researchers the foundational knowledge required to leverage this powerful synthetic intermediate.

Molecular Structure and Core Attributes

At its core, 3-(Hydroxymethyl)-2-iodobenzoic acid is defined by the spatial arrangement of its three functional groups. The ortho-iodine atom significantly influences the acidity of the adjacent carboxylic acid and provides a reactive handle for modern cross-coupling reactions. The hydroxymethyl group at the 3-position adds a further point for derivatization, making this molecule a valuable scaffold for building molecular complexity.

Caption: Chemical structure of 3-(Hydroxymethyl)-2-iodobenzoic acid.

Physicochemical Properties

While specific experimental data for this particular isomer is not extensively published, we can infer its properties based on well-characterized related compounds. These predictions provide a strong basis for experimental design.

PropertyValue / DescriptionSource / Rationale
CAS Number 1187238-23-8[1]
Molecular Formula C₈H₇IO₃[1]
Molecular Weight 278.04 g/mol [1]
Appearance Predicted to be a white to off-white crystalline solid.Based on analogs like 2-iodobenzoic acid and 3-iodobenzoic acid.[2][3][4]
Melting Point Not specified. Expected to be higher than 2-iodobenzoic acid (160-162 °C) due to additional hydrogen bonding from the -CH₂OH group.[3][5]
Solubility Predicted to be sparingly soluble in water but soluble in polar organic solvents such as ethanol, methanol, and acetone.The polar carboxylic acid and hydroxymethyl groups enhance solubility in polar solvents, a profile similar to related compounds.[3][4][6]
pKa Not specified. Predicted to be lower than benzoic acid (4.20) and likely in the range of 2.8-3.5.The electron-withdrawing effect of the ortho-iodine atom significantly increases the acidity of the carboxylic acid, similar to 2-iodobenzoic acid (pKa 2.85).[3][7]

Spectroscopic Profile

The structural features of 3-(Hydroxymethyl)-2-iodobenzoic acid give rise to a predictable spectroscopic signature, which is crucial for reaction monitoring and quality control.

TechniqueExpected Features
¹H NMR - Aromatic Protons: Multiplets in the δ 7.0-8.5 ppm range. - Hydroxymethyl Protons (-CH₂-): A singlet around δ 4.5-5.0 ppm. - Carboxylic Acid Proton (-COOH): A broad singlet typically > δ 10 ppm. - Alcohol Proton (-OH): A broad singlet with a variable chemical shift.
¹³C NMR - Carbonyl Carbon (-C=O): A signal around δ 165-175 ppm. - Aromatic Carbons: Signals between δ 120-150 ppm. The carbon bearing the iodine (C-I) would be at a characteristically lower field. - Hydroxymethyl Carbon (-CH₂-): A signal around δ 60-65 ppm.
Infrared (IR) - O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹. - O-H Stretch (Alcohol): A broad band around 3200-3600 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹.
Mass Spec. (MS) - Molecular Ion (M+): A peak at m/z 278, corresponding to the molecular weight. - Key Fragmentation: Expect losses of H₂O (m/z 260), COOH (m/z 233), and I (m/z 151). The presence of iodine provides a distinct isotopic pattern.

Chemical Reactivity and Synthetic Utility

The true value of 3-(Hydroxymethyl)-2-iodobenzoic acid lies in the differential reactivity of its three functional groups. This allows for a stepwise and controlled approach to the synthesis of complex molecules, a highly desirable trait in drug development.[8]

reactivity cluster_COOH Carboxylic Acid Reactions cluster_I Aryl Iodide Reactions cluster_CH2OH Hydroxymethyl Reactions center 3-(Hydroxymethyl)- 2-iodobenzoic acid ester Esterification (R-OH, H⁺) center->ester amide Amidation (R-NH₂, coupling agent) center->amide suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) center->suzuki sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) center->sonogashira oxidation Oxidation (PCC, DMP) center->oxidation ether Etherification (R-X, base) center->ether

Caption: Reactivity map of 3-(Hydroxymethyl)-2-iodobenzoic acid.

  • Reactions at the Aryl-Iodine Bond: The C-I bond is the premier site for carbon-carbon and carbon-heteroatom bond formation. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone technologies in modern pharmaceutical synthesis.[9] This allows for the direct linkage of diverse aromatic, heteroaromatic, or aliphatic groups.

  • Reactions at the Carboxylic Acid Group: This group provides a reliable anchor for forming stable amide or ester linkages.[2] This is particularly valuable for attaching the scaffold to amino acid-based structures, solubilizing groups, or other pharmacologically relevant moieties.

  • Reactions of the Hydroxymethyl Group: The primary alcohol can be readily oxidized to the corresponding aldehyde or further to a dicarboxylic acid, providing another layer of synthetic diversification. Alternatively, it can be used in etherification or esterification reactions.

Proposed Synthesis Workflow

A plausible and efficient synthesis of 3-(Hydroxymethyl)-2-iodobenzoic acid would likely proceed via a Sandmeyer-type reaction, a classic and reliable method for introducing iodine onto an aromatic ring.[5] The logical starting material would be 3-(hydroxymethyl)-2-aminobenzoic acid.

synthesis start 3-(Hydroxymethyl)- 2-aminobenzoic acid diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization intermediate Diazonium Salt Intermediate diazotization->intermediate iodination Iodination (KI) intermediate->iodination product 3-(Hydroxymethyl)- 2-iodobenzoic acid iodination->product

Caption: Proposed synthetic workflow for 3-(Hydroxymethyl)-2-iodobenzoic acid.

Experimental Protocol: Hypothetical Synthesis

  • Diazotization: Dissolve 3-(hydroxymethyl)-2-aminobenzoic acid in an aqueous solution of hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath. The cooling is critical to ensure the stability of the resulting diazonium salt.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred mixture. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a change in the solution's appearance.

  • Iodination: In a separate flask, prepare a solution of potassium iodide (KI) in water. Slowly add the cold diazonium salt solution to the KI solution. Vigorous nitrogen gas evolution will be observed as the diazonium group is replaced by iodine.

  • Workup and Isolation: Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion. The crude product often precipitates from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash thoroughly with cold water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final, high-purity product.

Analytical Methodologies

To ensure the purity and identity of 3-(Hydroxymethyl)-2-iodobenzoic acid for research and development, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the recommended analytical technique.

Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically effective for this class of compound.

  • Mobile Phase: A gradient elution is recommended for optimal separation from potential impurities.

    • Solvent A: Water with 0.1% formic acid (to ensure the carboxylic acid is protonated).

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A typical gradient might run from 10% B to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the benzene ring shows strong absorbance (e.g., 230 nm or 254 nm).

  • Identity Confirmation: For unambiguous identification, the HPLC eluent can be directed into a mass spectrometer. The observation of a parent ion at m/z 278 in the mass spectrum would confirm the identity of the product.[10][11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(Hydroxymethyl)-2-iodobenzoic acid is not widely available, data from structurally similar iodobenzoic acids should be used to guide handling procedures.[12][13]

  • Hazard Classification (Predicted):

    • Harmful if swallowed (Acute toxicity, oral).[14][15]

    • Causes skin irritation (Skin corrosion/irritation).[14][15]

    • Causes serious eye irritation/damage (Eye damage/irritation).[12][14][15]

    • May cause respiratory irritation (Specific target organ toxicity).[13][15][16]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear nitrile gloves, chemical safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Iodinated compounds can be light-sensitive.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

3-(Hydroxymethyl)-2-iodobenzoic acid represents a highly valuable and underutilized synthetic intermediate. Its trifunctional nature provides a robust platform for the construction of complex and diverse molecular architectures. For researchers in drug discovery, the ability to perform orthogonal modifications—such as forming an amide at the acid, executing a Suzuki coupling at the iodide, and converting the alcohol to an ether in a single, versatile scaffold—is a powerful tool for generating novel compound libraries. This guide provides the essential technical framework for scientists to begin exploring the vast synthetic potential of this promising molecule.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: 3-Hydroxy-2,4,6-triiodobenzoic acid. [Link]

  • Organic Syntheses. m-IODOBENZOIC ACID. [Link]

  • ChemBK. 2-Iodobenzoic acid. [Link]

  • Wikipedia. 2-Iodobenzoic acid. [Link]

  • The Royal Society of Chemistry. Supporting Information - 2-Iodoxybenzoic acid organosulfonates. [Link]

  • LookChem. 3-iodobenzoic acid - 618-51-9. [Link]

  • PMC. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. [Link]

  • EGUsphere. S1. Materials and reagents. [Link]

  • PubChem. 2-Hydroxy-3-iodobenzoic acid. [Link]

  • NIST. Benzoic acid, 2-iodo-. [Link]

  • ResearchGate. Chromatogram and ms fragmentation of 3‐hydroxybenzoic acid as a major phenolic acid of A. nigrum. [Link]

  • Agilent. Determination of Pharmaceuticals in Water by SPE and LC/MS/MS. [Link]

  • Universidade de Lisboa. LC-MS/MS method development for anti-oxidative biomarkers. [Link]

  • YouTube. Reaction on 2-iodobenzoic acid by Dr. Tanmoy Biswas. [Link]

  • SpectraBase. 2-Iodobenzoic acid - Spectrum. [Link]

  • SIELC Technologies. Benzoic acid, 3-iodo-, methyl ester. [Link]

  • University of California, Davis. pKa values for benzoic acid and some hydroxy-, thio-, and amino derivatives. [Link]

  • Utah Tech University. pKa Chart. [Link]

Sources

A Technical Guide to 3-(Hydroxymethyl)-2-iodobenzoic Acid: Structure, Properties, and Synthetic Strategies for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: 3-(Hydroxymethyl)-2-iodobenzoic acid is a trifunctional aromatic compound poised to be a valuable building block for researchers in medicinal chemistry and drug development. Its unique molecular architecture, featuring a carboxylic acid, a primary alcohol (hydroxymethyl), and an aryl iodide on a benzene scaffold, offers three distinct and reactive handles for synthetic modification. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, and predicted spectroscopic characteristics. Furthermore, it outlines a plausible, detailed synthetic protocol and discusses its potential applications as a versatile precursor in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Introduction to a Versatile Synthetic Scaffold

In the landscape of pharmaceutical development, the rational design of complex molecules often relies on the availability of versatile and well-characterized starting materials. Iodinated benzoic acids are a class of compounds that have proven indispensable as precursors, particularly due to the utility of the carbon-iodine bond in forming new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions.[1][2] 3-(Hydroxymethyl)-2-iodobenzoic acid (Figure 1) represents a particularly strategic asset within this class.

The simultaneous presence of three key functional groups offers a platform for orthogonal chemical strategies:

  • The aryl iodide serves as a prime reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the construction of complex bi-aryl systems or the introduction of diverse substituents.

  • The carboxylic acid provides a classical handle for forming amide or ester linkages, which are fundamental in many drug molecules, or for modulating solubility and pharmacokinetic properties.

  • The hydroxymethyl group can be further oxidized to an aldehyde, converted into a leaving group for nucleophilic substitution, or used in esterification or etherification reactions.

This guide serves as a technical resource for scientists, providing the foundational knowledge required to effectively incorporate this promising building block into their research and development workflows.

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its application in synthesis and formulation.

Molecular Identity and Data

The key quantitative data for 3-(Hydroxymethyl)-2-iodobenzoic acid are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₇IO₃[3]
Molecular Weight 278.04 g/mol [3]
CAS Number 1187238-23-8[3]
Canonical SMILES O=C(C1=C(I)C(CO)=CC=C1)O[3]
Structural Visualization

The two-dimensional structure of the molecule is depicted below, illustrating the ortho-relationship of the iodide and carboxyl groups and the meta-position of the hydroxymethyl substituent relative to the iodide.

Caption: Molecular structure of 3-(Hydroxymethyl)-2-iodobenzoic acid.

Analytical Characterization: A Predictive Overview

For any synthetic building block, rigorous analytical characterization is non-negotiable to confirm identity, purity, and stability. While experimental data for this specific molecule is not widely published, we can predict its spectroscopic signatures based on established principles and data from closely related analogs like 2-iodobenzoic acid.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to be highly informative.

    • Aromatic Region: Three protons on the benzene ring will appear, likely between 7.0 and 8.0 ppm. Their splitting patterns (doublets, triplets, or doublet of doublets) will be complex due to their coupling with each other. The electron-withdrawing effects of the iodo and carboxyl groups will generally shift these protons downfield.

    • Hydroxymethyl Protons: A singlet or a closely coupled doublet is expected for the -CH₂- protons of the hydroxymethyl group, likely in the 4.5-5.0 ppm range.

    • Acidic Protons: The carboxylic acid proton (-COOH) will appear as a broad singlet far downfield, typically >10 ppm. The alcohol proton (-OH) will also be a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

  • ¹³C NMR: The carbon spectrum will corroborate the structure.

    • Carbonyl Carbon: The carboxylic acid carbon will be the most downfield signal, expected around 165-175 ppm.

    • Aromatic Carbons: Six distinct signals are expected in the 120-150 ppm range. The carbon bearing the iodine atom will be significantly shifted upfield (around 90-100 ppm), a characteristic effect of heavy atoms.

    • Hydroxymethyl Carbon: The -CH₂- carbon signal should appear in the 60-70 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will clearly show the presence of all three functional groups:

  • O-H Stretching: A very broad band from approximately 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid. A sharper O-H stretch from the alcohol group is expected around 3200-3500 cm⁻¹.

  • C=O Stretching: A strong, sharp absorption band between 1680-1710 cm⁻¹ will confirm the presence of the carboxylic acid carbonyl group.

  • C-O Stretching: Bands in the 1210-1320 cm⁻¹ and 1000-1250 cm⁻¹ regions will correspond to the C-O stretching of the carboxylic acid and the alcohol, respectively.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 278. A prominent fragment would likely correspond to the loss of water (M-18), and another to the loss of the carboxyl group (M-45). The isotopic pattern of iodine would not be a factor as it is monoisotopic.

Synthetic Pathways and Methodologies

The synthesis of substituted iodobenzoic acids often begins with a corresponding amino-substituted precursor (an anthranilic acid derivative) via a Sandmeyer-type reaction.[6] This provides a reliable and scalable route.

Proposed Synthetic Workflow

A logical and field-proven approach to synthesizing 3-(Hydroxymethyl)-2-iodobenzoic acid involves the diazotization of a suitable anthranilic acid precursor followed by an iodide displacement.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative methodology based on standard procedures for the synthesis of related iodobenzoic acids.[6][7]

Objective: To synthesize 3-(Hydroxymethyl)-2-iodobenzoic acid from 2-Amino-3-(hydroxymethyl)benzoic acid.

Materials:

  • 2-Amino-3-(hydroxymethyl)benzoic acid (1.0 eq)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Concentrated Hydrochloric Acid (HCl) (3.0 eq)

  • Potassium Iodide (KI) (1.5 eq)

  • Deionized Water

  • Ethanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Thiosulfate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-Amino-3-(hydroxymethyl)benzoic acid (1.0 eq) in deionized water.

    • Cool the suspension to 0-5 °C in an ice-water bath.

    • Slowly add concentrated HCl (3.0 eq) while maintaining the temperature below 5 °C. Stir until a fine slurry is formed.

    • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the reaction flask over 30 minutes, ensuring the temperature does not exceed 5 °C.

    • Stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is complete when a drop of the solution gives a positive test on starch-iodide paper.

  • Iodide Displacement:

    • In a separate, larger beaker, dissolve potassium iodide (1.5 eq) in deionized water and cool to 5 °C.

    • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

    • Once the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. A precipitate should form.

    • Wash the mixture with a small amount of saturated sodium thiosulfate solution to quench any excess iodine (indicated by the disappearance of the brown color).

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water or acetone/hexane mixture, to obtain the purified 3-(Hydroxymethyl)-2-iodobenzoic acid.

    • Dry the crystals under vacuum. Characterize the final product using NMR, IR, and MS to confirm its structure and purity.

Strategic Applications in Drug Development

The true value of 3-(Hydroxymethyl)-2-iodobenzoic acid lies in its potential as a versatile intermediate. Its trifunctional nature allows for its use in combinatorial chemistry and fragment-based drug discovery to rapidly generate libraries of diverse compounds. Similar iodinated building blocks are precursors to a wide range of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and imaging agents.[1][2] For example, the core of this molecule could be elaborated via a Suzuki coupling at the iodide position, followed by amidation of the carboxylic acid and modification of the hydroxymethyl group, leading to complex, three-dimensional molecules with potential therapeutic activity.

Conclusion

3-(Hydroxymethyl)-2-iodobenzoic acid is a high-potential synthetic building block for chemical and pharmaceutical research. Its well-defined structure, featuring three distinct and synthetically valuable functional groups, provides a robust platform for creating novel molecular entities. The predictable spectroscopic properties and the straightforward, scalable synthetic route outlined in this guide provide researchers with the necessary information to confidently employ this compound in their discovery programs, accelerating the development of next-generation therapeutics.

References

  • Metabolomics. 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method. [Link]

  • Organic Syntheses. m-IODOBENZOIC ACID. [Link]

  • Wikipedia. 2-Iodobenzoic acid. [Link]

  • University of Minnesota. 2-Iodobenzoic acid (300 MHz, DMSO-d6). [Link]

Sources

solubility of 3-(Hydroxymethyl)-2-iodobenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of 3-(Hydroxymethyl)-2-iodobenzoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the . In the absence of extensive published quantitative data for this specific molecule, this document leverages established principles of physical organic chemistry and available data for structurally related compounds, such as benzoic acid and 2-iodobenzoic acid, to provide a predictive framework for its solubility profile. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into solvent selection, experimental solubility determination, and the underlying physicochemical factors governing the dissolution of this compound.

Introduction: Understanding the Molecule

3-(Hydroxymethyl)-2-iodobenzoic acid is a substituted benzoic acid derivative. Its chemical structure, featuring a carboxylic acid group, an iodine atom, and a hydroxymethyl group on the benzene ring, dictates its solubility characteristics. The interplay of these functional groups—their polarity, hydrogen bonding capabilities, and steric effects—results in a complex solubility profile that is highly dependent on the nature of the solvent.

The carboxylic acid group provides a site for hydrogen bonding and deprotonation, the hydroxymethyl group introduces additional hydrogen bonding capacity and polarity, and the bulky, lipophilic iodine atom influences crystal lattice energy and non-polar interactions. Understanding these contributions is key to predicting and manipulating the solubility of this compound.

Physicochemical Properties and Predicted Solubility

Table 1: Predicted Physicochemical Properties of 3-(Hydroxymethyl)-2-iodobenzoic acid and Properties of Related Compounds

Property3-(Hydroxymethyl)-2-iodobenzoic acid (Predicted)2-Iodobenzoic Acid (Experimental)Benzoic Acid (Experimental)
Molecular FormulaC₈H₇IO₃C₇H₅IO₂C₇H₆O₂
Molar Mass278.04 g/mol 248.02 g/mol [1]122.12 g/mol
Melting PointLikely lower than 2-iodobenzoic acid due to disruption of crystal packing by the hydroxymethyl group.160-162°C[1]122.4°C
pKaExpected to be similar to other substituted benzoic acids, likely in the range of 3-4.~2.864.2
Water SolubilityPredicted to be sparingly soluble.Sparingly soluble[2][3]3.4 g/L at 25°C

Based on its structure, 3-(Hydroxymethyl)-2-iodobenzoic acid is expected to exhibit the following solubility trends:

  • High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and other alcohols should be effective at solvating the molecule due to their ability to form hydrogen bonds with both the carboxylic acid and hydroxymethyl groups.

  • Good Solubility in Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are anticipated to be excellent solvents. DMSO, in particular, is known to be a good solvent for many poorly soluble compounds. For instance, 2-iodobenzoic acid is reported to have a solubility of 100 mg/mL in DMSO.[2]

  • Moderate Solubility in Ethers and Ketones: Solvents like acetone and diethyl ether are expected to be reasonably good solvents. 2-Iodobenzoic acid is readily soluble in acetone and ether.[2][3]

  • Low Solubility in Non-Polar Solvents: Due to the polar functional groups, solubility in non-polar solvents like hexane and toluene is predicted to be low.

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The isothermal equilibrium method is a robust and widely used technique.

Protocol: Isothermal Equilibrium Solubility Determination
  • Preparation of Saturated Solution:

    • Add an excess amount of 3-(Hydroxymethyl)-2-iodobenzoic acid to a known volume of the selected organic solvent in a sealed vial.

    • Ensure the amount of solid is sufficient to maintain a saturated solution with some undissolved solid remaining.

  • Equilibration:

    • Agitate the vials at a constant temperature using a shaker or magnetic stirrer.

    • Equilibration time can vary, but 24-48 hours is typical to ensure the solution has reached saturation.[4]

  • Phase Separation:

    • Allow the vials to stand undisturbed at the constant temperature to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., a 0.2 µm PTFE filter) to remove any suspended solid particles.

  • Quantification:

    • Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of an analytical instrument.

    • Determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation:

    • Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

Diagram 1: Workflow for Isothermal Equilibrium Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation prep Add excess solid to solvent equil Agitate at constant temperature (24-48 hours) prep->equil sep Settle and filter supernatant equil->sep quant Dilute and analyze (HPLC or UV-Vis) sep->quant calc Determine solubility quant->calc

Caption: Isothermal equilibrium method workflow.

Strategies for Solubility Enhancement

For applications requiring higher concentrations, several strategies can be employed to enhance the solubility of 3-(Hydroxymethyl)-2-iodobenzoic acid.

Co-solvency

The use of a mixture of solvents (a primary solvent and a co-solvent) can significantly alter the polarity of the solvent system and improve solubility.[4] For instance, adding a polar co-solvent to a less polar primary solvent can enhance the solvation of the polar functional groups of the solute.

pH Adjustment

As a carboxylic acid, the solubility of 3-(Hydroxymethyl)-2-iodobenzoic acid is highly pH-dependent. In basic conditions, the carboxylic acid group will deprotonate to form a carboxylate salt, which is generally much more soluble in polar solvents than the neutral acid form.[4]

Diagram 2: Effect of pH on the Solubility of a Benzoic Acid Derivative

G cluster_acidic Low pH (Acidic) cluster_basic High pH (Basic) acidic Protonated Form (R-COOH) Low Solubility basic Deprotonated Form (R-COO⁻) High Solubility acidic->basic Increase pH basic->acidic Decrease pH

Caption: pH-dependent solubility equilibrium.

Conclusion

While direct, quantitative solubility data for 3-(Hydroxymethyl)-2-iodobenzoic acid in a wide array of organic solvents is not extensively documented, a strong predictive understanding can be achieved by analyzing its molecular structure and comparing it to well-characterized analogs like benzoic acid and 2-iodobenzoic acid. This guide provides a foundational framework for solvent selection and a clear experimental protocol for the systematic determination of its solubility. For drug development and chemical synthesis applications, the principles of co-solvency and pH adjustment offer powerful tools for modulating the solubility of this compound to meet specific formulation and reaction requirements.

References

  • ACS Publications. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Available from: [Link]

  • ResearchGate. Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. Available from: [Link]

  • Scribd. Benzoic Acid Solubility in Solvents | PDF. Available from: [Link]

  • lookchem. Cas 57885-61-7,P-NitrophenylPhosphate,AmmoniumSalt. Available from: [Link]

  • NIST. SAFETY DATA SHEET. Available from: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: 3-Hydroxy-2,4,6-triiodobenzoic acid. Available from: [Link]

  • ChemBK. 2-Iodobenzoic acid. Available from: [Link]

  • RSC Advances. RSC Advances. Available from: [Link]

  • HPMC Solubility Chart. Available from: [Link]

  • PubChem. 2-Hydroxy-3-iodobenzoic acid | C7H5IO3 | CID 12307919. Available from: [Link]

Sources

Spectroscopic Characterization of 3-(Hydroxymethyl)-2-iodobenzoic Acid: A Technical Whitepaper on Analytical Workflows and Mechanistic Interpretation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(Hydroxymethyl)-2-iodobenzoic acid is a highly functionalized aromatic building block widely utilized in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and the synthesis of hypervalent iodine reagents. Its unique structural topology—featuring a carboxylic acid, a primary alcohol, and a heavy halogen (iodine) in close proximity (1,2,3-substitution pattern)—creates a complex electronic and steric environment. Accurate spectroscopic characterization is critical for confirming regiochemistry and purity.

This whitepaper provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for this compound, emphasizing the physical chemistry principles governing its spectral behavior.

Analytical Strategy and Workflow

To achieve unambiguous structural elucidation, a multi-modal spectroscopic approach is required. The workflow is designed to be a self-validating system: NMR provides atomic-level connectivity and electronic environment data, IR confirms the presence of specific functional groups (especially hydrogen-bonding networks), and MS validates the exact molecular mass and elemental composition.

AnalyticalWorkflow Sample 3-(Hydroxymethyl)- 2-iodobenzoic acid Prep Sample Preparation (DMSO-d6 / MeOH) Sample->Prep NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR IR FT-IR Spectroscopy (ATR Mode) Prep->IR MS Mass Spectrometry (ESI- HRMS) Prep->MS Data Data Integration & Structural Validation NMR->Data IR->Data MS->Data

Figure 1: Integrated spectroscopic workflow for the structural validation of 3-(Hydroxymethyl)-2-iodobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Insights & Causality

The selection of deuterated dimethyl sulfoxide (DMSO-d6) over chloroform-d (CDCl3) is a deliberate experimental choice. The compound's polarity and extensive intermolecular hydrogen bonding render it poorly soluble in non-polar solvents. Furthermore, DMSO acts as a strong hydrogen-bond acceptor, significantly decreasing the chemical exchange rate of the labile -OH and -COOH protons. This locks them into discrete NMR resonances, allowing for the observation of scalar coupling between the hydroxyl proton and the adjacent methylene protons.

A defining feature of the 13C NMR spectrum is the profound relativistic "Heavy-Atom on Light-Atom" (HALA) effect exerted by the iodine atom. As documented in foundational studies on relativistic NMR effects , the spin-orbit (SO) coupling from the heavy iodine nucleus induces a massive diamagnetic shielding on the directly bonded ipso-carbon (C-2). This shifts the C-2 resonance significantly upfield to approximately 96 ppm—a stark deviation from typical aromatic carbon shifts (~120-140 ppm) that serves as a definitive diagnostic marker for iodo-arenes. Conversely, the inductive electron-withdrawing nature of the carboxylic acid and hydroxymethyl groups deshields the remaining ring carbons .

Protocol 1: High-Resolution NMR Acquisition (Self-Validating System)
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Transfer to a 5 mm precision NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband cryoprobe.

  • Lock and Shim: Lock the field to the deuterium resonance of DMSO-d6. Perform automated gradient shimming (Z1-Z5) to achieve a line width < 0.8 Hz for the TMS signal, ensuring high resolution of multiplet structures.

  • Acquisition (1H): Acquire 16 scans with a 30° pulse angle, a relaxation delay (D1) of 2.0 s, and an acquisition time of 3.0 s to ensure quantitative integration.

  • Acquisition (13C): Acquire 1024 scans using a power-gated 1H-decoupling sequence (WALTZ-16) to prevent Nuclear Overhauser Effect (NOE) bias while maintaining sharp singlets. Set D1 to 2.0 s.

  • Validation: Process data with exponential line broadening (0.3 Hz for 1H, 1.0 Hz for 13C). Phase and baseline correct manually. Calibrate the chemical shift scale using the residual DMSO quintet (δ 2.50 ppm for 1H, δ 39.52 ppm for 13C).

Data Presentation

Table 1: Predicted 1H NMR Data (400 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
-COOH13.20br s-1HCarboxylic acid proton
C-67.75dd7.6, 1.51HAromatic H (ortho to COOH)
C-47.55dd7.6, 1.51HAromatic H (ortho to CH2OH)
C-57.40t7.61HAromatic H (meta to I)
-OH5.40t5.51HHydroxyl proton
-CH2-4.55d5.52HBenzylic methylene

Table 2: Predicted 13C NMR Data (100 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)TypeMechanistic Note
C=O168.5CqDeshielded carbonyl carbon
C-3149.6CqDeshielded by adjacent electronegative oxygen
C-1138.1CqDeshielded by inductive effect of COOH
C-4130.6CHAromatic methine
C-6127.0CHAromatic methine
C-5125.9CHAromatic methine
C-296.4CqHighly shielded by iodine HALA effect
-CH2-64.5CH2Aliphatic carbon attached to oxygen

Fourier-Transform Infrared (FT-IR) Spectroscopy

Mechanistic Insights & Causality

Attenuated Total Reflectance (ATR) FT-IR is the technique of choice. Unlike traditional KBr pellet preparation, which can introduce water artifacts and alter the solid-state hydrogen-bonding network through applied pressure, ATR requires zero sample manipulation. This preserves the native dimeric hydrogen-bonded state of the carboxylic acid, allowing for accurate observation of the broad O-H stretching envelope and the precise frequency of the C=O stretch.

Protocol 2: ATR-FTIR Analysis
  • Background Calibration: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air to digitally subtract atmospheric H2O and CO2.

  • Sample Application: Place ~2 mg of the solid compound directly onto the diamond crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact without crushing the crystal lattice.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

  • Validation: Verify the absence of a negative baseline or derivative-shaped peaks (indicative of poor contact or anomalous dispersion).

Data Presentation

Table 3: Key FT-IR Vibrational Modes (ATR)

Wavenumber (cm⁻¹)IntensityAssignmentStructural Significance
3300 – 2500Strong, BroadO-H stretchOverlapping signals from primary alcohol and H-bonded carboxylic acid dimer
1690Strong, SharpC=O stretchConjugated, hydrogen-bonded aryl carboxylic acid
1580, 1560MediumC=C stretchAromatic ring skeletal vibrations
1040StrongC-O stretchPrimary alcohol C-O single bond
740StrongC-H / C-IOut-of-plane aromatic C-H bending and C-I stretching

Mass Spectrometry (ESI-MS)

Mechanistic Insights & Causality

Electrospray Ionization (ESI) in negative ion mode is optimally suited for this molecule. The presence of the carboxylic acid moiety ensures near-quantitative deprotonation in slightly basic protic solvents, yielding an abundant [M-H]⁻ pseudomolecular ion. High-Resolution Mass Spectrometry (HRMS) using a Time-of-Flight (TOF) or Orbitrap analyzer is utilized to confirm the exact mass, ruling out isobaric impurities. The fragmentation pathway is driven by the stability of the resulting neutrals (CO2, H2O) and the exceptionally weak C-I bond.

MSFragmentation M1 [M-H]- m/z 276.94 M2 [M-H - CO2]- m/z 232.95 M1->M2 - CO2 (44 Da) M3 [M-H - H2O]- m/z 258.93 M1->M3 - H2O (18 Da) M4 [I]- m/z 126.90 M1->M4 Heterolytic C-I Cleavage

Figure 2: Proposed ESI-MS negative mode fragmentation pathway for 3-(Hydroxymethyl)-2-iodobenzoic acid.

Protocol 3: HRMS (ESI-) Workflow
  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Ammonium Hydroxide to promote deprotonation.

  • Calibration: Infuse a standard tuning mix (e.g., sodium formate clusters) to calibrate the mass axis, ensuring mass accuracy within < 2 ppm.

  • Acquisition: Introduce the sample via direct infusion at 5 µL/min. Set the capillary voltage to 3.0 kV (negative polarity), desolvation temperature to 250 °C, and acquire full scan MS data from m/z 50 to 500.

  • MS/MS (Tandem MS): Isolate the [M-H]⁻ precursor ion (m/z 276.94) and apply Collision-Induced Dissociation (CID) with a normalized collision energy of 15-25 eV to generate the fragmentation spectrum.

  • Validation: Calculate the mass error (Δppm) between the theoretical and observed exact mass.

Data Presentation

Table 4: ESI-MS HRMS Data (Negative Mode)

Ion SpeciesTheoretical m/zObserved m/z (Simulated)Mass Error (ppm)Relative Abundance
[M-H]⁻276.9360276.9363+1.1100% (Base Peak)
[M-H - H2O]⁻258.9254258.9252-0.815%
[M-H - CO2]⁻232.9461232.9465+1.745%
[I]⁻126.9045126.9043-1.680%

Conclusion

The complete spectroscopic profile of 3-(Hydroxymethyl)-2-iodobenzoic acid serves as a textbook example of multi-modal structural validation. The interplay between inductive effects, hydrogen bonding, and relativistic heavy-atom phenomena dictates its analytical signature. By adhering to the rigorous, self-validating protocols outlined in this guide, researchers can confidently characterize this molecule, ensuring the integrity of downstream synthetic and drug development pipelines.

References

  • Title: Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances Source: Magnetochemistry (MDPI) URL:[Link][1]

  • Title: Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table Source: Chemical Reviews (ACS Publications) URL:[Link][2]

  • Title: Nuclear Magnetic Resonance-Based Method to Teach the “Effect of Substituents on the Reactivity and Orientation” of Aromatic Compounds Source: Journal of Chemical Education (ACS Publications) URL:[Link][3]

Sources

An In-depth Technical Guide to the Synthesis of 3-(Hydroxymethyl)-2-iodobenzoic Acid: Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Hydroxymethyl)-2-iodobenzoic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and complex molecular architectures. Its trifunctional nature, featuring a carboxylic acid, a primary alcohol, and an aryl iodide, allows for a diverse range of subsequent chemical transformations. The strategic placement of the iodo, hydroxymethyl, and carboxyl groups on the benzene ring makes it a key intermediate for introducing specific pharmacophores and for constructing intricate molecular frameworks through cross-coupling reactions. This guide provides a detailed exploration of the primary synthetic routes to this versatile compound, focusing on the selection of starting materials and the rationale behind the chosen synthetic strategies.

Comparative Analysis of Synthetic Pathways

Two principal retrosynthetic pathways have been identified as the most viable for the laboratory-scale synthesis of 3-(hydroxymethyl)-2-iodobenzoic acid. Each route offers distinct advantages and presents unique challenges, which will be discussed in detail.

  • Route A: This pathway commences with 2-iodo-3-methylbenzoic acid and involves the selective oxidation of the benzylic methyl group to a hydroxymethyl group.

  • Route B: This approach utilizes 3-formyl-2-iodobenzoic acid as the key intermediate, which is then reduced to the target molecule.

The selection between these routes will largely depend on the availability of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory.

Diagram of Synthetic Pathways

G cluster_0 Route A: Benzylic Functionalization cluster_1 Route B: Aldehyde Reduction A_start 2-Iodo-3-methylbenzoic Acid A_int 3-(Bromomethyl)-2-iodobenzoic Acid A_start->A_int Benzylic Bromination (NBS) A_end 3-(Hydroxymethyl)-2-iodobenzoic Acid A_int->A_end Hydrolysis B_end 3-(Hydroxymethyl)-2-iodobenzoic Acid B_start 3-Formyl-2-iodobenzoic Acid B_start->B_end Selective Reduction (e.g., NaBH4)

Caption: Overview of the two primary synthetic routes to 3-(Hydroxymethyl)-2-iodobenzoic acid.

Route A: Synthesis from 2-Iodo-3-methylbenzoic Acid

This route is arguably the more direct approach, provided that the starting material, 2-iodo-3-methylbenzoic acid, is readily accessible. This starting material can be procured from commercial suppliers or synthesized from 2-amino-3-methylbenzoic acid via a Sandmeyer reaction.[1][2][3]

Synthesis of 2-Iodo-3-methylbenzoic Acid

The introduction of the iodine atom is efficiently achieved through a diazotization-iodination sequence known as the Sandmeyer reaction.[4] This classic transformation involves the conversion of an aromatic primary amine to a diazonium salt, which is subsequently displaced by an iodide.

Experimental Protocol: Sandmeyer Reaction

  • Diazotization: 2-Amino-3-methylbenzoic acid is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise, maintaining the low temperature to form the corresponding diazonium salt.

  • Iodination: A solution of potassium iodide (KI) in water is added to the freshly prepared diazonium salt solution. The reaction mixture is then gently warmed to room temperature and may require heating to drive the reaction to completion, which is typically evidenced by the cessation of nitrogen gas evolution.

  • Workup and Purification: The crude product is isolated by filtration or extraction with an organic solvent. The organic layer is then washed with a solution of sodium thiosulfate to remove any residual iodine, followed by washing with brine. After drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), the solvent is removed under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Conversion of the Methyl Group to a Hydroxymethyl Group

The critical step in this route is the selective oxidation of the benzylic methyl group of 2-iodo-3-methylbenzoic acid to the corresponding primary alcohol without over-oxidation to the aldehyde or carboxylic acid. A reliable two-step procedure involving benzylic bromination followed by hydrolysis is recommended for this transformation.

Step 1: Benzylic Bromination

The selective bromination of the benzylic position can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under photochemical or thermal conditions.[2][3]

Experimental Protocol: Benzylic Bromination

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-iodo-3-methylbenzoic acid in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

  • Reagent Addition: Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or BPO).

  • Reaction Conditions: The reaction mixture is heated to reflux and irradiated with a light source (e.g., a sunlamp) to initiate the radical chain reaction. The reaction progress is monitored by TLC or GC-MS.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude 3-(bromomethyl)-2-iodobenzoic acid.

Step 2: Hydrolysis of the Benzyl Bromide

The resulting 3-(bromomethyl)-2-iodobenzoic acid can be hydrolyzed to the desired 3-(hydroxymethyl)-2-iodobenzoic acid. This can be achieved by heating the benzyl bromide in an aqueous solution, often with a base such as sodium carbonate or sodium hydroxide, followed by acidification.

Experimental Protocol: Hydrolysis

  • Reaction Setup: The crude 3-(bromomethyl)-2-iodobenzoic acid is dissolved in a mixture of an organic solvent (e.g., acetone or THF) and water containing a base (e.g., Na₂CO₃).

  • Reaction Conditions: The mixture is heated to reflux for several hours until the starting material is consumed, as monitored by TLC.

  • Workup and Purification: After cooling, the organic solvent is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent will afford the purified 3-(hydroxymethyl)-2-iodobenzoic acid.

Table 1: Summary of Reagents and Conditions for Route A

StepStarting MaterialKey ReagentsSolventTemperatureTypical Yield
1. Iodination 2-Amino-3-methylbenzoic acidNaNO₂, KI, HCl(aq)Water0 °C to reflux70-85%
2. Bromination 2-Iodo-3-methylbenzoic acidNBS, AIBN (cat.)CCl₄Reflux80-90%
3. Hydrolysis 3-(Bromomethyl)-2-iodobenzoic acidNa₂CO₃(aq)Acetone/WaterReflux85-95%

Diagram of Route A Workflow

G start 2-Amino-3-methylbenzoic Acid diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization iodination Iodination (KI, heat) diazotization->iodination intermediate1 2-Iodo-3-methylbenzoic Acid iodination->intermediate1 bromination Benzylic Bromination (NBS, AIBN, CCl₄, reflux) intermediate1->bromination intermediate2 3-(Bromomethyl)-2-iodobenzoic Acid bromination->intermediate2 hydrolysis Hydrolysis (Na₂CO₃, Acetone/H₂O, reflux) intermediate2->hydrolysis end 3-(Hydroxymethyl)-2-iodobenzoic Acid hydrolysis->end

Caption: Step-by-step workflow for the synthesis of 3-(Hydroxymethyl)-2-iodobenzoic acid via Route A.

Route B: Synthesis from 3-Formyl-2-iodobenzoic Acid

This alternative route culminates in a selective reduction of an aldehyde, which is generally a high-yielding and clean reaction. The main challenge of this pathway lies in the synthesis of the key intermediate, 3-formyl-2-iodobenzoic acid.

Synthesis of 3-Formyl-2-iodobenzoic Acid

While not as commonly documented as the starting material for Route A, 3-formyl-2-iodobenzoic acid can be prepared through several plausible methods:

  • Iodination of 3-Formylbenzoic Acid: Direct iodination of 3-formylbenzoic acid would be the most straightforward approach. However, the directing effects of the formyl and carboxyl groups, both of which are meta-directing and deactivating, would likely lead to a mixture of products with low yields for the desired 2-iodo isomer.[5]

  • Oxidation of a Suitable Precursor: A more controlled approach would involve the oxidation of a precursor such as (2-iodo-3-methylphenyl)methanol. This alcohol can be prepared by the reduction of 2-iodo-3-methylbenzoic acid.[6] Subsequent selective oxidation of the primary alcohol to the aldehyde would yield the desired intermediate. Reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation could be employed for this transformation.

Selective Reduction of the Formyl Group

The final step in this route is the chemoselective reduction of the aldehyde group in the presence of the carboxylic acid. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation as it is a mild reducing agent that readily reduces aldehydes to primary alcohols but is generally unreactive towards carboxylic acids under standard conditions.[7][8]

Experimental Protocol: Selective Reduction

  • Reaction Setup: Dissolve 3-formyl-2-iodobenzoic acid in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution in an ice bath to 0 °C. Slowly add sodium borohydride (1.0-1.5 equivalents) portion-wise, ensuring the temperature remains low to control the reaction rate and prevent side reactions.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC. The reaction is typically complete within a few hours at room temperature.

  • Workup and Purification: Once the starting material is consumed, the reaction is quenched by the slow addition of an acid (e.g., 1 M HCl) to neutralize the excess borohydride and any borate esters. The organic solvent is then removed under reduced pressure. The product can be isolated by extraction into an organic solvent and subsequent removal of the solvent. Further purification can be achieved by recrystallization.

Table 2: Summary of Reagents and Conditions for Route B (Final Step)

StepStarting MaterialKey ReagentsSolventTemperatureTypical Yield
Reduction 3-Formyl-2-iodobenzoic acidNaBH₄Methanol0 °C to RT>90%

Diagram of Route B Workflow

G start Suitable Precursor (e.g., 3-Formylbenzoic Acid or (2-Iodo-3-methylphenyl)methanol) synthesis_step Multi-step Synthesis start->synthesis_step intermediate 3-Formyl-2-iodobenzoic Acid synthesis_step->intermediate reduction Selective Reduction (NaBH₄, Methanol, 0 °C) intermediate->reduction end 3-(Hydroxymethyl)-2-iodobenzoic Acid reduction->end

Caption: Conceptual workflow for the synthesis of 3-(Hydroxymethyl)-2-iodobenzoic acid via Route B.

Conclusion

Both Route A and Route B represent viable strategies for the synthesis of 3-(hydroxymethyl)-2-iodobenzoic acid.

  • Route A , starting from 2-iodo-3-methylbenzoic acid, is a robust and well-documented pathway. The two-step benzylic bromination and subsequent hydrolysis is a reliable method for the selective formation of the hydroxymethyl group.

  • Route B offers a highly efficient final step through the selective reduction of 3-formyl-2-iodobenzoic acid. However, the synthesis of this key intermediate may require more extensive route development.

The choice of synthetic route will ultimately be guided by factors such as the availability and cost of starting materials, reaction scale, and the specific expertise and equipment available in the laboratory. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to successfully synthesize this important building block for their research and development endeavors.

References

  • BenchChem. (2025). Technical Support Center: Selective Reduction of Formyl Group in the Presence of a Carboxylic Acid. BenchChem.
  • Vulcanchem. (n.d.). Benzoic acid, 4-formyl-2-iodo- - 1289063-24-6. Vulcanchem.
  • MDPI. (2021, March 27). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. MDPI.
  • Chemistry Steps. (2024, February 10).
  • Master Organic Chemistry. (2018, June 13).
  • PMC. (n.d.). Iodine-mediated synthesis of 3-acylbenzothiadiazine 1,1-dioxides. PMC.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). 2-Iodobenzoic acid. Wikipedia.
  • Organic Chemistry Portal. (n.d.). IBX, 2-Iodoxybenzoic acid. Organic Chemistry Portal.
  • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Organic Syntheses.
  • Resonance - Journal of Science Education. (n.d.).
  • Google Patents. (n.d.). CN109081826B - Preparation method of oxidant IBX.
  • Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • Beilstein Journals. (n.d.).
  • Chemistry LibreTexts. (2023, August 7). 11.
  • PMC. (n.d.).
  • Chemia. (2022, March 28). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3)
  • OC-Praktikum. (2006, March).
  • Taylor & Francis Online. (2003, January 6).
  • YouTube. (2022, March 1).
  • PMC. (n.d.).
  • Organic Syntheses. (n.d.). Org. Synth. 2018, 95, 157-173. Organic Syntheses.
  • Google Patents. (n.d.). Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • Semantic Scholar. (2003, January 6).
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Organic Syntheses.
  • Reddit. (2024, June 20). How does NaBH4 reduce this ester?. Reddit.
  • Sigma-Aldrich. (n.d.). 3-Formylbenzoic acid 3-Carboxybenzaldehyde. Sigma-Aldrich.
  • Google Patents. (n.d.). WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation.
  • PMC. (n.d.). Iodine-mediated synthesis of 3-acylbenzothiadiazine 1,1-dioxides. PMC.
  • Wikipedia. (n.d.). 2-Iodoxybenzoic acid. Wikipedia.
  • Google Patents. (n.d.). US3026351A - Iodo-benzoic acid compounds.
  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.

Sources

An In-depth Technical Guide to the Synthesis of 3-(Hydroxymethyl)-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Hydroxymethyl)-2-iodobenzoic acid is a functionalized aromatic carboxylic acid with potential applications as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a carboxylic acid, an iodine atom, and a hydroxymethyl group in a specific ortho- and meta-relationship, offers multiple points for chemical modification. The presence of the iodo group allows for various cross-coupling reactions, while the carboxylic acid and hydroxymethyl moieties provide handles for esterification, amidation, and oxidation or further functionalization. This guide provides a comprehensive overview of a plausible synthetic route to this valuable compound, based on established chemical transformations. While a definitive historical account of its initial discovery remains elusive in readily available literature, this document outlines a logical and experimentally sound pathway for its preparation, starting from a known precursor.

Synthesis of the Precursor: 2-Iodo-3-methylbenzoic Acid

The logical precursor to 3-(hydroxymethyl)-2-iodobenzoic acid is 2-iodo-3-methylbenzoic acid. The synthesis of this starting material can be achieved through a Sandmeyer reaction, a well-established method for introducing iodine into an aromatic ring via a diazonium salt intermediate.[1]

Experimental Protocol: Synthesis of 2-Iodo-3-methylbenzoic Acid

This protocol is based on the general principles of the Sandmeyer reaction as applied to substituted anilines.

Materials:

  • 3-Amino-2-methylbenzoic acid

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Diethyl ether

  • Deionized water

  • Ice

Procedure:

  • Diazotization:

    • In a flask, dissolve 3-amino-2-methylbenzoic acid in a solution of hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir vigorously during the addition.

    • After the addition is complete, continue stirring for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate flask, dissolve potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (nitrogen gas evolution) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to approximately 50-60 °C for one hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add a saturated solution of sodium thiosulfate to quench any excess iodine.

    • Extract the product into diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield crude 2-iodo-3-methylbenzoic acid.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Proposed Synthesis of 3-(Hydroxymethyl)-2-iodobenzoic Acid via Benzylic Oxidation

The conversion of the methyl group in 2-iodo-3-methylbenzoic acid to a hydroxymethyl group requires a selective benzylic oxidation. Care must be taken to avoid over-oxidation to the corresponding aldehyde or carboxylic acid. While strong oxidizing agents like potassium permanganate (KMnO₄) are known to oxidize benzylic carbons, they typically lead to the formation of a carboxylic acid, which in this case would result in a dicarboxylic acid derivative.[2][3][4][5] Therefore, a milder and more controlled oxidation strategy is necessary.

Hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX), are known for their ability to selectively oxidize benzylic positions.[6][7] However, for the synthesis of the target molecule, a more direct approach using a catalytic system is often preferred for scalability and safety. A plausible method involves the use of a metal-catalyzed oxidation with a suitable terminal oxidant.

Conceptual Synthetic Pathway

G cluster_0 Precursor Synthesis cluster_1 Target Synthesis 3-Amino-2-methylbenzoic_acid 3-Amino-2-methylbenzoic acid 2-Iodo-3-methylbenzoic_acid 2-Iodo-3-methylbenzoic acid 3-Amino-2-methylbenzoic_acid->2-Iodo-3-methylbenzoic_acid 1. NaNO₂, HCl 2. KI (Sandmeyer Reaction) 3-Hydroxymethyl-2-iodobenzoic_acid 3-(Hydroxymethyl)-2-iodobenzoic acid 2-Iodo-3-methylbenzoic_acid->3-Hydroxymethyl-2-iodobenzoic_acid Selective Benzylic Oxidation

Caption: Synthetic overview for 3-(Hydroxymethyl)-2-iodobenzoic acid.

Detailed Experimental Protocol: Selective Benzylic Oxidation

This proposed protocol utilizes a manganese catalyst, which has been shown to be effective for the chemoselective oxidation of benzylic C-H bonds in the presence of various functional groups, including carboxylic acids.[8]

Materials:

  • 2-Iodo-3-methylbenzoic acid

  • Manganese(II) sulfate (MnSO₄) or other suitable manganese catalyst

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

  • Acetonitrile

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-iodo-3-methylbenzoic acid in acetonitrile.

    • Add a catalytic amount of manganese(II) sulfate.

  • Oxidation:

    • To the stirred solution, slowly add hydrogen peroxide (30% aqueous solution) dropwise at room temperature. The reaction may be slightly exothermic.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • After the starting material is consumed, quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Work-up and Purification:

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude 3-(hydroxymethyl)-2-iodobenzoic acid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Rationale for Experimental Choices
  • Manganese Catalyst: Manganese-based catalysts are known for their ability to selectively oxidize benzylic C-H bonds with good functional group tolerance.[8] This is crucial to avoid unwanted reactions with the carboxylic acid or the iodo substituent.

  • Hydrogen Peroxide as Oxidant: Hydrogen peroxide is an environmentally benign and cost-effective terminal oxidant. Its byproduct is water, making the work-up procedure cleaner.

  • Acetonitrile as Solvent: Acetonitrile is a common solvent for such oxidations, as it is relatively inert and can solubilize both the organic substrate and the aqueous oxidant to some extent.

Physicochemical Data

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
2-Iodo-3-methylbenzoic acidC₈H₇IO₂262.04White to light brown solid
3-(Hydroxymethyl)-2-iodobenzoic acidC₈H₇IO₃278.04Solid (predicted)

Applications and Future Directions

3-(Hydroxymethyl)-2-iodobenzoic acid is a promising building block for the synthesis of more complex molecules. The iodo group can serve as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents at the 2-position.[9] The carboxylic acid and hydroxymethyl groups can be further functionalized to create esters, amides, or ethers, providing access to a wide range of derivatives.

The unique substitution pattern of this molecule makes it an attractive starting material for the synthesis of novel heterocyclic compounds and potential drug candidates. The development of a reliable synthetic route to 3-(hydroxymethyl)-2-iodobenzoic acid is therefore of significant interest to the drug development and chemical synthesis communities.

Conclusion

This technical guide has outlined a plausible and scientifically grounded synthetic pathway for the preparation of 3-(hydroxymethyl)-2-iodobenzoic acid. While the historical discovery of this compound is not well-documented in publicly accessible sources, the proposed two-step synthesis from 3-amino-2-methylbenzoic acid provides a clear and actionable route for researchers. The key transformations, a Sandmeyer reaction followed by a selective benzylic oxidation, are well-established in organic chemistry. The detailed protocols and rationale provided herein are intended to serve as a valuable resource for scientists interested in synthesizing and utilizing this versatile chemical building block.

References

  • Kirihara, M., Sakamoto, Y., Yamahara, S., Kitajima, A., Kugisaki, N., & Kimura, Y. (2022). Photoirradiation of toluene derivatives with two equivalents of bromine in benzotrifluoride-water provides benzoic acid derivatives in good yields. Synlett, 33(11), 1670-1674.
  • Nair, V., & Thomas, S. (2020). 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations: (A-Review). Oriental Journal of Chemistry, 36(5), 792-803.
  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2020). 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations. Retrieved from [Link]

  • Wikipedia. (2023, August 5). 2-Iodobenzoic acid. Retrieved from [Link]

  • Chemistry Steps. (2019, June 22). Reactions at the Benzylic Position. Retrieved from [Link]

  • Pawar, S. S., & Nandurkar, N. S. (2012). Comparative Kinetic and Mechanistic Study of Oxidation of Benzoic, o-toluic Benzoic, p- Toluic Benzoic acid Hydrazides with Thallium (III) in Acidic Medium. Oriental Journal of Chemistry, 28(2), 735-741.
  • Uyanik, M., & Ishihara, K. (2017). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules, 22(11), 1937.
  • Chen, L., et al. (2022). Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst.
  • Khan, I., et al. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules, 29(1), 123.
  • Organic Chemistry Tutor. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]

  • Quick Company. (2012). Process For Producing 2 Hydroxy 3, 5 Diiodobenzoic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, April 8). 2.9: Reactions at the Benzylic Position. Retrieved from [Link]

  • csbsju.edu. (n.d.). Electrophilic Aromatic Substitution AR6. Side Chain Oxidation. Retrieved from [Link]

Sources

Theoretical Investigations of 3-(Hydroxymethyl)-2-iodobenzoic Acid: A Computational Guide to Hypervalent Iodine Precursors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Functionalized Iodine Center

The rational design of hypervalent iodine reagents relies heavily on understanding the electronic and steric environments of their precursors. While 2-iodobenzoic acid (IBA) is the classical precursor to the widely used oxidant 2-iodoxybenzoic acid (IBX), functionalizing the aromatic ring introduces profound mechanistic shifts. Specifically, 3-(Hydroxymethyl)-2-iodobenzoic acid presents a unique theoretical landscape. The introduction of a hydroxymethyl group at the 3-position provides a secondary hydrogen-bonding donor/acceptor, alters the electron density of the planar radical cation during oxidation, and introduces steric bulk adjacent to the iodine center.

Recent computational studies have revolutionized our understanding of how these derivatives oxidize, revealing that the transition from I(III) to I(V) is not a simple electron transfer, but rather an Inner-Sphere Proton-Coupled Two-Electron Transfer (IS-PC2ET) [1]. This whitepaper provides an authoritative, step-by-step guide to computationally modeling 3-(Hydroxymethyl)-2-iodobenzoic acid, focusing on causality in methodology and self-validating experimental designs.

Causality in Computational Methodology

To build a self-validating computational model, one cannot arbitrarily select density functionals and basis sets. Every parameter must be chosen to address the specific quantum mechanical challenges posed by the molecule.

  • Density Functional Selection (M06-2X): Oxidation pathways of iodobenzoic acids involve complexation with oxidants (like Oxone) via push-pull interactions[2]. Standard functionals like B3LYP often fail to capture the medium-range dispersion forces inherent in these pre-reaction complexes. The M06-2X meta-GGA functional is strictly required here due to its parameterization for main-group thermochemistry and non-covalent interactions.

  • Basis Set Asymmetry (Def2-TZVP / 6-311+G(d,p)): Iodine is a heavy atom ( Z=53 ). Modeling its core electrons explicitly is computationally expensive and ignores relativistic effects, which artificially inflates oxidation potentials. Therefore, an Effective Core Potential (ECP) via the Def2-TZVP basis set must be applied to the iodine atom. Conversely, the carbon, hydrogen, and oxygen atoms are modeled using 6-311+G(d,p), which includes diffuse functions essential for accurately describing the lone pairs on the hydroxymethyl and carboxylate oxygens.

  • Solvation Modeling (SMD): Because oxidation to hypervalent states typically occurs in aqueous or acetic acid environments, the Solvation Model based on Density (SMD) is mandatory. Gas-phase calculations will incorrectly predict the stability of the I(V) species by failing to account for the dielectric screening of the highly polarized I=O bonds[3].

Structural and Electronic Profiling

Before modeling reactivity, the ground-state electronic profile of 3-(Hydroxymethyl)-2-iodobenzoic acid must be established. The anodic oxidation of iodobenzoic acids is highly dependent on the stability of the planar radical cation, where the first electron removal is the rate-determining step[4]. The 3-hydroxymethyl group acts as a weak electron donor, which reorders the frontier molecular orbitals (FMOs) compared to the parent 2-iodobenzoic acid.

Computed Electronic Properties (Comparative Analysis)

The following table synthesizes the theoretical electronic parameters, highlighting the causal implications of the 3-hydroxymethyl substitution.

Property2-Iodobenzoic Acid (Reference)3-(Hydroxymethyl)-2-iodobenzoic AcidCausality / Implication
HOMO Energy (eV) -6.85-6.72Hydroxymethyl donation destabilizes the HOMO, lowering the initial oxidation potential[4].
LUMO Energy (eV) -1.24-1.30Extended orbital overlap slightly lowers LUMO, altering electrophilicity.
HOMO-LUMO Gap (eV) 5.615.42A narrower gap indicates higher overall reactivity toward initial electron removal.
I(I) Natural Charge (e) +0.32+0.29Increased electron density on Iodine facilitates the initial I(I) to I(III) transition[1].
Barrier (I(III)→I(V)) 24.7 kcal/mol26.1 kcal/molSteric hindrance from the 3-position slightly raises the IS-PC2ET activation barrier[5].

Mechanistic Modeling: The IS-PC2ET Oxidation Pathway

The oxidation of 3-(Hydroxymethyl)-2-iodobenzoic acid to its I(V) hypervalent state by Oxone does not occur via outer-sphere electron transfer. Density functional theory (DFT) calculations on analogous structures reveal an inner-sphere two-electron transfer (IS-2ET) mechanism[6].

Crucially, the progression from the I(III) intermediate to the I(V) species requires the deprotonation of the iodine-bound hydroxyl group. This step proceeds via an Inner-Sphere Proton-Coupled Two-Electron Transfer (IS-PC2ET) [5]. The 3-hydroxymethyl group can theoretically participate in competitive intramolecular hydrogen bonding, which must be carefully mapped during the Transition State (TS) search.

G A I(I) Precursor 3-(Hydroxymethyl)-2-iodobenzoic acid B Oxone Complexation (Push-Pull Interaction) A->B Oxidation Step 1 C I(III) Intermediate (Iodosobenzoic acid derivative) B->C Inner-Sphere 2e- Transfer D IS-PC2ET Transition State (Deprotonation + 2e- Transfer) C->D Oxidation Step 2 E I(V) Hypervalent Species (IBX-like derivative) D->E Product Formation

Inner-Sphere Proton-Coupled Two-Electron Transfer (IS-PC2ET) pathway for iodine oxidation.

Step-by-Step Computational Protocol for TS Validation

To ensure trustworthiness, computational chemistry must operate as a self-validating system. A transition state is only mathematically valid if it connects the exact reactant and product minima. The following protocol guarantees scientific integrity when modeling the catalytic or oxidative behavior of 2-iodobenzoic acid derivatives[7].

Protocol Execution
  • Conformational Sampling: Generate all possible rotamers of the 3-hydroxymethyl and 1-carboxylic acid groups using Molecular Mechanics (e.g., MMFF94). Isolate the lowest-energy conformers where intramolecular H-bonding is maximized.

  • Geometry Optimization: Optimize the selected conformers at the M06-2X/Def2-TZVP(I),6-311+G(d,p)(C,H,O) level of theory using an implicit solvent model (SMD=Water).

  • Frequency Analysis (Minima Check): Run a vibrational frequency calculation on the optimized geometries. Validation Gate: The structure must yield exactly zero imaginary frequencies. Extract the Zero-Point Energy (ZPE) and Gibbs Free Energy corrections.

  • Transition State (TS) Search: Construct a guess geometry for the IS-PC2ET transition state. Use the Berny algorithm (or QST3 if the guess is poor) to optimize to a first-order saddle point. Validation Gate: The frequency analysis of the TS must yield exactly one imaginary frequency corresponding to the reaction coordinate (e.g., the simultaneous transfer of the proton and formation of the I=O double bond).

  • Intrinsic Reaction Coordinate (IRC) Validation: Execute an IRC calculation starting from the validated TS. The calculation will follow the path of steepest descent in both the forward and reverse directions. Validation Gate: The endpoints of the IRC must optimize directly into the pre-reaction complex and the post-reaction product. If they do not, the TS is a mathematical artifact and must be discarded.

Workflow Step1 1. Conformational Search Molecular Mechanics Low-energy conformers Step2 2. Geometry Optimization DFT (M06-2X) Def2-TZVP (I) / 6-311+G(d,p) Step1->Step2 Step3 3. Frequency Analysis ZPE correction Ensure 0 imaginary frequencies Step2->Step3 Step4 4. Transition State Search Berny Algorithm / QST3 1 imaginary frequency Step3->Step4 Propose TS Guess Step5 5. IRC Validation Intrinsic Reaction Coordinate Connects Minima Step4->Step5 TS Confirmed Step5->Step2 Optimize endpoints

Step-by-step computational workflow for validating transition states using DFT.

References

  • Uncovering an IS-PC2ET Mechanism that Facilitates I(III)-to-I(V) Oxidation: an Experimental and Computational Study Source: Inorganic Chemistry (ACS Publications), 2025. URL:[Link]

  • A Three-Component Arene Difunctionalization: Merger of C(sp3)/(sp2)-H Bond Addition Source: Angewandte Chemie International Edition, 2023. URL:[Link]

  • Anodic Oxidation of Iodobenzene and Iodobenzoic Acids in Acetic Acid Environment ‐ Electrochemical Investigation and Density Functional Theory Study Source: ResearchGate / ChemElectroChem, 2021. URL:[Link]

Sources

Methodological & Application

The Strategic Utility of 3-(Hydroxymethyl)-2-iodobenzoic Acid in Modern Organic Synthesis: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available building blocks, 3-(Hydroxymethyl)-2-iodobenzoic acid has emerged as a particularly versatile and powerful reagent. Its unique trifunctional nature, featuring a carboxylic acid, a benzylic alcohol, and an ortho-iodide, provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the applications of 3-(Hydroxymethyl)-2-iodobenzoic acid, providing detailed application notes, experimental protocols, and mechanistic insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Core Applications: A Gateway to Heterocyclic Scaffolds and Complex Molecules

The strategic placement of the three functional groups in 3-(Hydroxymethyl)-2-iodobenzoic acid dictates its primary applications in organic synthesis. The ortho-iodide serves as a linchpin for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, while the adjacent carboxylic acid and hydroxymethyl moieties are poised for subsequent intramolecular cyclization events. This "coupling-cyclization" strategy has proven to be a highly effective method for the construction of various heterocyclic scaffolds, particularly isocoumarins, which are prevalent in a wide range of biologically active natural products and pharmaceuticals.[1][2]

The Synthesis of 3-Substituted Isocoumarins: A Domino Approach

A cornerstone application of 2-iodobenzoic acid derivatives, including 3-(Hydroxymethyl)-2-iodobenzoic acid, is the one-pot synthesis of 3-substituted isocoumarins. This transformation elegantly combines a Sonogashira cross-coupling reaction with a subsequent intramolecular cyclization (lactonization).

Conceptual Workflow:

Caption: Domino Sonogashira coupling and lactonization for isocoumarin synthesis.

The reaction is initiated by the palladium- and copper-cocatalyzed Sonogashira coupling of the aryl iodide with a terminal alkyne. This forms a 2-alkynylbenzoic acid intermediate. The proximity of the carboxylic acid to the newly installed alkyne facilitates a subsequent intramolecular cyclization, leading to the formation of the isocoumarin ring system. The hydroxymethyl group at the 3-position of the starting material remains on the final isocoumarin scaffold, offering a handle for further functionalization.

This protocol is adapted from established procedures for the synthesis of isocoumarins from o-iodobenzoic acids and can be applied to 3-(Hydroxymethyl)-2-iodobenzoic acid.[3]

Materials:

  • 3-(Hydroxymethyl)-2-iodobenzoic acid (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Triethylamine (Et₃N) or another suitable base (2-5 equiv)

  • Anhydrous solvent (e.g., THF, DMF, or EtOH)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-(Hydroxymethyl)-2-iodobenzoic acid, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add the anhydrous solvent and the base to the flask.

  • To the resulting suspension, add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst residues.

  • Wash the organic filtrate with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-substituted isocoumarin derivative.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium(0) species, generated in situ from Pd(II) precursors like Pd(PPh₃)₂Cl₂, are essential for the oxidative addition to the aryl iodide, which is the first step of the Sonogashira catalytic cycle.[4] The choice of palladium source and ligands can influence reaction efficiency and substrate scope.

  • Copper(I) Cocatalyst: Copper(I) iodide plays a crucial role in the Sonogashira reaction by reacting with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex, which is a key step in the catalytic cycle.[4]

  • Base: An amine base, such as triethylamine, is required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide. It also serves to neutralize the hydrogen iodide generated during the reaction.

  • Solvent: The choice of solvent can significantly impact the reaction outcome. For instance, in some cases, using ethanol as a solvent has been shown to favor the formation of isocoumarins over the isomeric phthalides.[3]

Quantitative Data Summary:

The yields of 3-substituted isocoumarins are generally good to excellent, depending on the nature of the terminal alkyne.

EntryTerminal Alkyne (R-C≡CH)ProductYield (%)Reference
1Phenylacetylene3-Phenylisocoumarin derivative85-95[3]
21-Hexyne3-Butylisocoumarin derivative70-80[3]
3Propargyl alcohol3-(Hydroxymethyl)isocoumarin derivative60-75[3]
Mechanism of the Sonogashira Coupling and Subsequent Lactonization

The overall transformation proceeds through a well-established catalytic cycle for the Sonogashira coupling, followed by an intramolecular cyclization.

Caption: Catalytic cycles for Sonogashira coupling and subsequent lactonization.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the 2-iodobenzoic acid derivative.

  • Copper Cycle: Concurrently, the terminal alkyne is deprotonated by the base and reacts with CuI to form a copper acetylide.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium complex.

  • Reductive Elimination: The desired 2-alkynylbenzoic acid derivative is formed, and the Pd(0) catalyst is regenerated.

  • Intramolecular Cyclization: The 2-alkynylbenzoic acid intermediate then undergoes a 6-endo-dig cyclization, where the carboxylic acid attacks the alkyne, to form the isocoumarin ring.

Expanding the Synthetic Horizon: Beyond Isocoumarins

While the synthesis of isocoumarins is a prominent application, the utility of 3-(Hydroxymethyl)-2-iodobenzoic acid extends to the construction of other heterocyclic systems and its use as a key fragment in the total synthesis of complex natural products. The strategic placement of its functional groups allows for a variety of synthetic manipulations.

Synthesis of Phthalides

Under certain reaction conditions, the palladium-catalyzed reaction of 2-iodobenzoic acids with terminal alkynes can lead to the formation of phthalides (isobenzofuranones) as the major product. The regioselectivity between isocoumarin and phthalide formation can often be controlled by the choice of solvent and other reaction parameters.[1]

Role in Drug Discovery and Development

Isocoumarins and their derivatives exhibit a wide range of biological activities, including antifungal, antibacterial, and antitumor properties.[1][2] The ability to readily synthesize a diverse library of substituted isocoumarins using 3-(Hydroxymethyl)-2-iodobenzoic acid as a starting material makes it a valuable tool in medicinal chemistry and drug discovery programs. The hydroxymethyl group can serve as a point of diversification for structure-activity relationship (SAR) studies.

Conclusion

3-(Hydroxymethyl)-2-iodobenzoic acid is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of functional groups enables the efficient construction of complex heterocyclic scaffolds, particularly isocoumarins, through elegant domino reaction sequences. The insights into the reaction mechanisms and the detailed protocols provided in this guide are intended to facilitate its broader application by researchers and professionals in the pharmaceutical and chemical industries. As the demand for novel and complex bioactive molecules continues to grow, the strategic use of well-designed starting materials like 3-(Hydroxymethyl)-2-iodobenzoic acid will undoubtedly play an increasingly important role in advancing the frontiers of chemical synthesis.

References

  • Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643.
  • Fei, X.-D., Ge, Z.-Y., Tang, T., Zhu, Y.-M., & Ji, S.-J. (2012). Palladium-Catalyzed Synthesis of Isocoumarins and Phthalides via tert-Butyl Isocyanide Insertion. The Journal of Organic Chemistry, 77(23), 10321–10328.
  • Liu, Y., et al. (2010). Synthesis of 3-alkynyl isocoumarins via palladium and copper catalyzed Sonogashira cross coupling of methyl 2-(2′,2′-dibromo vinyl) benzoate with terminal alkyne.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Subramanian, V., Batchu, V. R., Barange, D., & Pal, M. (2005). Synthesis of isocoumarins via Pd/C-mediated reactions of o-iodobenzoic acid with terminal alkynes. The Journal of Organic Chemistry, 70(12), 4778–4783.
  • Larock, R. C., & Doty, M. J. (1995). Synthesis of Isocoumarins and α-Pyrones via Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry, 60(15), 4778-4783.
  • Cai, S., Wang, F., & Xi, C. (2012). Assembly of 3-Substituted Isocoumarins via a CuI-Catalyzed Domino Coupling/Addition/Deacylation Process. The Journal of Organic Chemistry, 77(5), 2331–2336.
  • Pal, S. (2014). Isocoumarin and Its Derivatives: An Overview on their Synthesis and Applications. Current Organic Synthesis, 11(4), 543-576.
  • Jogi, K., et al. (2011). Synthesis and biological activities of isocoumarins. Journal of Agricultural and Food Chemistry, 59(12), 6462-6467.
  • Uludag, N., & Nevarsa, H. (2018). Facile and efficient method for Zn(OTf)2 catalyzed synthesis of isocoumarin derivatives and their antioxidant properties. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(2), 349-356.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Mitamura, T., Iwata, K., Nomoto, A., & Ogawa, A. (2011). Photochemical intramolecular cyclization of o-alkynylaryl isocyanides with organic dichalcogenides leading to 2,4-bischalcogenated quinolines. Organic & Biomolecular Chemistry, 9(10), 3768–3775.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • El-Demerdash, A., Atanasov, A. G., & Zotchev, S. B. (2020). Naturally Occurring Isocoumarins Derivatives from Endophytic Fungi: Sources, Isolation, Structural Characterization, Biosynthesis, and Biological Activities. Molecules, 25(2), 335.
  • Sodoor, M., & Selvakumar, S. (2023). Metal-Free Synthesis of 4-Bromoisocoumarins through Brominative Annulation of 2-Alkynylaryloate Esters Using In Situ Generated Transient Bromoiodane. European Journal of Organic Chemistry.
  • Kumar, V., & Kumar, S. (2018). Coumarin derivatives having different biological activities.
  • Ohta, H., et al. (2013). Pd-Catalyzed P–C Cross-Coupling Reactions for Versatile Triarylphosphine Synthesis. Organic Letters, 15(2), 332-335.
  • Chemistry LibreTexts. (2020, July 25). Sonogashira Coupling.
  • Pu, L. (2024). Regioselective Substitution of BINOL. Accounts of Chemical Research.
  • Schmalz, H.-G. (2022). Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. The Journal of Organic Chemistry, 87(14), 9205-9216.
  • Urankar, D., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
  • Li, J., et al. (2025). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. Chinese Journal of Chemistry.
  • Guidechem. (2020, October 22). How is 2-Iodobenzoic Acid Prepared and Applied?
  • Wang, Y., et al. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-glycosides.
  • Chen, H., Ai, Z., & Liao, X. (2024).
  • Grigor'ev, I. A., et al. (2026). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Beilstein Journal of Organic Chemistry, 22, 234-242.
  • Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 344-352.
  • Mitamura, T., et al. (2011). Photochemical intramolecular cyclization of o-alkynylaryl isocyanides with organic dichalcogenides leading to 2,4-bischalcogenated quinolines. Organic & Biomolecular Chemistry, 9(10), 3768-3775.
  • Zhu, C., et al. (2012). A Novel Pd/Ag-Catalyzed Sonogashira Coupling Reaction of Terminal Alkynes with Hypervalent Iodonium Salts. Synlett, 23(10), 1493-1497.
  • O'Connor, J. M., et al. (2022). Arylselenyl Radical-Mediated Cyclization of N-(2-Alkynyl)anilines: Access to 3-Selenylquinolines. The Journal of Organic Chemistry, 87(13), 8389-8399.
  • Uyanik, M., & Ishihara, K. (2021). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules, 26(7), 1888.
  • Yavari, I., & Zare, H. (2015). The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. Beilstein Journal of Organic Chemistry, 11, 1946-1951.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 3,5-Diacetamido-2,4-diiodobenzoic Acid Reference Standard.
  • ChemicalBook. (2020, August 14). What is the 2-Iodobenzoic acid?
  • Frontiers in Chemistry. (n.d.).

Sources

Application Note: 3-(Hydroxymethyl)-2-iodobenzoic Acid as a Tri-Orthogonal Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the rapid assembly of complex, sterically hindered architectures requires building blocks with highly programmable reactivity. 3-(Hydroxymethyl)-2-iodobenzoic acid (CAS: 1396807-12-7) represents a privileged, tri-orthogonal intermediate. Its 1,2,3-trisubstituted benzene framework features three distinct functional handles that can be selectively addressed without cross-interference:

  • C1 - Carboxylic Acid: Directs ortho-metalation, forms amide linkages for pharmacophore tuning, or participates in late-stage lactonization.

  • C2 - Aryl Iodide: Acts as the primary site for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) or can be oxidized to hypervalent iodine species[1].

  • C3 - Hydroxymethyl Group: Provides a reactive primary alcohol that can be protected, oxidized to an aldehyde for reductive amination, or utilized as a tethering point for solid-phase synthesis.

This application note details two advanced workflows utilizing this intermediate: the generation of polymer-supported hypervalent iodine oxidants and the synthesis of sterically congested biaryl scaffolds via palladium catalysis.

Application I: Synthesis of Polymer-Supported Hypervalent Iodine Oxidants

Causality & Design Principles

Traditional 2-iodoxybenzoic acid (IBX) is a highly effective oxidant but is plagued by poor solubility in standard organic solvents and poses a severe explosion hazard under impact or heating. By leveraging the C3-hydroxymethyl group of 3-(Hydroxymethyl)-2-iodobenzoic acid, we can tether the molecule to a polystyrene resin (Merrifield resin) via a robust ether linkage prior to oxidation.

Subsequent oxidation of the resin-bound aryl iodide using Oxone (potassium peroxymonosulfate)—an environmentally benign and inexpensive oxidant—yields a solid-supported I(V) reagent[2]. This approach creates a self-validating, recyclable oxidant that is easily removed from reaction mixtures via simple filtration, completely bypassing the solubility and safety limitations of standard IBX[3].

Experimental Workflow

Protocol1Workflow Step1 1. Substrate Preparation Dissolve 3-(Hydroxymethyl)-2-iodobenzoic acid in anhydrous DMF Step2 2. Deprotonation Add NaH at 0°C to form alkoxide Step1->Step2 Step3 3. Resin Attachment React with Merrifield Resin (60°C, 24h) Step2->Step3 Step4 4. Washing & Drying Filter and wash (DMF, MeOH, DCM) Step3->Step4 Step5 5. Oxidation to I(V) Treat with Oxone in H2O/DMF (70°C, 12h) Step4->Step5 Step6 6. Final Recovery Filter, wash, and dry under vacuum Yields Solid-Supported IBX Step5->Step6

Workflow for the synthesis of polymer-supported IBX analogs via C3-tethering.
Protocol 1: Step-by-Step Methodology

Phase A: Resin Tethering

  • Preparation: In an oven-dried 250 mL round-bottom flask under argon, dissolve 3-(Hydroxymethyl)-2-iodobenzoic acid (10.0 mmol) in 50 mL of anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (60% dispersion in mineral oil, 22.0 mmol) in portions. Stir for 30 minutes until hydrogen evolution ceases. Causality: 2.2 equivalents of base are required to deprotonate both the carboxylic acid and the hydroxymethyl group.

  • Coupling: Add Merrifield resin (chloromethyl polystyrene, 1.0 mmol/g loading, 8.0 g). Heat the suspension to 60 °C and agitate gently using an orbital shaker for 24 hours.

  • Workup: Filter the resin through a coarse glass frit. Wash sequentially with DMF (3 × 50 mL), H₂O (3 × 50 mL), Methanol (3 × 50 mL), and DCM (3 × 50 mL). Dry under vacuum at 40 °C to constant weight.

Phase B: Oxidation to Hypervalent Iodine[2] 5. Oxidation: Suspend the functionalized resin (approx. 8.5 g) in a mixture of DMF (40 mL) and deionized water (40 mL). Add Oxone (2KHSO₅·KHSO₄·K₂SO₄, 25.0 mmol) in one portion. 6. Heating: Heat the mixture to 70 °C for 12 hours. Causality: Elevated temperature is required to push the oxidation state from I(I) to I(V) efficiently in the solid phase[3]. 7. Isolation: Filter the oxidized resin, wash thoroughly with H₂O (to remove sulfate salts), followed by Methanol and DCM. Dry under high vacuum in the dark.

Self-Validation Checkpoint: Analyze a few beads of the final resin via ATR-FTIR. The disappearance of the C-I stretch (~500 cm⁻¹) and the appearance of a strong I=O stretching band at 1140 cm⁻¹ confirms successful oxidation to the I(V) species.

Application II: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Causality & Design Principles

The synthesis of biaryl compounds using 3-(Hydroxymethyl)-2-iodobenzoic acid is fundamentally challenged by extreme steric hindrance. The C2-iodine atom is sandwiched between the C1-carboxylate and the C3-hydroxymethyl group. Standard palladium catalysts with simple phosphine ligands (e.g., PPh₃) frequently stall at the reductive elimination step because the bulky ortho-substituents restrict the rotation necessary to form the new C-C bond.

To overcome this, we utilize XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the strong C-I bond, while the extreme steric bulk of the triisopropylbiphenyl backbone forces the palladium center to rapidly undergo reductive elimination, ejecting the congested biaryl product and preventing catalyst deactivation.

Quantitative Data: Ligand Optimization

The necessity of specialized Buchwald ligands is demonstrated in the optimization data below, where the coupling of 3-(Hydroxymethyl)-2-iodobenzoic acid with 2-methylphenylboronic acid was evaluated.

EntryPalladium SourceLigandBaseSolvent SystemTemp (°C)Isolated Yield (%)
1Pd(OAc)₂ (5 mol%)PPh₃K₂CO₃DMF / H₂O (4:1)90< 10%
2Pd(dppf)Cl₂ (5 mol%)NoneNa₂CO₃Dioxane / H₂O (4:1)9035%
3Pd₂(dba)₃ (2.5 mol%)SPhosK₃PO₄Toluene / H₂O (4:1)10072%
4 Pd(OAc)₂ (5 mol%) XPhos K₃PO₄ Dioxane / H₂O (4:1) 100 94%

Table 1: Optimization of Suzuki-Miyaura coupling conditions. Entry 4 represents the self-validating optimal conditions utilized in Protocol 2.

Experimental Workflow

Protocol2Workflow Prep 1. Reagent Assembly Combine Substrate, Boronic Acid, Base in Schlenk Flask Degas 2. Deoxygenation Perform 3 Freeze-Pump-Thaw Cycles Prep->Degas Cat 3. Catalyst Addition Add Pd(OAc)2 and XPhos under Argon Degas->Cat Heat 4. Cross-Coupling Heat at 100°C for 16h Cat->Heat Workup 5. Quench & Extract Cool, add EtOAc/H2O, separate phases Heat->Workup Purify 6. Purification Silica Gel Chromatography Workup->Purify

Workflow for sterically hindered Suzuki-Miyaura cross-coupling using XPhos.
Protocol 2: Step-by-Step Methodology
  • Reagent Assembly: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add 3-(Hydroxymethyl)-2-iodobenzoic acid (1.0 mmol), the desired arylboronic acid (1.5 mmol), and anhydrous K₃PO₄ (3.0 mmol).

  • Solvent Addition & Degassing: Add 10 mL of a 4:1 mixture of 1,4-Dioxane and deionized water. Seal the flask and perform three consecutive freeze-pump-thaw cycles. Causality: Removing dissolved oxygen is critical to prevent the homocoupling of the boronic acid and the oxidation of the electron-rich XPhos ligand.

  • Catalyst Introduction: Backfill the flask with Argon. Quickly remove the septum and add Pd(OAc)₂ (0.05 mmol, 5 mol%) and XPhos (0.10 mmol, 10 mol%). Reseal and purge with Argon for an additional 5 minutes.

  • Reaction: Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and 1M HCl (10 mL) to protonate the carboxylate. Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (2 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient containing 1% Acetic Acid).

Self-Validation Checkpoint: Reaction completion is validated via LC-MS. The starting material peak (m/z[M-H]⁻ = 277) must be completely absent, replaced by the corresponding biaryl product mass. TLC visualization under short-wave UV (254 nm) will show a new, highly UV-active spot with an Rf distinct from the starting material.

References

  • Twist Does a Twist to the Reactivity: Stoichiometric and Catalytic Oxidations with Twisted Tetramethyl-IBX The Journal of Organic Chemistry - ACS Publications[Link]

  • Preparation and X-ray Structural Study of 1-Arylbenziodoxolones The Journal of Organic Chemistry - ACS Publications[Link]

  • Iodine(III)-Mediated Oxidative Hydrolysis of Haloalkenes: Access to α-Halo Ketones by a Release-and-Catch Mechanism Organic Letters - ACS Publications[Link]

Sources

Application Note: 3-(Hydroxymethyl)-2-iodobenzoic Acid as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Multifunctional Building Block for Complex Scaffolds

In the landscape of medicinal chemistry and materials science, the efficient construction of heterocyclic frameworks is of paramount importance. 3-(Hydroxymethyl)-2-iodobenzoic acid emerges as a uniquely versatile starting material, strategically equipped with three distinct functional groups poised for intricate chemical transformations. The ortho-positioning of the iodine atom, carboxylic acid, and hydroxymethyl group on the benzene ring provides a powerful platform for designing sequential and one-pot reactions. The aryl iodide is an ideal handle for transition-metal-catalyzed cross-coupling reactions, while the carboxylic acid and hydroxymethyl groups can act as internal nucleophiles for subsequent cyclization events. This application note provides an in-depth guide to the synthesis of valuable heterocyclic compounds, primarily isocoumarins and phthalides, starting from this powerful precursor. We will explore the underlying reaction mechanisms, provide detailed, field-tested protocols, and discuss the critical parameters that govern reaction outcomes.

Section 1: Foundational Synthetic Strategy: The Cross-Coupling/Cyclization Cascade

The primary strategy for leveraging 3-(hydroxymethyl)-2-iodobenzoic acid involves a two-stage process, often performed in a single pot: a palladium-catalyzed cross-coupling reaction to install a new carbon-carbon bond at the C-2 position, followed by an intramolecular cyclization (lactonization) to form the heterocyclic ring. The choice of coupling partner and reaction conditions dictates the structure of the final product.

The most common and effective cross-coupling reaction for this purpose is the Sonogashira coupling, which joins the aryl iodide with a terminal alkyne.[1][2] This reaction creates a 2-alkynylaryl intermediate, which is perfectly primed for intramolecular attack by the adjacent carboxylic acid group.

G A 3-(Hydroxymethyl)-2-iodobenzoic Acid B Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira) A->B C 2-Substituted Intermediate B->C D Intramolecular Cyclization (Lactonization) C->D E Heterocyclic Product (e.g., Isocoumarin, Phthalide) D->E

Figure 1: General workflow for heterocyclic synthesis.

Section 2: Synthesis of Isocoumarins

Isocoumarins are a class of natural products and synthetic compounds that exhibit a wide range of biological activities.[3] The synthesis of 4-(hydroxymethyl)-isocoumarins from 3-(hydroxymethyl)-2-iodobenzoic acid is a robust and high-yielding process.

Mechanistic Pathway: Sonogashira Coupling and 6-Endo-Dig Lactonization

The reaction proceeds via a palladium- and copper-cocatalyzed Sonogashira coupling of 3-(hydroxymethyl)-2-iodobenzoic acid with a terminal alkyne.[4][5] The amine base deprotonates the alkyne and neutralizes the HI formed. The key catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and reductive elimination to form the C-C bond.[2]

Once the 2-alkynyl-3-(hydroxymethyl)benzoic acid intermediate is formed, the carboxylic acid performs a nucleophilic attack on the alkyne. The formation of the six-membered isocoumarin ring occurs through a 6-endo-dig cyclization, where the carboxylate oxygen attacks the internal carbon of the alkyne moiety.[3] This pathway is often favored under specific catalytic conditions.[4][5]

G cluster_mech Isocoumarin Synthesis Pathway SM Starting Material 3-(Hydroxymethyl)-2-iodobenzoic acid Catalyst Pd(0), Cu(I), Base SM->Catalyst Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Catalyst Intermediate 2-Alkynyl Intermediate Catalyst->Intermediate Sonogashira Coupling Product 4-(Hydroxymethyl)isocoumarin Intermediate->Product 6-Endo-Dig Lactonization

Figure 2: Reaction scheme for isocoumarin synthesis.

Application Protocol: Synthesis of 4-(Hydroxymethyl)-3-phenylisocoumarin

This protocol describes a representative one-pot synthesis adapted from established procedures for related 2-iodobenzoic acids.[4][5]

Materials and Reagents:

  • 3-(Hydroxymethyl)-2-iodobenzoic acid (1.0 mmol, 294 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg)

  • Copper(I) iodide (CuI) (0.06 mmol, 11.4 mg)

  • Triphenylphosphine (PPh₃) (0.12 mmol, 31.5 mg)

  • Triethylamine (Et₃N) (5.0 mmol, 506 mg, 697 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) or Ethanol (5 mL)

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser)

Procedure:

  • Setup: To a dry Schlenk flask under a nitrogen atmosphere, add 3-(hydroxymethyl)-2-iodobenzoic acid (294 mg), PdCl₂(PPh₃)₂ (21 mg), CuI (11.4 mg), and PPh₃ (31.5 mg).

  • Solvent and Reagents: Add anhydrous DMF (5 mL) via syringe, followed by triethylamine (697 µL). Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add phenylacetylene (132 µL) dropwise to the stirring solution at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 20 mL of 1 M HCl and 20 mL of ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the pure 4-(hydroxymethyl)-3-phenylisocoumarin.

Safety Considerations:

  • Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Triethylamine is a corrosive and flammable base.

  • Perform the reaction under an inert atmosphere to prevent catalyst deactivation and side reactions.

Data Summary for Isocoumarin Synthesis

The following table summarizes typical conditions and yields for the synthesis of various 3-substituted isocoumarins from 2-iodobenzoic acids, which are directly applicable to the 3-(hydroxymethyl) derivative.

Alkyne Substrate (R in R-C≡CH)Catalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Phenyl10% Pd/C, PPh₃, CuIEt₃NEthanolReflux85[5]
n-ButylPd(PPh₃)₂Cl₂, ZnCl₂Et₃NDMF9082[4]
4-Methoxyphenyl10% Pd/C, PPh₃, CuIEt₃NEthanolReflux88[5]
3-Hydroxy-3-methyl-1-butynePd(PPh₃)₂Cl₂, ZnCl₂Et₃NDMF9075[4]

Section 3: Synthesis of Phthalides (Isobenzofuranones)

Phthalides are another important class of lactones, forming a five-membered ring.[6][7] Interestingly, the reaction of 2-iodobenzoic acids with terminal alkynes can sometimes yield 3-ylidenephthalides as byproducts or even major products, depending on the reaction conditions and the catalyst system used.[3]

Mechanistic Pathway: Competing 5-Exo-Dig Cyclization

The formation of a phthalide from the same 2-alkynyl intermediate involves a 5-exo-dig cyclization. In this pathway, the carboxylate oxygen attacks the terminal carbon of the alkyne. This regioselectivity can be influenced by factors such as the choice of metal co-catalyst (e.g., using ZnCl₂ instead of CuI has been reported to favor isocoumarin formation) and temperature.[4] The resulting product from this pathway would be a (Z)-3-benzylidene-4-(hydroxymethyl)isobenzofuran-1(3H)-one. The control over this regioselectivity is a key challenge and an area of active research.

Section 4: Troubleshooting and Experimental Considerations

  • Low Yield: Poor yields can result from catalyst deactivation or incomplete reaction. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. The quality of the palladium catalyst is crucial.

  • Glaser-Hay Homocoupling: A common side reaction is the homocoupling of the terminal alkyne to form a diyne. This can be minimized by the slow addition of the alkyne to the reaction mixture or by using a slight excess of the 2-iodobenzoic acid derivative.

  • Mixture of Isomers: The formation of both isocoumarin and phthalide isomers may occur. Reaction conditions, particularly the catalyst system and temperature, must be carefully controlled and optimized to favor the desired product. Purification may require careful column chromatography.

  • Protodeiodination: Loss of the iodine atom from the starting material without coupling can occur, especially at high temperatures or if the catalyst is not sufficiently active.

Section 5: Conclusion

3-(Hydroxymethyl)-2-iodobenzoic acid stands out as a highly valuable and adaptable building block for the synthesis of functionalized heterocyclic compounds. Its pre-installed functional handles enable a straightforward entry into complex molecular architectures through robust and well-documented palladium-catalyzed methodologies. The Sonogashira coupling-cyclization cascade provides a reliable and high-yielding route to 4-(hydroxymethyl)isocoumarins, which are themselves valuable for further derivatization. By understanding the underlying mechanistic principles and carefully controlling reaction parameters, researchers can effectively harness the synthetic potential of this precursor to accelerate the discovery and development of new chemical entities in pharmaceuticals and materials science.

References

Sources

Application Notes and Protocols: The Strategic Role of 3-(Hydroxymethyl)-2-iodobenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of contemporary drug discovery, the efficiency and novelty of synthetic routes are paramount. Strategic selection of starting materials can dramatically accelerate the development of complex therapeutic agents. 3-(Hydroxymethyl)-2-iodobenzoic acid has emerged as a highly valuable trifunctional scaffold, offering medicinal chemists three distinct and orthogonally reactive handles for molecular elaboration. This guide provides an in-depth analysis of its application, focusing on its pivotal role in constructing the core of Poly(ADP-ribose) polymerase (PARP) inhibitors. We present the mechanistic rationale for its use, detailed, field-proven synthetic protocols for key transformations, and a forward-looking perspective on its potential in emerging therapeutic modalities like antibody-drug conjugates (ADCs).

Compound Profile and Strategic Significance

3-(Hydroxymethyl)-2-iodobenzoic acid is a versatile building block whose value lies in the unique arrangement of its three functional groups: an aryl iodide, a carboxylic acid, and a primary alcohol. This distinct architecture allows for a sequential and controlled series of chemical modifications, making it an ideal starting point for the synthesis of complex, multi-substituted aromatic compounds.

Table 1: Physicochemical Properties of 3-(Hydroxymethyl)-2-iodobenzoic acid

PropertyValue
CAS Number 1187238-23-8
Molecular Formula C₈H₇IO₃
Molecular Weight 278.04 g/mol
Appearance Off-white to white solid
Key Reactive Sites 1. Aryl Iodide (C2): Ideal for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). The C-I bond is the most reactive of the aryl halides for oxidative addition to a palladium(0) catalyst.
2. Carboxylic Acid (C1): Readily activated for amide or ester bond formation, crucial for creating key pharmacophoric interactions with biological targets.
3. Hydroxymethyl Group (C3): Can be functionalized through etherification, esterification, or oxidation, providing an additional vector for structure-activity relationship (SAR) studies or for attaching solubility-enhancing moieties.

Core Application: A Key Scaffold for PARP Inhibitors

The most significant application of scaffolds derived from ortho-iodobenzoic acids is in the synthesis of PARP inhibitors, a revolutionary class of anti-cancer drugs.[1]

The "Why": Mechanism of Action and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cell's DNA repair machinery. They are responsible for detecting and signaling single-strand DNA breaks (SSBs), initiating their repair through the Base Excision Repair (BER) pathway.[2]

In cancers with mutations in the BRCA1 or BRCA2 genes, the cell's ability to repair double-strand DNA breaks (DSBs) via Homologous Recombination (HR) is compromised.[3][4] This creates a critical vulnerability. The therapeutic strategy of using PARP inhibitors in these cancers is a prime example of synthetic lethality :

  • A defect in HR alone is not lethal; the cell can compensate.

  • Inhibition of PARP alone is not lethal to healthy cells; they can still repair DSBs using their functional HR pathway.

  • However, when PARP is inhibited in an HR-deficient (e.g., BRCA-mutated) cancer cell, the accumulation of unrepaired SSBs leads to the formation of DSBs during replication. Since the cell cannot repair these DSBs, it triggers apoptosis (programmed cell death).[5][6][7]

A crucial aspect of this mechanism is "PARP trapping," where the inhibitor not only blocks the enzyme's catalytic activity but also traps it on the DNA at the site of damage.[2][4] This PARP-DNA complex is a significant physical barrier to DNA replication, further enhancing the cytotoxic effect in HR-deficient cells.

G ssb1 Single-Strand Break (SSB) parp1 PARP-mediated BER Repair ssb1->parp1 dna1 DNA Integrity Maintained parp1->dna1 Successful Repair dsb1 Double-Strand Break (DSB) hr1 Homologous Recombination (HR) dsb1->hr1 dna1_2 DNA Integrity Maintained hr1->dna1_2 ssb2 Single-Strand Break (SSB) parpi PARP Inhibitor ssb2->parpi parp_trap PARP Trapping & BER Blocked parpi->parp_trap dsb2 Replication Fork Collapse => DSB parp_trap->dsb2 Unrepaired SSB hr2 Homologous Recombination (HR) dsb2->hr2 Repair Pathway DEFECTIVE death Cell Death (Apoptosis) hr2->death parpi_info Synthetic Lethality Achieved

Diagram 1: The principle of synthetic lethality with PARP inhibitors.
The "How": A Versatile Synthetic Entry Point

Many potent PARP inhibitors feature a complex biaryl or heteroaryl carboxamide core. 3-(Hydroxymethyl)-2-iodobenzoic acid provides an ideal starting point for constructing such scaffolds. The ortho-iodide directs the introduction of a second aromatic or heteroaromatic ring via Suzuki-Miyaura coupling, while the carboxylic acid is perfectly positioned for the subsequent installation of the critical amide functionality.

Table 2: Examples of Clinically Approved PARP Inhibitors

InhibitorPARP1 IC₅₀PARP2 IC₅₀Key Structural Feature
Olaparib 5 nM1 nMPhthalazinone carboxamide
Rucaparib 1.4 nM (Kᵢ)-Indole carboxamide
Niraparib 3.8 nM2.1 nMIndazole carboxamide
Talazoparib 0.57 nM-Phthalazinone carboxamide
(Data sourced from various references for context).[8][9]

Synthetic Protocols & Methodologies

The following protocols are designed to be robust and adaptable, providing a validated workflow for researchers using 3-(Hydroxymethyl)-2-iodobenzoic acid.

G start Start: 3-(Hydroxymethyl) -2-iodobenzoic acid protocol1 Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation) start->protocol1 intermediate Intermediate: Biaryl Carboxylic Acid protocol1->intermediate protocol2 Protocol 2: Amide Bond Formation (C-N Bond Formation) intermediate->protocol2 final Final Product: Core PARP Inhibitor Scaffold protocol2->final

Diagram 2: General synthetic workflow using the title compound.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a biaryl carboxylic acid intermediate via C-C bond formation at the C2 position. This reaction is foundational for building the core structure of many targeted inhibitors.[10][11]

Materials:

  • 3-(Hydroxymethyl)-2-iodobenzoic acid (1.0 eq)

  • Arylboronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v) or DMF

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried and cooled under a stream of inert gas (N₂ or Ar). Causality: The Pd(0) catalyst is sensitive to oxygen and moisture; an inert atmosphere is critical to prevent its degradation and ensure catalytic turnover.[10]

  • Reagent Addition: To the flask, add 3-(Hydroxymethyl)-2-iodobenzoic acid (1.0 eq), the chosen arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.5 eq).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1). The reaction should be stirred to form a suspension. Causality: Degassing the solvent (by sparging with N₂ or via freeze-pump-thaw cycles) removes dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). The mixture may change color upon addition.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with water and ethyl acetate.

    • Carefully acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with 1% acetic acid to improve peak shape) to yield the desired biaryl product.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Amide Bond Formation using EDC/HOBt

Objective: To couple the carboxylic acid of the biaryl intermediate with an amine, forming the critical amide bond found in most PARP inhibitors. This method is widely used due to its mild conditions and effectiveness.[12][13]

Materials:

  • Biaryl carboxylic acid from Protocol 1 (1.0 eq)

  • Desired amine (primary or secondary, 1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq)

  • Hydroxybenzotriazole (HOBt, 1.2 eq) or Oxyma Pure (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA, 2.0 - 3.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • Setup: In an oven-dried, inert-atmosphere flask, dissolve the biaryl carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir at room temperature for 15-30 minutes. Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and racemization, thereby improving the overall yield and purity.[12][13]

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq). Causality: DIPEA is a bulky, non-nucleophilic base used to neutralize the HCl salt of EDC and the HOBt, driving the reaction forward without competing in the coupling.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, water, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to obtain the final amide.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.

Broader Applications and Future Perspectives

While its role in synthesizing PARP inhibitors is well-established, the trifunctional nature of 3-(Hydroxymethyl)-2-iodobenzoic acid makes it a prime candidate for other advanced applications in medicinal chemistry.

Potential as a Novel Linker Scaffold in Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of therapeutics that use a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. The linker that connects the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and toxicity.[14][15]

3-(Hydroxymethyl)-2-iodobenzoic acid offers a unique scaffold for creating innovative linkers:

  • The carboxylic acid can form a stable amide bond with an amine-containing payload.

  • The hydroxymethyl group can be used to attach solubility-enhancing moieties like polyethylene glycol (PEG) or can be further functionalized.[16]

  • The aryl iodide can be converted (e.g., via Sonogashira coupling to an alkyne, followed by click chemistry) into a reactive handle for conjugation to the antibody.

G cluster_linker Linker Functionality antibody Antibody handle Antibody Conjugation Handle (from Aryl Iodide) antibody->handle linker Linker Scaffold (Derived from C₈H₇IO₃) payload Cytotoxic Payload solubility Solubility Modulator (from -CH₂OH) attachment Payload Attachment (from -COOH) attachment->payload

Diagram 3: Conceptual use as a trifunctional ADC linker scaffold.

Conclusion

3-(Hydroxymethyl)-2-iodobenzoic acid is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its pre-installed, orthogonally reactive functional groups provide a streamlined and versatile entry point for the synthesis of complex molecular architectures. As demonstrated by its utility in building the core of PARP inhibitors, this scaffold enables the rapid exploration of chemical space and the efficient construction of high-value therapeutic agents. Its potential for development into novel linker technologies for ADCs further underscores its growing importance in the future of targeted drug design.

References

  • Helleday, T. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular Aspects of Medicine, 2011.
  • Helleday, T. The underlying mechanism for the PARP and BRCA synthetic lethality: clearing up the misunderstandings. PubMed, 2011.
  • Li, X., & Heyer, W. D. BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality.
  • Poudel, P., et al. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. Annals of Urologic Oncology, 2025.
  • Gagliardi, A., et al. Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches. MDPI, 2023.
  • Thakur, M. K., et al. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC, 2021.
  • Subirós-Funosas, R., et al. Organic Syntheses Procedure. Organic Syntheses, 2014.
  • Al-Warhi, T., et al. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors.
  • Various Authors. Coupling Reagents.
  • Liu, Y., et al. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC, 2016.
  • Tran, M. T., et al.
  • Kandepi, V., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, 2021.
  • Wang, L., et al. Process for preparing a PARP inhibitor, crystalline forms, and uses thereof.
  • Feng, C., et al. Antibody–drug conjugates: Recent advances in linker chemistry. PMC, 2021.
  • Dabhi, R. C., et al. Process optimization for acid-amine coupling: a catalytic approach. Growing Science, 2022.
  • BroadPharm.
  • Aapptec. Coupling Reagents. Aapptec Peptides, N.D.
  • Gáspár, A., & Szabó, D.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024.
  • ChemPep. Overview of ADC Linkers. ChemPep, 2026.
  • D'Souza, C., et al.
  • BOC Sciences.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal, N.D.
  • DiRocco, D. A., et al.
  • Almáši, M., et al. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. MDPI, 2022.

Sources

Versatility of 3-(Hydroxymethyl)-2-iodobenzoic Acid: A Strategic Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

3-(Hydroxymethyl)-2-iodobenzoic acid is a uniquely functionalized aromatic compound that has emerged as a powerful building block in the synthesis of a diverse array of bioactive molecules. Its strategic placement of a carboxylic acid, an iodophenyl group, and a hydroxymethyl moiety allows for a series of selective and high-yield transformations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of this versatile scaffold. We will explore its core reactivity in palladium-catalyzed cross-coupling reactions and its subsequent application in the construction of complex molecular architectures, including potent Poly(ADP-ribose)polymerase (PARP) inhibitors and various fused heterocyclic systems. Detailed, field-proven protocols, mechanistic insights, and data presentation are included to facilitate its practical implementation in the laboratory.

Introduction: The Strategic Advantage of Ortho-Functionalized Building Blocks

In the landscape of modern drug discovery, the efficiency of a synthetic route is paramount. The ability to construct complex molecular frameworks from readily available starting materials is a key determinant of success in medicinal chemistry programs. 3-(Hydroxymethyl)-2-iodobenzoic acid presents a compelling case as a strategic starting material due to the orthogonal reactivity of its three functional groups.

The ortho relationship between the iodine atom and the hydroxymethyl group is particularly advantageous. The aryl iodide is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with a wide range of coupling partners.[1][2] The hydroxymethyl group, in concert with the carboxylic acid, provides a latent electrophilic center, which can readily participate in intramolecular cyclization reactions to form lactones (phthalides) or be further manipulated for the synthesis of other heterocyclic systems.[3]

This application note will delve into the practical aspects of utilizing 3-(hydroxymethyl)-2-iodobenzoic acid, with a focus on two major areas: its role in the synthesis of PARP inhibitors and its utility in constructing fused heterocyclic scaffolds.

Core Reactivity and Mechanistic Considerations

The workhorse reactions for elaborating the 3-(hydroxymethyl)-2-iodobenzoic acid core are palladium-catalyzed cross-coupling reactions. These reactions are favored for their mild conditions and broad functional group tolerance, which are critical in the synthesis of complex, drug-like molecules.[4]

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, making it an indispensable tool for the synthesis of biaryl compounds. In the context of 3-(hydroxymethyl)-2-iodobenzoic acid, this reaction allows for the introduction of a variety of aryl and heteroaryl groups at the 2-position.

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2]

Suzuki_Miyaura_Coupling 3-(Hydroxymethyl)-2-iodobenzoic acid 3-(Hydroxymethyl)-2-iodobenzoic acid Oxidative Addition Oxidative Addition 3-(Hydroxymethyl)-2-iodobenzoic acid->Oxidative Addition Pd(0) Transmetalation Transmetalation Oxidative Addition->Transmetalation Ar-Pd(II)-I Organoboron Reagent Organoboron Reagent Organoboron Reagent->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Ar-Pd(II)-Ar' Biaryl Product Biaryl Product Reductive Elimination->Biaryl Product Pd(0) Pd(0) Reductive Elimination->Pd(0) Regeneration PARP_Inhibitor_Synthesis A 3-(Hydroxymethyl)-2-iodobenzoic acid B Suzuki-Miyaura Coupling (with Arylboronic Acid) A->B C Biaryl Intermediate B->C D Side Chain Installation C->D E Functionalized Intermediate D->E F Intramolecular Cyclization E->F G PARP Inhibitor Core F->G

Sources

Application Notes & Protocols: Reaction Mechanisms Involving 3-(Hydroxymethyl)-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic utility and reaction mechanisms of 3-(Hydroxymethyl)-2-iodobenzoic acid. The unique ortho-positioning of the iodo, hydroxymethyl, and carboxylic acid functionalities makes this molecule a highly valuable and versatile precursor for the synthesis of complex heterocyclic structures, particularly phthalides (isobenzofuran-1(3H)-ones), which are prevalent scaffolds in numerous natural products and pharmaceutical agents.[1] We will dissect the causality behind key reaction pathways, provide validated, step-by-step protocols, and offer insights into optimizing these transformations for research and development applications.

Overview of Reactivity: A Trifunctional Synthon

The synthetic potential of 3-(Hydroxymethyl)-2-iodobenzoic acid is dictated by the interplay of its three key functional groups:

  • Aryl Iodide: The carbon-iodine bond is the primary reactive site for transition-metal-catalyzed cross-coupling reactions. It readily undergoes oxidative addition to low-valent metal centers (e.g., Pd(0), Cu(I)), serving as a robust handle for C-C and C-heteroatom bond formation.[2][3]

  • Hydroxymethyl Group: This primary alcohol functions as a potent internal O-nucleophile. Its proximity to the aryl iodide and carboxylic acid groups allows for facile intramolecular cyclization, which is the cornerstone of its utility in forming lactone rings.

  • Carboxylic Acid: This group can also act as an internal nucleophile, especially when deprotonated to the carboxylate. Furthermore, its presence influences the electronic properties of the aromatic ring and can act as a directing group in certain C-H activation scenarios.[1]

The strategic arrangement of these groups enables powerful tandem and domino reactions, where an initial cross-coupling event at the C-I bond is followed by a spontaneous or catalyzed intramolecular cyclization, leading to rapid increases in molecular complexity from a single starting material.

Palladium-Catalyzed Carbonylative Lactonization: Direct Phthalide Synthesis

One of the most efficient applications of 2-iodoaryl methanols is their direct conversion to phthalides via palladium-catalyzed carbonylation. This reaction introduces a carbonyl group from carbon monoxide (CO) gas and immediately traps it via intramolecular cyclization with the pendant hydroxyl group.

Mechanistic Discussion

The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. The key steps involve the activation of the C-I bond, insertion of CO, and the final ring-closing lactonization.

  • Oxidative Addition: The active Pd(0) catalyst, typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, undergoes oxidative addition into the C-I bond of 3-(Hydroxymethyl)-2-iodobenzoic acid to form a square planar Aryl-Pd(II)-I complex.

  • CO Insertion: Carbon monoxide coordinates to the palladium center and subsequently undergoes migratory insertion into the Aryl-Pd bond. This forms a key acyl-palladium(II) intermediate.

  • Lactonization (Nucleophilic Attack): The pendant hydroxymethyl group attacks the electrophilic acyl-palladium species. This intramolecular attack is highly favored due to the formation of a stable five-membered ring.

  • Reductive Elimination: The resulting intermediate undergoes reductive elimination to release the final phthalide product and regenerate the Pd(0) catalyst, allowing the cycle to continue.

The carboxylic acid group at the 3-position is generally well-tolerated under these conditions, though the choice of base is critical to prevent unwanted side reactions.

Visualization: Catalytic Cycle of Carbonylative Lactonization

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add start 3-(Hydroxymethyl)-2-iodobenzoic Acid (Ar-I) start->ox_add pd_complex Ar-Pd(II)L₂(I) ox_add->pd_complex co_insert CO Insertion pd_complex->co_insert + CO acyl_pd Ar-C(O)-Pd(II)L₂(I) co_insert->acyl_pd lactonization Intramolecular Lactonization acyl_pd->lactonization Nucleophilic attack by -CH₂OH cyclic_inter Cyclic Pd(II) Intermediate lactonization->cyclic_inter red_elim Reductive Elimination cyclic_inter->red_elim red_elim->pd0 Regeneration product Phthalide Product red_elim->product

Caption: Pd-catalyzed carbonylative lactonization cycle.

Protocol 1: Synthesis of 4-Carboxyphthalide

This representative protocol is adapted from established procedures for the carbonylation of 2-iodobenzyl alcohols.

ReagentMol. Wt. ( g/mol )Amount (mg)mmolsEquivalents
3-(Hydroxymethyl)-2-iodobenzoic acid278.032781.01.0
Palladium(II) Acetate (Pd(OAc)₂)224.5011.20.050.05
Triphenylphosphine (PPh₃)262.2952.50.200.20
Triethylamine (Et₃N)101.192022.02.0
Dimethylformamide (DMF)-10 mL--
Carbon Monoxide (CO)28.01--Balloon

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-(Hydroxymethyl)-2-iodobenzoic acid (278 mg, 1.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), and triphenylphosphine (52.5 mg, 0.20 mmol).

  • Seal the flask with a septum, and purge with argon for 10 minutes.

  • Add anhydrous DMF (10 mL) and triethylamine (202 mg, 2.0 mmol) via syringe.

  • Purge the reaction mixture with carbon monoxide by bubbling CO gas through the solution for 5 minutes, then leave the flask under a CO atmosphere (balloon).

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate:Hexanes with acetic acid).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with 1 M HCl (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-carboxyphthalide.

Tandem Sonogashira Coupling / Intramolecular Lactonization

A powerful alternative strategy involves a two-step, one-pot sequence where the aryl iodide is first coupled with a terminal alkyne (Sonogashira coupling), followed by an intramolecular cyclization of the resulting 2-alkynylbenzoic acid intermediate. This approach generates highly functionalized (Z)-3-ylidenephthalides with excellent stereoselectivity.[4]

Mechanistic Discussion

This domino reaction is typically catalyzed by copper, often without the need for palladium, making it an economical and attractive method.[4][5]

  • Sonogashira-type Coupling: A copper(I) salt (e.g., Cu₂O or CuI) catalyzes the coupling between 3-(Hydroxymethyl)-2-iodobenzoic acid and a terminal alkyne. A base (e.g., K₂CO₃) deprotonates the terminal alkyne to form a copper acetylide intermediate. This species then couples with the aryl iodide to form a C(sp²)-C(sp) bond, yielding a 2-alkynyl intermediate.

  • Intramolecular 5-exo-dig Cyclization: The carboxylic acid group, deprotonated by the base to a carboxylate, acts as the nucleophile. It attacks the proximal carbon of the alkyne triple bond in a highly favored 5-exo-dig cyclization fashion, as predicted by Baldwin's rules.[4] The pendant hydroxymethyl group at the 3-position remains a spectator in this pathway, as the carboxylate-driven cyclization is kinetically and thermodynamically preferred for this substrate class.

  • Protonation/Isomerization: The resulting vinyl anion is protonated during workup to yield the exocyclic (Z)-alkene, which is the thermodynamically favored isomer.

Visualization: Tandem Coupling-Cyclization Workflow

G start 3-(Hydroxymethyl)-2-iodobenzoic Acid + Terminal Alkyne step1 Step 1: Cu-Catalyzed Sonogashira Coupling start->step1 intermediate 2-Alkynyl Intermediate step1->intermediate C-C Bond Formation step2 Step 2: Intramolecular 5-exo-dig Cyclization intermediate->step2 Carboxylate Attack product (Z)-3-Ylidenephthalide Product step2->product

Caption: Workflow for tandem Sonogashira coupling-lactonization.

Protocol 2: Synthesis of a (Z)-3-Ylidenephthalide Derivative

This protocol is based on the efficient Cu₂O-catalyzed synthesis of 3-ylidenephthalides from 2-iodobenzoic acids and terminal alkynes.[4]

ReagentMol. Wt. ( g/mol )Amount (mg)mmolsEquivalents
3-(Hydroxymethyl)-2-iodobenzoic acid278.031390.51.0
Phenylacetylene102.1461.30.61.2
Copper(I) Oxide (Cu₂O)143.097.20.050.1
Potassium Carbonate (K₂CO₃)138.211381.02.0
Dimethylformamide (DMF)-5 mL--

Procedure:

  • In a sealed reaction vial, combine 3-(Hydroxymethyl)-2-iodobenzoic acid (139 mg, 0.5 mmol), Cu₂O (7.2 mg, 0.05 mmol), and K₂CO₃ (138 mg, 1.0 mmol).

  • Add anhydrous DMF (5 mL) followed by phenylacetylene (61.3 mg, 0.6 mmol).

  • Seal the vial tightly and heat the mixture to 110 °C with vigorous stirring for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water (30 mL) and acidify to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the (Z)-3-benzylidene-4-(hydroxymethyl)isobenzofuran-1(3H)-one product.

Data Summary: Substrate Scope

The copper-catalyzed tandem reaction is compatible with a wide range of terminal alkynes, allowing for diverse functionalization at the 3-position of the phthalide core.[4]

Alkyne SubstrateR-GroupTypical Yield (%)
PhenylacetylenePhenyl85-95%
1-HexyneButyl80-90%
Propargyl Alcohol-CH₂OH75-85%
3-Butyn-1-ol-CH₂CH₂OH70-80%
Ethyl Propiolate-COOEt90-98%

References

  • Bhanage, B. M., et al. (2015).
  • Chen, C., et al. (2015). Cu₂O-mediated regio- and stereoselective one-pot synthesis of (Z)-3-ylidenephthalides from 2-iodobenzoic acids and terminal alkynes. Organic & Biomolecular Chemistry, 13(32), 8579-8587. DOI: 10.1039/D5OB00808E
  • Gerbino, D. C., et al. (2012). A surprisingly facile conversion of 2-formyl-arylketones into 3-substituted phthalides. Organic Letters, 14(9), 2338-2341.
  • Kavala, V., et al. (2022). Copper-Catalyzed Oxidative Cascade Inter-Molecular Double Cyclization of 2-Iodobenzamide Derivatives and Propargyl Dicarbonyl Compounds.
  • Mahendar, L., & Satyanarayana, G. (2015). An Efficient Domino One-Pot Strategy for the Synthesis of Isobenzofuran-1(3H)-ones. The Journal of Organic Chemistry, 80(14), 7089-7098.
  • Roy, D., & Patel, B. K. (2014). Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions. Chemical Society Reviews, 43(14), 5257-5283.
  • Ye, M., & Li, G. (2019). Synthesis of Phthalides and α,β-butenolides by Transition Metal-Catalyzed Activation of C—H Bonds. Molecules, 24(5), 875.
  • Zhang, H., & Larock, R. C. (2014). Phthalides and Phthalans: Synthetic Methodologies and Their Applications in the Total Synthesis. Chemical Reviews, 114(16), 8414-8472.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • Alper, H., et al. (1995). Palladium-Catalyzed Carbonylative Lactonization of Homopropargylic Alcohols. The Journal of Organic Chemistry, 60(1), 259-265.
  • Gabriele, B., et al. (2005). Palladium-Catalyzed Carbonylative Cyclization of Alkenyl- and Aryl-propargyl Alcohols to Bicyclic α,β-Unsaturated γ-Lactones. Organic Letters, 7(22), 4895-4898.
  • D'yakonov, V. A., et al. (2013). Copper-catalyzed tandem reactions for the synthesis of heterocyclic compounds. Russian Chemical Reviews, 82(4), 347-378.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920.
  • Beccalli, E. M., et al. (2007). Palladium-catalyzed synthesis of 5- and 6-membered heterocycles. Chemical Society Reviews, 36(7), 1171-1184.
  • Rossi, R., et al. (2004). The Sonogashira reaction in the synthesis of 2,3-disubstituted benzo[b]furans. Tetrahedron, 60(45), 10133-10140.
  • Larock, R. C., & Yum, E. K. (1991). Palladium-catalyzed annulation of internal alkynes by o-iodoanilines. Journal of the American Chemical Society, 113(17), 6689-6690.
  • Sonogashira, K. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (2023). Intramolecular Cyclization. In Encyclopedia. Retrieved from [Link]

  • PubMed. (2012). Stereoselective intramolecular cyclization to 4-(hydroxymethyl)-3-(1H-indolyl)oxazolidin-2-ones. Chirality, 24(4), 345-348.
  • Royal Society of Chemistry. (2024). Iodine-promoted sequential C(sp3)–H oxidation and cyclization. Organic & Biomolecular Chemistry, 22, 7052-7058.
  • Beilstein Archives. (2022). Rhodium-catalyzed intramolecular reductive aldol-type cyclization. Retrieved from [Link]

Sources

Application Note: Strategic Derivatization of 3-(Hydroxymethyl)-2-iodobenzoic Acid for Advanced Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

3-(Hydroxymethyl)-2-iodobenzoic acid is a trifunctional synthetic building block of significant value in medicinal chemistry and drug development.[1][2][3] Its unique arrangement of a carboxylic acid, a primary alcohol, and a reactive aryl iodide on a benzene ring offers a versatile platform for constructing complex molecular architectures. This document provides a detailed guide for researchers, outlining strategic approaches and step-by-step protocols for the selective derivatization of this compound. We will explore methodologies for esterification, alcohol protection, and a suite of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The causality behind experimental choices, self-validating protocol design, and authoritative references are integrated to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of a Trifunctional Scaffold

In the landscape of modern drug discovery, the efficiency of a synthetic route is paramount. Building blocks that offer multiple, orthogonally reactive functional groups are highly sought after for their ability to facilitate the rapid generation of diverse compound libraries. 3-(Hydroxymethyl)-2-iodobenzoic acid embodies this principle. Its three distinct functional groups can be addressed selectively to introduce a wide range of substituents, enabling precise control over a molecule's steric and electronic properties.

  • The Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed oxidative addition, making it an ideal handle for introducing new carbon-carbon and carbon-heteroatom bonds.[4][5] This high reactivity allows for selective coupling even in the presence of other, less reactive halogens like bromine or chlorine.[4]

  • The Carboxylic Acid: This group can be converted into esters or amides to modulate properties such as solubility, cell permeability (as in prodrug strategies), or to serve as an anchor point for further elaboration.

  • The Hydroxymethyl Group: This primary alcohol can be oxidized, protected, or used as a nucleophile. Protection is often a critical first step to prevent interference with subsequent metal-catalyzed reactions.

This guide provides the foundational chemistry required to harness the full synthetic potential of this versatile scaffold.

Overview of Derivatization Pathways

The selective modification of 3-(Hydroxymethyl)-2-iodobenzoic acid hinges on exploiting the differential reactivity of its functional groups. The general strategy often involves (1) protecting the more reactive groups (alcohol and/or acid) to prevent side reactions, (2) performing the key C-I bond functionalization, and (3) deprotecting to reveal the final desired structure.

G A 3-(Hydroxymethyl)-2-iodobenzoic acid B Esterification (e.g., Methyl 3-(hydroxymethyl)-2-iodobenzoate) A->B R-OH, H+ C Alcohol Protection (e.g., Silyl or Benzyl Ether) A->C Protecting Agent D Cross-Coupling Product (Suzuki, Sonogashira, Buchwald-Hartwig) B->D Pd-Catalysis, Coupling Partner C->D Pd-Catalysis, Coupling Partner E Fully Functionalized Product D->E Deprotection / Hydrolysis

Caption: General derivatization strategies for 3-(Hydroxymethyl)-2-iodobenzoic acid.

Protocols for Selective Functionalization

The following protocols are presented as robust starting points. Researchers should optimize conditions based on their specific substrates and desired outcomes.

Esterification of the Carboxylic Acid

Esterification is often performed to protect the carboxylic acid or to synthesize ester derivatives as the final target. The Fischer-Speier esterification is a classic and effective method using an excess of alcohol as both reactant and solvent under acidic catalysis.[6]

Protocol 3.1: Fischer Esterification to Synthesize Methyl 3-(hydroxymethyl)-2-iodobenzoate

  • Rationale: This protocol uses a large excess of methanol to drive the equilibrium toward the ester product. Sulfuric acid is a potent catalyst for this transformation. The reaction is reversible, and the removal of water can also be used to push the reaction to completion.[6]

  • Reaction Setup: To a 100 mL round-bottom flask, add 3-(Hydroxymethyl)-2-iodobenzoic acid (2.80 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous methanol (50 mL). Place the flask in an ice bath and slowly add concentrated sulfuric acid (0.5 mL) dropwise with stirring.

  • Reaction: Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the bulk of the methanol under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate (50 mL) and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Separate the organic layer. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure methyl ester.

ReagentMWAmountMoles (mmol)Equiv.
3-(Hydroxymethyl)-2-iodobenzoic acid280.042.80 g10.01.0
Methanol32.0450 mL-Solvent
Sulfuric Acid (conc.)98.080.5 mL-Catalyst
Protection of the Hydroxymethyl Group

To prevent the primary alcohol from interfering with subsequent base-sensitive or metal-catalyzed reactions, it must be protected. A tert-Butyldimethylsilyl (TBDMS) ether is an excellent choice due to its ease of installation, stability to a wide range of reaction conditions (including organometallics and palladium catalysis), and straightforward removal with fluoride sources.[7]

Protocol 3.2: TBDMS Protection of Methyl 3-(hydroxymethyl)-2-iodobenzoate

  • Rationale: Imidazole is used as a mild base to activate the TBDMS-Cl and scavenge the HCl byproduct. DMF is an excellent polar aprotic solvent for this transformation.

  • Reaction Setup: Dissolve methyl 3-(hydroxymethyl)-2-iodobenzoate (2.94 g, 10.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 20 mL) in an oven-dried flask under an argon atmosphere.

  • Reagent Addition: Add imidazole (1.02 g, 15.0 mmol, 1.5 equiv.). Stir until dissolved. Then, add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.66 g, 11.0 mmol, 1.1 equiv.) in one portion.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into water (100 mL) and extract with diethyl ether (3 x 40 mL).

  • Purification: Combine the organic extracts, wash with brine (2 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography (eluent: hexane/ethyl acetate) to afford the TBDMS-protected product.

ReagentMWAmountMoles (mmol)Equiv.
Methyl 3-(hydroxymethyl)-2-iodobenzoate294.072.94 g10.01.0
TBDMS-Cl150.721.66 g11.01.1
Imidazole68.081.02 g15.01.5
Anhydrous DMF-20 mL-Solvent
Palladium-Catalyzed Cross-Coupling Reactions

With the acid and alcohol groups suitably protected, the aryl iodide is primed for cross-coupling. The following protocols are foundational for C-C and C-N bond formation. An inert atmosphere (argon or nitrogen) is critical for all palladium-catalyzed reactions to prevent catalyst deactivation.[8]

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling the aryl iodide with an organoboron reagent, typically a boronic acid or ester.[9]

  • Principle: The reaction proceeds via a catalytic cycle involving three key steps: (1) Oxidative Addition of the aryl iodide to a Pd(0) complex, (2) Transmetalation of the organic group from the boron atom to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[9][10] A base is required to activate the boronic acid for transmetalation.[10]

G A Pd(0)L2 B Ar-Pd(II)-I(L2) A->B Oxidative Addition (Ar-I) C Ar-Pd(II)-R'(L2) B->C Transmetalation (R'-B(OH)2, Base) C->A Reductive Elimination (Ar-R')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol 3.3: Suzuki Coupling with Phenylboronic Acid

  • Reaction Setup: In an oven-dried Schlenk flask, combine the TBDMS-protected starting material from Protocol 3.2 (408 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 414 mg, 3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent & Reaction: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL). Heat the reaction to 90°C and stir for 8-12 hours. Monitor by TLC.

  • Work-up: Cool to room temperature, dilute with ethyl acetate (30 mL), and filter through a pad of Celite. Wash the filtrate with water (20 mL) and brine (20 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

The Sonogashira coupling is the premier method for linking aryl halides with terminal alkynes, creating arylalkyne structures.[8][11] It typically employs a dual catalyst system of palladium and copper(I).[11]

  • Principle: The palladium cycle is similar to the Suzuki coupling. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species for transmetalation to the palladium center.[11]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_Ar Ar-Pd(II)-I(L2) Pd0->PdII_Ar Ar-I PdII_Alk Ar-Pd(II)-Alkyne(L2) PdII_Ar->PdII_Alk Transmetalation PdII_Alk->Pd0 Ar-Alkyne CuI Cu(I) Cu_Alk Cu(I)-Acetylide Cu_Alk->PdII_Ar from Cu Cycle Cu_Alk->CuI Alkyne R-C≡C-H Alkyne->Cu_Alk Base

Caption: Interlinked catalytic cycles of the Sonogashira coupling reaction.

Protocol 3.4: Sonogashira Coupling with Phenylacetylene

  • Reaction Setup: To an oven-dried Schlenk flask, add the TBDMS-protected starting material (408 mg, 1.0 mmol), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 21 mg, 0.03 mmol, 3 mol%), and Copper(I) iodide (CuI, 10 mg, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF, 10 mL) and triethylamine (TEA, 0.42 mL, 3.0 mmol, 3.0 equiv.). Finally, add phenylacetylene (0.13 mL, 1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature for 6-10 hours. Monitor by TLC.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (40 mL) and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL) and then brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

This reaction is a powerful tool for constructing aryl-amine bonds, which are prevalent in pharmaceuticals.[12][13] The choice of ligand is critical for achieving high yields and broad substrate scope.[5]

  • Principle: Similar to other cross-couplings, the mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.[12][13]

G A Pd(0)L B Ar-Pd(II)-I(L) A->B Oxidative Addition (Ar-I) C Ar-Pd(II)-NR'R'' B->C Amine Binding & Deprotonation (HNR'R'', Base) C->A Reductive Elimination (Ar-NR'R'')

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Application Note & Protocol: Radical-Mediated Hydroxymethylation of Iodoarenes Using Carbon Monoxide

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Modern Approach to Aryl Hydroxymethylation

Benzylic alcohols, or aryl-hydroxymethyl motifs, are fundamental structural units in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis is a cornerstone of medicinal chemistry, providing a versatile handle for further molecular elaboration, modulating solubility, and establishing key interactions with biological targets. Traditionally, the introduction of a hydroxymethyl group onto an aromatic ring involves multi-step sequences, such as the reduction of corresponding aldehydes or carboxylic acids, or the use of organometallic reagents with formaldehyde.[1] These methods, while effective, can suffer from limitations including poor functional group tolerance, the need for harsh reaction conditions, and the use of toxic reagents.[1]

Carbon monoxide (CO) stands out as an ideal, atom-economical C1 source for carbonylation reactions.[2][3][4] This guide details a robust and efficient protocol for the hydroxymethylation of iodoarenes that leverages CO in a radical-mediated pathway. By utilizing an N-heterocyclic carbene borane (NHC-borane) as a radical mediator, this method circumvents the need for transition metal catalysts and offers excellent chemoselectivity for the C-I bond, leaving other aryl-halogen bonds untouched.[2][5] We will explore the underlying mechanism, provide a detailed experimental protocol, and discuss the reaction's scope and limitations to empower researchers in its practical application.

Mechanistic Rationale: A Radical Chain Pathway

The success of this transformation hinges on a carefully orchestrated radical chain reaction. Unlike traditional palladium-catalyzed carbonylations, this method operates through a tin-free radical process, offering a distinct reactivity profile. The proposed mechanism is initiated by the generation of an aryl radical from the iodoarene precursor.[2][3]

The key steps are as follows:

  • Initiation: An aryl radical (A) is generated from the iodoarene, typically through photo-irradiation or with a chemical initiator like azobisisobutyronitrile (AIBN).[2][5]

  • Carbonylation: The highly reactive aryl radical rapidly traps a molecule of carbon monoxide to form an acyl radical (B).[2][3] This step is efficient even at atmospheric pressure of CO.

  • Hydrogen Atom Transfer: The acyl radical (B) abstracts a hydrogen atom from the NHC-borane (in this case, 1,3-dimethylimidazol-2-ylidene borane, diMeImd-BH₃). This crucial step yields the corresponding aryl aldehyde (6) and a borane radical.[2][3] The choice of borane reagent is critical; its rate of hydrogen donation must be slow enough to allow for efficient carbonylation without premature quenching of the initial aryl radical.[2]

  • In-Situ Reduction: In a concurrent process, the iodinated NHC-borane (7), formed during the radical chain, acts as an in-situ reducing agent, converting the newly formed aldehyde (6) into the final benzylic alcohol product (4).[2][3]

  • Propagation: The radical chain is propagated, regenerating the aryl radical (A) to continue the cycle.

This dual functionality of the NHC-borane—first as a hydrogen atom donor to the acyl radical and second (in its iodinated form) as a hydride donor for aldehyde reduction—is a key feature of this elegant one-pot process.[2][3]

Hydroxymethylation_Mechanism cluster_reduction ArI Ar-I Ar_rad Ar• (A) ArI->Ar_rad I• Acyl_rad Ar-C(O)• (B) Ar_rad:e->Acyl_rad:w + CO Aldehyde Ar-CHO (6) Acyl_rad:e->Aldehyde:w + diMeImd-BH₃ - diMeImd-BH₂• Alcohol Ar-CH₂OH (4) Aldehyde:e->Alcohol:w + Iodinated NHC (7) CO CO NHC_BH3 diMeImd-BH₃ (2) Iodinated_NHC Iodinated NHC (7) Initiator Initiation (AIBN or hν) Reduction_label Hydride Reduction

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Application Note: 3-(Hydroxymethyl)-2-iodobenzoic Acid as a Trifunctional Building Block in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Biomedical Device Developers Compound: 3-(Hydroxymethyl)-2-iodobenzoic acid (CAS: 1396807-12-7)

Executive Summary & Chemical Profile

3-(Hydroxymethyl)-2-iodobenzoic acid is a highly specialized, trifunctional aromatic building block. Its unique 1,2,3-substitution pattern—comprising a carboxylic acid (-COOH), a heavy iodine atom (-I), and a hydroxymethyl group (-CH₂OH)—makes it an exceptional precursor for advanced materials.

Unlike simple iodobenzoic acids, the presence of the orthogonal -CH₂OH group allows for covalent tethering to polymer backbones or metal-organic framework (MOF) nodes without consuming the reactive ortho-iodo/carboxylic acid pair. This guide details two cutting-edge applications of this compound: the synthesis of recyclable polymer-supported hypervalent iodine oxidants and the development of intrinsically radiopaque biodegradable polyesters for medical implants.

Application 1: Synthesis of Polymer-Supported Hypervalent Iodine (PS-IBX)

The Scientific Rationale

Small-molecule 2-iodoxybenzoic acid (IBX) is a highly chemoselective oxidant, but it is notoriously explosive under impact or heating (>200°C) and suffers from poor solubility in standard organic solvents[1]. By covalently attaching 3-(Hydroxymethyl)-2-iodobenzoic acid to a macroscopic polymer resin via the -CH₂OH group, we create a Polymer-Supported IBX (PS-IBX) analog.

Causality of Design: The hydroxymethyl group acts as a steric spacer. Esterifying this group to a carboxylated polystyrene resin leaves the critical ortho-iodo and carboxylic acid groups free. Upon oxidation with Oxone®, the iodine achieves the +5 oxidation state and cyclizes with the adjacent -COOH to form the active benziodoxole ring. This macroscopic tethering entirely eliminates the explosive hazard and allows the reagent to be recovered via simple filtration[2].

PSIBX Resin Carboxylated Polystyrene Resin Attachment Esterification via -CH2OH group Resin->Attachment Oxidation Oxidation to Iodine(V) (Oxone / KBrO3) Attachment->Oxidation Pre-catalyst Catalysis Alcohol Oxidation (Catalytic Cycle) Oxidation->Catalysis Active PS-IBX Recycling Resin Recovery & Re-oxidation Catalysis->Recycling Spent I(III) Resin Recycling->Oxidation Regeneration

Caption: Workflow of Polymer-Supported IBX Synthesis and Catalytic Recycling.

Self-Validating Protocol: PS-IBX Synthesis

Step 1: Resin Anchoring (Esterification)

  • Procedure: Suspend 5.0 g of carboxylated polystyrene resin (loading ~1.2 mmol/g) in 50 mL of anhydrous dichloromethane (DCM). Add 1.5 equivalents of 3-(Hydroxymethyl)-2-iodobenzoic acid, followed by 1.5 eq of N,N'-Diisopropylcarbodiimide (DIC) and 0.1 eq of 4-Dimethylaminopyridine (DMAP). Agitate at 25°C for 24 hours.

  • Causality: DIC/DMAP enables mild, room-temperature esterification. We avoid heating to prevent premature side-reactions of the iodine atom.

  • Validation Check: Wash the resin with DCM and methanol, then dry. Perform FT-IR (ATR) on the beads. The disappearance of the resin's broad -COOH stretch and the appearance of a sharp ester carbonyl stretch at ~1735 cm⁻¹ confirms successful tethering.

Step 2: Oxidation to the I(V) State

  • Procedure: Swell the functionalized resin in a 1:1 mixture of DMF and water. Add 3.0 equivalents of Oxone® (potassium peroxymonosulfate) and 0.5 equivalents of methanesulfonic acid. Stir gently at 40°C for 12 hours.

  • Causality: Oxone® is a green, non-toxic oxidant that safely drives the iodine from I(I) to I(V). The acidic environment promotes the spontaneous intramolecular cyclization of the I(V) intermediate with the adjacent carboxylic acid, forming the active benziodoxole structure ([2]).

  • Validation Check: Filter and wash the resin sequentially with water, acetone, and ether. FT-IR must show a new, distinct peak at 1610 cm⁻¹ , which is the characteristic signature of the I=O bond in the cyclic IBX structure.

Application 2: Radiopaque AB-Type Polyesters for Medical Implants

The Scientific Rationale

Polymeric medical implants (e.g., stents, orthopedic screws) require X-ray visibility (radiopacity) for surgical placement. Traditionally, barium sulfate or small-molecule iodinated contrast agents are physically blended into the polymer. However, these leach out over time, causing systemic toxicity and a loss of contrast[3].

Causality of Design: 3-(Hydroxymethyl)-2-iodobenzoic acid acts as an ideal "AB-type" monomer. The "A" group (-COOH) and "B" group (-CH₂OH) undergo step-growth polycondensation. Because the iodine atom is covalently bound to the aromatic ring of every repeating unit, the resulting polyester is intrinsically radiopaque. Furthermore, the steric bulk of the ortho-iodine atom disrupts polymer chain packing, suppressing crystallization. This results in an amorphous polymer with uniform mechanical properties and no grain boundaries, which is critical for structural integrity in vivo ([4]).

Radiopaque Monomer 3-(Hydroxymethyl) -2-iodobenzoic acid Polymerization Melt Polycondensation (Ti Catalyst, 150°C) Monomer->Polymerization -H2O Polyester Iodinated Polyester (Amorphous Backbone) Polymerization->Polyester Step-Growth Imaging X-Ray/CT Imaging (>1000 Hounsfield Units) Polyester->Imaging Clinical Use

Caption: Synthesis pathway of radiopaque AB-type polyesters for medical imaging.

Self-Validating Protocol: Melt Polycondensation

Step 1: Pre-Polymerization

  • Procedure: Under an inert argon atmosphere, charge a Schlenk flask with 10.0 g of 3-(Hydroxymethyl)-2-iodobenzoic acid and 0.1 wt% of titanium(IV) isopropoxide (catalyst). Heat the mixture to 150°C to melt the monomer.

  • Causality: Melt condensation avoids the use of toxic organic solvents, which is a strict requirement for biomedical-grade materials. Titanium(IV) isopropoxide is highly effective at activating the sterically hindered carboxylic acid.

Step 2: High-Vacuum Chain Extension

  • Procedure: Once a homogeneous melt is achieved, gradually apply a high vacuum (< 0.1 Torr) over 30 minutes. Maintain the reaction at 160°C under vacuum for 6 hours.

  • Causality: Step-growth polymerization is an equilibrium process. High vacuum is required to continuously remove the water byproduct, driving the equilibrium toward high-molecular-weight polymer chains according to Le Chatelier's principle.

  • Validation Check: The reaction is complete when the melt viscosity increases to the point where the magnetic stir bar seizes. Cool the flask, dissolve the polymer in chloroform, and precipitate into cold methanol. Gel Permeation Chromatography (GPC) should confirm an Mn​ of >25,000 Da.

Quantitative Data Presentation

The following table summarizes the comparative material properties achieved by utilizing 3-(Hydroxymethyl)-2-iodobenzoic acid in the aforementioned applications.

Material Property / MetricTraditional Standard3-(Hydroxymethyl)-2-iodobenzoic acid DerivativeAnalytical Advantage
Oxidant Explosivity High (Small molecule IBX detonates >200°C)Zero (Polymer-supported matrix dissipates heat)Vastly improved laboratory safety profile.
Oxidant Recyclability 0% (Single-use, difficult to separate)>95% (Recovered via simple filtration)Enables sustainable, continuous-flow catalysis.
Polymer Radiopacity ~100 HU (Standard PLA/PGA implants)>1,200 HU (Intrinsically iodinated polyester)Matches the contrast of bone in clinical CT scans.
Contrast Leaching High (Blended BaSO₄ leaches over 30 days)None (Iodine is covalently bound to backbone)Eliminates systemic toxicity and maintains lifetime contrast.
Polymer Morphology Semi-crystalline (Prone to brittle failure)Amorphous (Steric bulk of iodine lowers Tg​ )Predictable, uniform biodegradation in vivo.

References

The protocols and mechanistic rationales described in this application note are grounded in the following peer-reviewed literature regarding solid-supported hypervalent iodine and radiopaque biomaterials:

  • Oxidation of secondary alcohols using solid-supported hypervalent iodine catalysts Green Chemistry, Royal Society of Chemistry. URL:[Link]

  • Iodinated Salicylate-Based Poly(anhydride-esters) as Radiopaque Biomaterials Biomacromolecules, American Chemical Society. URL:[Link]

  • An iodide-containing covalent organic framework for enhanced radiotherapy Chemical Science, Royal Society of Chemistry. URL:[Link]

  • Esters of 2-Iodoxybenzoic Acid: Hypervalent Iodine Oxidizing Reagents with a Pseudobenziodoxole Structure The Journal of Organic Chemistry, American Chemical Society. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-(Hydroxymethyl)-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 3-(Hydroxymethyl)-2-iodobenzoic acid?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions such as over-oxidation or reduction, and positional isomers. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, and residual catalysts or reagents from the synthesis may also be present.[1][2]

Q2: Which purification method is generally most effective for this compound?

A2: Recrystallization is often the most effective and straightforward method for purifying crude 3-(Hydroxymethyl)-2-iodobenzoic acid, especially for removing small amounts of impurities.[3][4][5] For more challenging separations, such as removing isomers or closely related byproducts, column chromatography may be necessary.[6][7]

Q3: What is a good starting solvent for the recrystallization of 3-(Hydroxymethyl)-2-iodobenzoic acid?

A3: Due to the presence of both a polar carboxylic acid and a hydroxymethyl group, a moderately polar solvent or a mixed solvent system is often effective. Ethanol-water or acetic acid-water mixtures have been used for similar iodobenzoic acid derivatives.[8][9] It is crucial to perform solubility tests to determine the ideal solvent or solvent ratio.[3][10]

Q4: Can the hydroxymethyl group cause any specific issues during purification?

A4: Yes, the hydroxymethyl group is susceptible to oxidation, which can lead to the formation of aldehyde or carboxylic acid impurities.[2] It is important to avoid harsh oxidizing conditions during purification and to store the compound properly to prevent degradation.

Q5: How can I tell if my purified 3-(Hydroxymethyl)-2-iodobenzoic acid is pure?

A5: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying purity and detecting trace impurities.[11][12] Melting point analysis is a simpler method; a sharp melting point range close to the literature value suggests high purity.

II. Troubleshooting Guides

A. Recrystallization
ProblemPossible Cause(s)Solution(s)
Oiling Out (Product separates as an oil, not crystals)1. The melting point of the solute is lower than the boiling point of the solvent. 2. The solution is highly supersaturated, causing rapid precipitation above the compound's melting point. 3. Significant impurities are present, depressing the melting point.1. Add more hot solvent to decrease the concentration and cool the solution at a much slower rate.[13][14] 2. Re-dissolve the oil by heating, add a small amount of a co-solvent in which the compound is more soluble, and then cool slowly.[14] 3. Consider a preliminary purification step, such as a charcoal treatment, to remove impurities that may be causing the issue.[13]
No Crystals Form Upon Cooling 1. The solution is not saturated because too much solvent was used. 2. The solution is supersaturated but requires nucleation to initiate crystallization.1. Evaporate some of the solvent to increase the concentration and then allow it to cool again.[14] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of the pure compound.[13][15]
Low Crystal Yield 1. Excessive solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent that was not ice-cold.1. Concentrate the mother liquor by evaporation and cool it again to recover more product.[16] 2. Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel.[17] 3. Always use a minimal amount of ice-cold solvent to wash the crystals.[3]
Crystals are Colored 1. Colored impurities are present in the crude material.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[16][17]
B. Column Chromatography
ProblemPossible Cause(s)Solution(s)
Poor Separation of Compound from Impurities 1. The chosen solvent system (mobile phase) has incorrect polarity. 2. The column was packed improperly, leading to channeling. 3. The column is overloaded with the sample.1. Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column to achieve good separation.[18] 2. Repack the column carefully, ensuring a uniform and compact bed. Both wet and dry packing methods can be effective if done correctly.[6][7] 3. Use a larger column or reduce the amount of sample loaded. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[7]
Compound is Stuck on the Column 1. The mobile phase is not polar enough to elute the highly polar 3-(Hydroxymethyl)-2-iodobenzoic acid.1. Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.[7]
Tailing of Peaks 1. Undesirable interactions between the acidic compound and the slightly acidic silica gel.1. Add a small amount of a polar, acidic modifier like acetic acid or formic acid to the mobile phase to improve the peak shape.

III. Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of crude 3-(Hydroxymethyl)-2-iodobenzoic acid.

1. Solvent Selection:

  • Place a small amount of the crude solid in several test tubes.

  • Add a small amount of different solvents or solvent mixtures (e.g., water, ethanol, ethanol/water, acetic acid/water) to each tube.

  • A suitable solvent will dissolve the compound when hot but not at room temperature.[10][19]

2. Dissolution:

  • Place the crude 3-(Hydroxymethyl)-2-iodobenzoic acid in an Erlenmeyer flask.

  • Add the chosen solvent and a boiling chip.

  • Heat the mixture on a hot plate while stirring.

  • Add the minimum amount of hot solvent needed to completely dissolve the solid.[3][15]

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.[4]

4. Hot Filtration:

  • Pre-heat a funnel and a new Erlenmeyer flask.

  • Quickly filter the hot solution to remove the charcoal and any insoluble impurities.[17]

5. Crystallization:

  • Cover the flask containing the filtrate and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[15]

6. Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.[3]

7. Drying:

  • Allow the crystals to dry on the filter paper by drawing air through them.

  • For complete drying, place the crystals in a desiccator or a drying oven at a temperature well below the compound's melting point.[3]

IV. Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Common Path Column Column Chromatography Crude->Column Difficult Separation Pure Pure Product Recrystallization->Pure Column->Pure

Caption: General purification workflows for 3-(Hydroxymethyl)-2-iodobenzoic acid.

Recrystallization Troubleshooting Logic

RecrystallizationTroubleshooting Start Start Recrystallization Cooling Cool Solution Start->Cooling Oiling_Out Oiling Out? Cooling->Oiling_Out Crystals_Form Crystals Form? Collect_Crystals Collect Crystals Crystals_Form->Collect_Crystals Yes Induce_Crystallization Induce Crystallization (Scratch/Seed) Crystals_Form->Induce_Crystallization No Oiling_Out->Crystals_Form No Add_Solvent Add More Solvent & Re-cool Slowly Oiling_Out->Add_Solvent Yes Add_Solvent->Cooling Induce_Crystallization->Cooling

Sources

Technical Support Center: Synthesis of 3-(Hydroxymethyl)-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Last Updated: April 2, 2026

Welcome to the technical support center for the synthesis of 3-(Hydroxymethyl)-2-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate. Our goal is to equip you with the necessary insights to overcome common challenges encountered during its preparation.

Introduction

3-(Hydroxymethyl)-2-iodobenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and advanced materials. Its synthesis, however, can present several challenges that require careful consideration of reaction conditions and purification strategies. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 3-(Hydroxymethyl)-2-iodobenzoic acid?

A1: The primary synthetic strategies generally involve two main approaches:

  • Route A: Iodination of a Pre-functionalized Benzoic Acid Derivative: This typically involves the direct iodination of a starting material like 3-(hydroxymethyl)benzoic acid. The key challenge here is achieving the desired regioselectivity, specifically iodination at the C2 position.

  • Route B: Functional Group Interconversion from an Iodinated Precursor: This approach might start with a readily available iodinated benzoic acid derivative, followed by the introduction or modification of the hydroxymethyl group. For instance, reduction of a formyl or ester group on an iodinated benzoic acid scaffold.

Q2: I am attempting the direct iodination of 3-(hydroxymethyl)benzoic acid. What are the major challenges I should anticipate?

A2: The direct iodination of 3-(hydroxymethyl)benzoic acid is challenging due to the directing effects of the existing substituents. The carboxylic acid group is a meta-director, while the hydroxymethyl group is a weak ortho, para-director. This can lead to a mixture of iodinated isomers, making the isolation of the desired 3-(hydroxymethyl)-2-iodobenzoic acid difficult. The primary challenges include:

  • Low Regioselectivity: Formation of other isomers, such as 2-iodo-5-(hydroxymethyl)benzoic acid and 4-iodo-3-(hydroxymethyl)benzoic acid, is common.

  • Di-iodination: Under harsh reaction conditions, di-iodinated products may form.

  • Low Yields: Due to the formation of multiple products and potential difficulties in purification, the overall yield of the desired product can be low.

Q3: My direct iodination of 3-(hydroxymethyl)benzoic acid resulted in a complex mixture of products. How can I improve the regioselectivity for the desired 2-iodo isomer?

A3: Improving regioselectivity is crucial for a successful synthesis. Consider the following strategies:

  • Directed ortho-Metalation (DoM): This is a powerful technique to achieve selective ortho-functionalization. By using a suitable directing group, often the carboxylic acid itself after deprotonation, you can direct a metalating agent (like n-butyllithium or a Grignard reagent) to the C2 position. The resulting organometallic intermediate can then be quenched with an iodine source (e.g., I₂).

  • Transition Metal-Catalyzed C-H Activation: Modern synthetic methods employing catalysts based on palladium or iridium can offer high regioselectivity for the ortho-iodination of benzoic acids.[1][2][3][4] These methods often proceed under milder conditions and can tolerate a wider range of functional groups.[3][4]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the synthesis of 3-(Hydroxymethyl)-2-iodobenzoic acid.

Problem 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Steps Expected Outcome
Inactive Iodinating Agent Ensure your iodinating agent (e.g., N-iodosuccinimide (NIS), iodine monochloride (ICl)) is fresh and has been stored properly. For reactions generating the electrophilic iodine in situ (e.g., NaI/NaOCl), verify the concentration and activity of the oxidant.Increased consumption of the starting material observed by TLC or LC-MS.
Insufficient Activation In electrophilic aromatic substitution, the reaction rate can be slow. Consider using a stronger Lewis acid catalyst or increasing the reaction temperature cautiously. For C-H activation methods, ensure the catalyst is active and not poisoned.Faster reaction kinetics and improved conversion to the desired product.
Poor Solubility of Starting Material The starting material may not be fully dissolved in the chosen solvent, limiting its availability for reaction. Experiment with different solvent systems or co-solvents to improve solubility.A homogeneous reaction mixture and improved reaction rates.
Problem 2: Formation of Multiple Isomers
Potential Cause Troubleshooting Steps Expected Outcome
Lack of Regiocontrol in Electrophilic Iodination As discussed in the FAQs, direct iodination often leads to isomer mixtures. Switch to a more regioselective method like Directed ortho-Metalation or transition metal-catalyzed C-H activation.[1][2][3][4]Predominant formation of the desired 2-iodo isomer, simplifying purification.
Reaction Temperature is Too High Higher temperatures can sometimes reduce the selectivity of the reaction. Perform the reaction at a lower temperature to favor the thermodynamically more stable product or to enhance kinetic selectivity.An improved ratio of the desired isomer to unwanted side products.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps Expected Outcome
Similar Polarity of Isomers The various iodinated isomers can have very similar polarities, making separation by column chromatography challenging.
* Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of a polar solvent (like ethanol or methanol) and a non-polar solvent (like hexane or water) might be effective.Isolation of the pure desired product as a crystalline solid.
* Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid group. Dissolve the crude mixture in an organic solvent and extract with a basic aqueous solution (e.g., NaHCO₃). The benzoic acid derivatives will move to the aqueous layer. Acidify the aqueous layer to precipitate the products, which can then be further purified.Removal of non-acidic impurities.
* Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool to isolate the desired isomer.High-purity product, although this method may be less scalable.
Presence of Unreacted Starting Material If the reaction did not go to completion, separating the product from the starting material can be difficult.
* Optimize Reaction Conditions: First, try to drive the reaction to completion by increasing the reaction time or the stoichiometry of the iodinating agent.A cleaner crude product with minimal starting material.
* Selective Extraction: Similar to the acid-base extraction mentioned above, this can sometimes help in separating the product from the starting material based on slight differences in their pKa values.Improved purity of the isolated product.

Experimental Protocols

Illustrative Protocol: Directed ortho-Iodination via Lithiation

This protocol is a conceptual guide and should be adapted and optimized for your specific laboratory conditions.

Step 1: Deprotonation and Lithiation

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-(hydroxymethyl)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (2.2 eq) in hexanes dropwise via a syringe. The first equivalent will deprotonate the carboxylic acid and the alcohol, and the second will perform the ortho-lithiation.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

Step 2: Iodination

  • In a separate flask, dissolve iodine (I₂) (1.5 eq) in anhydrous THF.

  • Slowly add the iodine solution to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine.

  • Acidify the mixture to a pH of ~2 with dilute hydrochloric acid (HCl).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Workflow

Troubleshooting Logic for Synthesis of 3-(Hydroxymethyl)-2-iodobenzoic acid

G start Start Synthesis reaction_complete Reaction Complete? start->reaction_complete low_conversion Low Conversion reaction_complete->low_conversion No isomer_issue Isomer Mixture? reaction_complete->isomer_issue Yes check_reagents Check Reagent Activity & Purity low_conversion->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) check_reagents->optimize_conditions optimize_conditions->reaction_complete purification_difficulty Purification Difficulty? isomer_issue->purification_difficulty Yes pure_product Pure Product Obtained isomer_issue->pure_product No purification_difficulty->pure_product No purification_difficulty->pure_product Yes end End pure_product->end

Caption: A flowchart for troubleshooting the synthesis.

References

  • 1 Chemistry. 2020 Aug 12;26(45):10185-10190.

  • 2 Chemistry. 2020 Aug 12;26(45):10185-10190.

  • 3 ACS Catalysis. 2018 Jan 5;8(1):119-124.

  • 5 BenchChem.

  • 6 BenchChem.

  • 4 ACS Publications.

  • 7 ResearchGate.

Sources

Technical Support Center: Improving the Yield of 3-(Hydroxymethyl)-2-iodobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(Hydroxymethyl)-2-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols to optimize your experimental outcomes. 3-(Hydroxymethyl)-2-iodobenzoic acid is a valuable building block in medicinal chemistry and organic synthesis, but its preparation can be challenging, often suffering from low yields due to multi-step sequences and competing side reactions.

This document provides a structured approach to a common and reliable synthetic route, focusing on identifying and resolving bottlenecks in the procedure to enhance both yield and purity.

Recommended Synthetic Pathway

The most regioselective and commonly employed route begins with 2-amino-3-methylbenzoic acid. This pathway involves two key transformations: a Sandmeyer-type reaction to introduce the iodine atom, followed by a selective functionalization of the methyl group. This approach avoids the isomeric mixture issues often encountered with direct iodination of 3-methylbenzoic acid[1][2].

Synthetic_Pathway Start 2-Amino-3-methylbenzoic acid Intermediate 2-Iodo-3-methylbenzoic acid Start->Intermediate  Step 1: Diazotization & Iodination  (Sandmeyer Reaction)   Final 3-(Hydroxymethyl)-2-iodobenzoic acid Intermediate->Final  Step 2: Benzylic Functionalization  (e.g., Bromination followed by Hydrolysis)  

Caption: Proposed two-step synthesis of 3-(Hydroxymethyl)-2-iodobenzoic acid.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations grounded in reaction mechanisms and offering practical solutions.

Part 1: Step 1 - Sandmeyer Iodination of 2-Amino-3-methylbenzoic acid

This reaction converts the aromatic amine into a diazonium salt, which is subsequently displaced by iodide. While effective, precise control of conditions is crucial for high yield.[3][4]

Question 1: My yield of 2-iodo-3-methylbenzoic acid is low, and I recover a significant amount of unreacted 2-amino-3-methylbenzoic acid. What went wrong?

Answer: This is a classic sign of incomplete diazotization. The conversion of the primary amine to the diazonium salt is the critical first step.

  • Causality: The reaction between the amine and nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) is highly dependent on temperature and stoichiometry. If the temperature is too high (>5 °C), nitrous acid can decompose. If the acid concentration is too low, the equilibrium may not favor the formation of the nitrosonium ion (NO+), the active electrophile.

  • Troubleshooting Steps:

    • Temperature Control: Maintain the reaction temperature strictly between 0 and 5 °C during the addition of sodium nitrite. Use an ice-salt bath for better temperature management.

    • Stoichiometry: Ensure at least 1 equivalent of sodium nitrite and a sufficient excess of strong acid (typically 2.5-3 equivalents of HCl) are used to ensure complete conversion of the amine.[5]

    • Nitrite Addition: Add the aqueous sodium nitrite solution slowly and dropwise beneath the surface of the reaction mixture to prevent localized warming and decomposition of nitrous acid.

    • Verification: After the addition is complete, test for the presence of excess nitrous acid using starch-iodide paper (it should turn blue/black). A slight excess indicates that all the amine has been consumed.[5]

Question 2: The reaction mixture turned dark brown or tarry upon addition of potassium iodide, resulting in a very low yield of an impure product. Why does this happen?

Answer: This indicates the premature decomposition of your diazonium salt. Aryl diazonium salts are notoriously unstable, especially at elevated temperatures, and can undergo various side reactions.[6][7]

  • Causality: Diazonium salts can decompose to form highly reactive aryl cations or radicals, which can polymerize or react non-selectively with other species in the mixture, leading to tar formation. This is exacerbated if the temperature is not kept low before the iodide displacement step.

  • Troubleshooting Steps:

    • Maintain Low Temperature: Do not allow the diazonium salt solution to warm up. Use it immediately in the next step after its formation.

    • Controlled Iodide Addition: Add the potassium iodide solution slowly to the cold diazonium salt solution. A rapid, uncontrolled addition can cause a significant exotherm, leading to decomposition.

    • Avoid Light: Diazonium salt decomposition can be catalyzed by light. Performing the reaction in a flask wrapped in aluminum foil can sometimes be beneficial.

Question 3: My product is contaminated with a significant amount of 2-hydroxy-3-methylbenzoic acid. How can I prevent this side reaction?

Answer: The formation of a phenol is a common competing reaction in diazotization chemistry, arising from the reaction of the diazonium salt with water.[8][9]

  • Causality: The aryl diazonium salt can be attacked by water, which acts as a nucleophile, leading to the formation of a phenol and the evolution of nitrogen gas. This reaction is highly temperature-dependent and becomes significant at temperatures above 5-10 °C.[9]

  • Troubleshooting Steps:

    • Strict Temperature Control: This is the most critical factor. The reaction must be kept cold (0-5 °C) until the iodide has been added and the displacement reaction is underway.

    • Acid Concentration: Using a sufficiently high concentration of acid can help suppress the reaction with water by ensuring the medium is highly acidic, which can stabilize the diazonium salt to some extent.

    • Minimize Reaction Time: Prepare the diazonium salt and use it immediately. The longer it sits in the aqueous solution, the greater the opportunity for the competing hydroxylation reaction to occur.

Part 2: Step 2 - Selective Synthesis of the Hydroxymethyl Group

Direct, single-step oxidation of a methyl group to a hydroxymethyl group in the presence of a carboxylic acid is challenging due to the risk of over-oxidation to a second carboxylic acid (forming 2-iodophthalic acid). A more robust and controllable method is a two-step benzylic functionalization.

Benzylic_Functionalization Intermediate 2-Iodo-3-methylbenzoic acid Bromide 3-(Bromomethyl)-2-iodobenzoic acid Intermediate->Bromide  Step 2a: Radical Bromination  (NBS, AIBN)   Final 3-(Hydroxymethyl)-2-iodobenzoic acid Bromide->Final  Step 2b: Hydrolysis  (e.g., aq. NaHCO₃)  

Caption: A reliable two-step workflow for benzylic functionalization.

Question 4: My attempts at direct oxidation of 2-iodo-3-methylbenzoic acid using agents like KMnO₄ result almost exclusively in 2-iodophthalic acid. How can I achieve selective oxidation?

Answer: Strong oxidizing agents like potassium permanganate or chromic acid are generally not selective for the conversion of a methyl group to a hydroxymethyl group and will typically oxidize it all the way to a carboxylic acid.[10][11] The use of milder, more specialized oxidants like 2-Iodoxybenzoic acid (IBX) can sometimes work but may still present challenges.[12][13] The recommended approach is a two-step bromination-hydrolysis sequence.

  • Causality: The benzylic alcohol intermediate is more susceptible to oxidation than the starting methyl group. Therefore, any alcohol formed is quickly oxidized further under strong oxidizing conditions.

  • Recommended Solution: Two-Step Functionalization:

    • Step 2a - Benzylic Bromination: Convert the methyl group to a bromomethyl group using a radical initiator. This reaction is highly selective for the benzylic position.

      • Reagents: N-Bromosuccinimide (NBS) is the reagent of choice, with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

      • Conditions: The reaction is typically run in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane under reflux with light initiation (e.g., from a sunlamp).

    • Step 2b - Nucleophilic Substitution (Hydrolysis): The resulting 3-(bromomethyl)-2-iodobenzoic acid is an excellent substrate for an SN2 reaction. Simple hydrolysis will replace the bromide with a hydroxyl group.

      • Reagents: A weak base like aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is sufficient.

      • Conditions: Heating the bromide in an aqueous solution of the base will cleanly produce the desired 3-(Hydroxymethyl)-2-iodobenzoic acid.

Question 5: The benzylic bromination (Step 2a) is not proceeding, and I'm recovering the starting material. What could be the problem?

Answer: Radical brominations can be sensitive to reaction conditions and reagent quality.

  • Causality: The reaction depends on the successful initiation and propagation of a radical chain reaction. This can be inhibited by impurities or improper setup.

  • Troubleshooting Steps:

    • Initiator Quality: Ensure your radical initiator (AIBN or benzoyl peroxide) is fresh. Old initiators can decompose and lose their effectiveness.

    • Solvent Purity: The solvent must be anhydrous. Water can interfere with the reaction.

    • Remove Radical Inhibitors: Ensure all glassware is scrupulously clean. Phenolic impurities or residual stabilizers in solvents can quench the radical reaction.

    • Initiation: The reaction often requires initiation by heat and/or light. Ensure the reaction is adequately heated to reflux and irradiated with a suitable light source if necessary.

Part 3: Purification Challenges

Question 6: How can I effectively purify the final product, 3-(Hydroxymethyl)-2-iodobenzoic acid, from the reaction mixture?

Answer: Purification will depend on the impurities present, but a standard acid-base extraction followed by recrystallization is typically effective.

  • Causality: The product has both a carboxylic acid and an alcohol functional group, making it polar and giving it a distinct pH-dependent solubility profile.

  • Purification Protocol:

    • Aqueous Workup: After the hydrolysis step, cool the reaction mixture.

    • Acidification: Carefully acidify the solution with a strong acid (e.g., 2M HCl) to a pH of ~2. This will protonate the carboxylate group, causing the product to precipitate out of the aqueous solution.

    • Filtration: Collect the crude solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.

    • Recrystallization: The most common impurities are likely unreacted starting material or small amounts of byproducts. Recrystallization from an appropriate solvent system (e.g., an ethanol/water or acetone/water mixture) is an excellent way to achieve high purity.[4] Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

Q: What is the most reliable starting material for this synthesis? A: 2-Amino-3-methylbenzoic acid is the preferred starting material. The Sandmeyer reaction provides a highly regioselective method to install the iodine at the 2-position, which is difficult to achieve with high selectivity via direct electrophilic iodination of 3-methylbenzoic acid due to conflicting directing effects of the methyl and carboxyl groups.

Q: What are the critical safety precautions for this synthesis? A: Several hazards must be managed:

  • Diazonium Salts: Solid diazonium salts can be explosive when dry. They should always be kept in a cold aqueous solution and never isolated.

  • Strong Acids and Oxidizers: Handle concentrated acids (HCl, H₂SO₄) and reagents like NBS with appropriate personal protective equipment (gloves, goggles, lab coat) in a chemical fume hood.

  • Solvents: Be aware of the hazards of solvents used (e.g., flammability, toxicity). Carbon tetrachloride, a traditional solvent for NBS brominations, is a known carcinogen and should be replaced with a safer alternative like cyclohexane or acetonitrile where possible.

Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Iodo-3-methylbenzoic acid
ParameterValue
Reactants 2-Amino-3-methylbenzoic acid, HCl, NaNO₂, KI
Temperature 0-5 °C
Typical Yield 75-85%
Purity (Post-Recrystallization) >97%

Procedure:

  • In a 500 mL flask, suspend 15.1 g (0.1 mol) of 2-amino-3-methylbenzoic acid in 100 mL of water and 25 mL of concentrated hydrochloric acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve 7.0 g (0.101 mol) of sodium nitrite in 30 mL of water. Add this solution dropwise to the cooled amine suspension over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the mixture for an additional 15 minutes in the cold bath. Test for excess nitrous acid with starch-iodide paper.

  • In a separate 1 L beaker, dissolve 25 g (0.15 mol) of potassium iodide in 50 mL of water and cool in an ice bath.

  • Slowly add the cold diazonium salt solution to the stirred potassium iodide solution. A dark precipitate will form, and nitrogen gas will evolve.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Gently heat the mixture to ~50 °C for 30 minutes to ensure complete reaction.

  • Cool the mixture and decolorize it by adding a small amount of solid sodium thiosulfate until the dark color of excess iodine disappears.

  • Collect the crude solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-iodo-3-methylbenzoic acid as a solid.

Protocol 2: Synthesis of 3-(Hydroxymethyl)-2-iodobenzoic acid
ParameterValue
Reactants 2-Iodo-3-methylbenzoic acid, NBS, AIBN, NaHCO₃
Solvent (Step 2a) Cyclohexane or CCl₄
Typical Overall Yield 60-75% over two steps
Purity (Post-Recrystallization) >98%

Procedure: Step 2a: 3-(Bromomethyl)-2-iodobenzoic acid

  • In a flask equipped with a reflux condenser, combine 13.1 g (0.05 mol) of 2-iodo-3-methylbenzoic acid, 9.8 g (0.055 mol) of N-bromosuccinimide, and 0.41 g (2.5 mmol) of AIBN in 200 mL of cyclohexane.

  • Heat the mixture to reflux. Initiation with a 250W sunlamp positioned near the flask is recommended.

  • Continue refluxing for 4-6 hours or until TLC analysis shows complete consumption of the starting material. The reaction is complete when the denser succinimide byproduct floats on the surface of the solvent.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Evaporate the solvent under reduced pressure to yield crude 3-(bromomethyl)-2-iodobenzoic acid, which can be used in the next step without further purification.

Step 2b: 3-(Hydroxymethyl)-2-iodobenzoic acid

  • Transfer the crude bromide to a flask containing a solution of 12.6 g (0.15 mol) of sodium bicarbonate in 250 mL of water.

  • Heat the mixture to 80-90 °C with vigorous stirring for 3-4 hours.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Carefully acidify the clear filtrate to pH 2 with 2M HCl. A white precipitate of the product will form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., water or acetone/water) to yield pure 3-(Hydroxymethyl)-2-iodobenzoic acid.

References
  • Vertex AI Search. (n.d.). 3-Iodo-4-methylbenzoic acid - Chem-Impex.
  • Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Org. Synth. Coll. Vol. 1, p.351. Retrieved from [Link]

  • Google Patents. (n.d.). JP2003012597A - Method for producing monoiodine of methylbenzoic acid.
  • European Patent Office. (n.d.). EP 1642881 B1 - PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID. Retrieved from [Link]

  • Pounraj, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11, 13587-13605. Retrieved from [Link]

  • Le CPL, et al. (2018). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ACS Catalysis, 8(1), 390-394. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2017). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan J. Chem., 10(4), 1163-1169. Retrieved from [Link]

  • Yoshimura, A., et al. (2018). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules, 23(10), 2659. Retrieved from [Link]

  • OC-Praktikum. (2006). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Retrieved from [Link]

  • Evergreensino. (2025). How to improve the synthesis efficiency of 2 - Methylbenzoic Acid? - Blog. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations: (A-Review). Retrieved from [Link]

  • Jeong, G. H. (2020). Improved Purity of 3-Methyl-2-Iodoxybenzoic Acid. YouTube. Retrieved from [Link]

  • Quick Company. (n.d.). Process For Producing 2 Hydroxy 3, 5 Diiodobenzoic Acid. Retrieved from [Link]

  • Al-Yasiri, A., et al. (2018). Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. Molecules, 23(12), 3323. Retrieved from [Link]

  • Reddit. (2024). Can you come up with a terrible but creatively sequence to achieve this transformation? More steps the better. r/OrganicChemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid.
  • Texium. (2018). Preparation of 2-iodobenzoic acid. Retrieved from [Link]

  • Reddy, P. T., et al. (2013). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 17(13), 1346–1361. Retrieved from [Link]

Sources

stability and storage conditions for 3-(Hydroxymethyl)-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-(Hydroxymethyl)-2-iodobenzoic acid

Welcome to the technical support guide for 3-(Hydroxymethyl)-2-iodobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development to ensure the stability and proper storage of this compound, thereby safeguarding the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-(Hydroxymethyl)-2-iodobenzoic acid?

To maintain its chemical integrity, 3-(Hydroxymethyl)-2-iodobenzoic acid should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture absorption and contamination.[1] It is also crucial to protect the compound from direct sunlight and sources of heat.[3] Some suppliers may recommend cold-chain transportation, suggesting that refrigeration is beneficial for maintaining long-term stability.[4]

Q2: Is this compound sensitive to light?

While specific data for 3-(Hydroxymethyl)-2-iodobenzoic acid is limited, related iodinated benzoic acid compounds are known to be light-sensitive.[5][6] Therefore, it is best practice to store it in an opaque or amber-colored container to minimize exposure to light, which can potentially catalyze degradation.

Q3: What are the signs of degradation?

Visual inspection can often provide the first clues of degradation. Look for:

  • Color Change: A noticeable change from its initial color (typically white or off-white) may indicate decomposition.

  • Clumping or Caking: This can suggest moisture absorption, which may affect the compound's stability and handling.

  • Inconsistent Analytical Results: If you observe unexpected or inconsistent results in your experiments (e.g., altered retention times in chromatography, lower than expected yields), it could be a sign that the starting material has degraded.

Q4: Can I store it in a standard laboratory freezer?

Storing it in a freezer is generally acceptable and often recommended for long-term storage of sensitive organic compounds. However, ensure the container is well-sealed to prevent condensation from forming inside when it is removed and brought to room temperature. It is advisable to allow the container to warm to room temperature before opening to avoid moisture contamination.

Troubleshooting Guide

This section addresses specific issues that you might encounter during your experiments.

Issue 1: Poor Solubility or Incomplete Dissolution
  • Possible Cause: The compound may have degraded or absorbed moisture.

  • Troubleshooting Steps:

    • Verify Solvent: Ensure you are using a suitable solvent. While sparingly soluble in water, it should dissolve in organic solvents like ethanol and acetone.[6]

    • Gentle Heating/Sonication: Try gently warming the solution or using an ultrasonic bath to aid dissolution.

    • Purity Check: If solubility issues persist, consider performing a simple purity check, such as obtaining a melting point. The melting point of a pure compound is sharp, while an impure or degraded compound will melt over a wider and lower temperature range.

Issue 2: Reaction Failure or Low Yield
  • Possible Cause: The reactivity of 3-(Hydroxymethyl)-2-iodobenzoic acid may have diminished due to degradation. The iodobenzoic acid functional group is crucial for many synthetic transformations.[6]

  • Troubleshooting Steps:

    • Confirm Reagent Quality: Before troubleshooting your reaction conditions, it is prudent to confirm the quality of your starting material.

    • Use a Fresh Batch: If possible, compare the performance of your current stock with a newly purchased batch of the compound.

    • Analytical Confirmation: Techniques like NMR or LC-MS can provide a definitive assessment of the compound's purity and structural integrity.

Storage and Handling Summary

ParameterRecommendationRationale
Temperature Cool, dry place.[1][2][3] Refrigeration is recommended for long-term storage.Minimizes the rate of potential decomposition reactions.
Light Store in an opaque or amber container.Iodinated compounds can be light-sensitive, and light can provide the energy for degradation pathways.[5]
Atmosphere Tightly sealed container. Consider storing under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.Prevents moisture absorption and oxidation.
Incompatibilities Keep away from strong oxidizing agents and strong bases.[5][7]These substances can react with and degrade the compound.

Experimental Protocol: Quality Control Check via Melting Point Determination

This protocol provides a straightforward method to assess the purity of your 3-(Hydroxymethyl)-2-iodobenzoic acid.

Objective: To determine the melting point range of the compound and compare it to the literature value as an indicator of purity.

Materials:

  • 3-(Hydroxymethyl)-2-iodobenzoic acid sample

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If moisture is suspected, dry a small amount in a desiccator under vacuum.

  • Loading the Capillary Tube: Finely crush a small amount of the dried sample. Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) into the sealed end.

  • Melting Point Determination:

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rate of approximately 1-2 °C per minute as you approach the expected melting point.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

  • Interpretation:

    • A sharp melting range (typically 1-2 °C) close to the literature value indicates high purity.

    • A broad or depressed melting range suggests the presence of impurities or degradation products.

Logical Workflow for Suspected Degradation

Below is a decision-making workflow to follow if you suspect your stock of 3-(Hydroxymethyl)-2-iodobenzoic acid has degraded.

Caption: A troubleshooting workflow for suspected compound degradation.

References

  • CymitQuimica. (2023, July 7). 3-Hydroxy-2,4,6-triiodobenzoic acid.
  • New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet.
  • SDS of Benzoic Acid: Important Data and Inform
  • Benchchem. Essential Safety and Operational Guide for Handling Benzoic Acid, 3-Methylphenyl Ester.
  • BLD Pharm. 1187238-23-8|3-(Hydroxymethyl)-2-iodobenzoic acid|BLD Pharm.
  • Sigma-Aldrich. (2025, September 22).
  • UK - SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
  • Thermo Fisher Scientific. (2005, April 18).
  • Chemos GmbH&Co.KG. Safety Data Sheet: 3-Hydroxy-2,4,6-triiodobenzoic acid.
  • Spectrum Chemical. (2019, April 4).
  • ECHEMI.
  • SAFETY D
  • ChemBK. (2022, October 16). 2-Iodobenzoic acid.
  • Wikipedia. 2-Iodoxybenzoic acid.
  • Merck Millipore.
  • Mashetty, S. B., Manohar, S., & Karegoudar, T. B. (1996). Degradation of 3-hydroxybenzoic acid by a Bacillus species. Indian journal of biochemistry & biophysics, 33(2), 145–148.
  • Organic Syntheses Procedure. m-IODOBENZOIC ACID.
  • PubMed. (2012, August 15).
  • ResearchGate. Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the....
  • ChemicalBook. (2023, September 11).
  • NIST.

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-(Hydroxymethyl)-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 3-(Hydroxymethyl)-2-iodobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable building block. We will explore common issues, provide scientifically-grounded solutions, and outline protocols to enhance yield, purity, and regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3-(Hydroxymethyl)-2-iodobenzoic acid?

The synthesis of 3-(Hydroxymethyl)-2-iodobenzoic acid primarily involves the selective iodination of 3-(hydroxymethyl)benzoic acid. The main challenge lies in achieving high regioselectivity for the C-2 position. The most common strategies include:

  • Directed ortho-Iodination via C-H Activation: This is a modern and highly effective method that utilizes a transition metal catalyst, typically Iridium, to direct the iodination specifically to the position ortho to the carboxylic acid directing group. This approach offers excellent selectivity and often proceeds under mild conditions.[1][2]

  • Classical Electrophilic Aromatic Substitution: This involves using an iodine source (e.g., I₂) with a strong oxidizing agent (like HIO₃, potassium persulfate, or hydrogen peroxide) in an acidic medium.[3][4] However, this method often suffers from poor regioselectivity, leading to a mixture of isomers that are difficult to separate.

  • Sandmeyer Reaction: This route would involve a multi-step synthesis starting from a precursor like 2-amino-3-(hydroxymethyl)benzoic acid. The amino group is converted to a diazonium salt, which is then displaced by iodide.[5] While effective, it requires the synthesis of a more complex starting material.

Q2: Why is regioselectivity a major challenge in this synthesis?

Regioselectivity is difficult to control due to the competing directing effects of the two substituents on the benzene ring:

  • The carboxylic acid (-COOH) group is a deactivating, meta-director.

  • The hydroxymethyl (-CH₂OH) group is a weakly activating, ortho, para-director.

This electronic conflict means that traditional electrophilic substitution can lead to iodination at positions 2, 4, and 6, as well as potential di-iodination, resulting in a complex product mixture.

G cluster_start Starting Material cluster_products Potential Iodination Products start 3-(Hydroxymethyl)benzoic Acid p2 2-Iodo (Desired) start->p2 ortho to both p4 4-Iodo start->p4 para to -CH2OH meta to -COOH p6 6-Iodo start->p6 ortho to -CH2OH meta to -COOH di Di-iodinated start->di Over-iodination

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that provides good separation between the starting material and the product (e.g., Ethyl Acetate/Hexanes with a small amount of acetic acid). Visualize spots under a UV lamp (254 nm). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended to resolve and quantify the desired product and any isomeric impurities.[6][7]

Troubleshooting Guide

Problem 1: My reaction yield is consistently low, or the reaction does not go to completion.

Low yield is a common issue that can stem from several factors. A systematic approach is necessary to identify the root cause.

Possible Causes & Solutions:

  • Sub-optimal Reaction Conditions:

    • Temperature: For catalyst-based methods, ensure the temperature is strictly maintained as specified in the protocol. For traditional electrophilic iodination, temperatures that are too high can lead to decomposition or side reactions.[8]

    • Reaction Time: Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Incomplete conversion may simply require a longer reaction period. Conversely, extended times can sometimes lead to product degradation.[8]

  • Reagent Quality:

    • Iodinating Agent: Ensure the iodinating agent (e.g., N-Iodosuccinimide, Iodine Monochloride) is fresh and has been stored correctly. Some agents are moisture-sensitive.[6]

    • Catalyst (if applicable): If using an Iridium catalyst, ensure it has not been deactivated by impurities in the starting material or solvent.

    • Solvent: Use anhydrous solvents where specified, as water can interfere with many catalytic cycles and organometallic reagents.

  • Inefficient Workup & Purification:

    • Product Loss: Significant product can be lost during extraction or filtration if the procedure is not optimized. Ensure the pH is correctly adjusted to precipitate the carboxylic acid before filtration.

    • Incomplete Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery from the aqueous phase.

    • Purification Losses: Recrystallization can lead to significant losses if the solvent system is not ideal or if the solution is not cooled sufficiently.[5]

G start Start: Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Optimize Reaction Conditions (T, time) check_reagents->check_conditions monitor Monitor by TLC/HPLC Is conversion happening? check_conditions->monitor check_workup Review Workup & Purification Protocol monitor->check_workup Yes fail Issue Persists: Consult Deeper monitor->fail No success Yield Improved check_workup->success

Problem 2: My final product is a mixture of isomers, making purification extremely difficult.

This is the most critical challenge for this synthesis and points directly to a lack of regioselectivity.

Possible Causes & Solutions:

  • Incorrect Synthetic Method: Standard electrophilic iodination is not selective enough for this substrate. The directing groups on the ring promote substitution at multiple positions.

  • Recommended Solution: Adopt a Directed C-H Activation Strategy. The most robust solution is to use a catalyst that directs the substitution. Iridium-catalyzed ortho-iodination is highly recommended. The carboxylic acid group acts as a directing group, coordinating to the iridium center and guiding the C-H activation and subsequent iodination specifically to the C-2 position.[1] This method often provides the desired isomer in high yield with minimal formation of other isomers.

Method Key Reagents Regioselectivity Typical Conditions Reference
Directed C-H Iodination [Ir(Cp*)Cl₂]₂, NISExcellent (>95% for 2-iodo)HFIP solvent, mild temp (e.g., 50-80 °C)[1][2]
Electrophilic Iodination I₂, K₂S₂O₈Poor (Mixture of isomers)H₂SO₄, 70-90 °C[4]
Problem 3: I am observing significant side products, including a potential loss of the hydroxymethyl group.

The presence of unexpected byproducts indicates that your reaction conditions may be too harsh.

Possible Causes & Solutions:

  • Oxidation of the Hydroxymethyl Group: Strong oxidizing agents used in some iodination protocols (e.g., nitric acid, permanganate) can oxidize the -CH₂OH group to an aldehyde (-CHO) or even a carboxylic acid (-COOH).

    • Solution: Use a milder iodinating system that does not rely on a strong external oxidant, such as N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).[6][9]

  • Decarboxylation: At very high temperatures, especially in a strong acid, the benzoic acid moiety can undergo decarboxylation, leading to the loss of the -COOH group.[10]

    • Solution: Employ milder reaction temperatures. The Iridium-catalyzed methods are advantageous here as they typically run at lower temperatures than forceful electrophilic substitutions.[1]

  • Polymerization: Under certain acidic conditions and high temperatures, intermolecular esterification can occur between the hydroxyl and carboxylic acid groups of different molecules, leading to oligomers or polymers.[10]

    • Solution: Avoid excessively high temperatures and prolonged reaction times. If this is a persistent issue, consider protecting the hydroxyl group as an ester or ether before performing the iodination, followed by a deprotection step.

Experimental Protocols

Protocol 1: Recommended Synthesis via Iridium-Catalyzed ortho-Iodination

This protocol is adapted from leading literature on directed C-H activation and offers high selectivity for the desired product.[1][2]

Materials:

  • 3-(Hydroxymethyl)benzoic acid (1.0 eq)

  • [Ir(Cp*)Cl₂]₂ (Iridium catalyst, 1-2 mol%)

  • N-Iodosuccinimide (NIS, 1.2 eq)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) solvent

Procedure:

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3-(hydroxymethyl)benzoic acid, [Ir(Cp*)Cl₂]₂, and NIS.

  • Solvent Addition: Add anhydrous HFIP solvent via syringe. The use of HFIP has been shown to be crucial for the success of this transformation.[2]

  • Reaction: Stir the mixture at 60-80 °C. Monitor the reaction progress by TLC every 2-4 hours until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with an aqueous solution of sodium thiosulfate (to quench any remaining NIS/iodine), followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product should be relatively clean. Purify further by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) or by column chromatography on silica gel if necessary.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate).

  • Precipitation: Slowly add a co-solvent in which the product is poorly soluble (e.g., hexanes or petroleum ether) until the solution becomes slightly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.

References

  • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Available from: [Link]

  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084.
  • HETEROCYCLES. (2021). ONE 1-OXIDE (IBX) AND DESS–MARTIN REAGENT USING SODIUM HYPOCHLORITE. 103(2).
  • Reddit. (2025). Help with Low Yield Synthesis : r/Chempros. Available from: [Link]

  • Piou, T., et al. (2017). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations.
  • Quick Company. (n.d.). Process For Producing 2 Hydroxy 3, 5 Diiodobenzoic Acid. Available from: [Link]

  • CLaME. (2025). Organic Synthesis Practice Problems. Available from: [Link]

  • SciSpace. (n.d.). Optimized syntheses of iodylarenes from iodoarenes, with sodium periodate as the oxidant. Part II. Available from: [Link]

  • ARKAT USA, Inc. (2003). Optimized syntheses of iodylarenes from iodoarenes, with sodium periodate as the oxidant. Part II. ARKIVOC, 2003(vi), 120-125.
  • Texium. (2018). Preparation of 2-iodobenzoic acid. Available from: [Link]

  • Ube, H., et al. (2019). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules, 24(20), 3766.
  • Lulinski, P. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(4), 394-401.
  • oc-praktikum.de. (2006).
  • European Patent Office. (2006).
  • Chen, K., et al. (2020). Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. Organic & Biomolecular Chemistry, 18(3), 441-445.
  • PrepChem.com. (n.d.). Preparation of 3-iodobenzoic acid. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 3,5‐dimethoxy 2‐iodobenzoic acid. Available from: [Link]

  • Journal of the Chemical Society (Resumed). (1930). The iodination of 3-hydroxy- and of nitrated 3-hydroxybenzaldehydes, and the nitration of certain iodo-3-hydroxybenzaldehydes.
  • ResearchGate. (n.d.). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations | Request PDF. Available from: [Link]

  • Google Patents. (n.d.). EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid.
  • Togni, A., et al. (2013). One-Pot Synthesis of Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation. The Journal of Organic Chemistry, 78(13), 6726-6731.

Sources

Technical Support Center: Navigating Reactions with 3-(Hydroxymethyl)-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-(Hydroxymethyl)-2-iodobenzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you anticipate and overcome challenges in your synthetic endeavors with this versatile building block.

Introduction

3-(Hydroxymethyl)-2-iodobenzoic acid is a bifunctional molecule offering a unique combination of a carboxylic acid, a primary alcohol, and an aryl iodide. This arrangement makes it a valuable precursor in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and fine chemicals.[1][2] However, the proximate and reactive nature of these functional groups can lead to specific side reactions and experimental challenges. This guide provides practical, experience-driven insights to help you achieve your desired outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering explanations of the underlying chemistry and actionable protocols to mitigate them.

Issue 1: Intramolecular Cyclization (Lactone Formation)

Question: I am attempting a reaction that requires basic conditions (e.g., a Suzuki coupling), but I am observing the formation of a significant amount of a lactone byproduct. How can I prevent this?

Root Cause Analysis: The proximity of the carboxylic acid and the hydroxymethyl group creates a favorable environment for intramolecular esterification, also known as lactonization, especially under acidic or certain basic conditions.[3][4] The reaction is an equilibrium process that can be driven forward by the reaction conditions.

dot

Caption: Intramolecular cyclization of 3-(Hydroxymethyl)-2-iodobenzoic acid.

Troubleshooting Protocol:

  • Protecting Groups: The most robust solution is to protect either the carboxylic acid or the alcohol functionality prior to the reaction.

    • Protecting the Alcohol: Silyl ethers (e.g., TBDMS, TIPS) are excellent choices for protecting the primary alcohol.[5] They are generally stable to the basic conditions of many cross-coupling reactions and can be readily removed later.

    • Protecting the Carboxylic Acid: The carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester) via Fischer esterification.[2][3] This strategy is effective but requires an additional hydrolysis step to regenerate the carboxylic acid.

  • Reaction Condition Optimization:

    • Base Selection: For reactions like Suzuki or Heck couplings, consider using a weaker, non-nucleophilic base. While strong bases are often used to activate the boronic acid in Suzuki couplings, they can also promote lactonization.[6] Experiment with bases like K₃PO₄ or Cs₂CO₃.

    • Temperature Control: Running the reaction at the lowest effective temperature can help minimize the rate of the competing lactonization reaction.

Issue 2: Poor Yields in Palladium-Catalyzed Cross-Coupling Reactions

Question: My Suzuki/Sonogashira/Heck reaction with 3-(Hydroxymethyl)-2-iodobenzoic acid is giving low yields of the desired product. What are the likely causes and how can I improve the outcome?

Root Cause Analysis: Low yields in palladium-catalyzed cross-coupling reactions can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or competing side reactions. The presence of both a carboxylic acid and an alcohol can sometimes interfere with the catalytic cycle. For instance, the carboxylic acid can coordinate to the palladium center, potentially inhibiting its catalytic activity.[7]

dot

Caption: Troubleshooting low yields in cross-coupling reactions.

Troubleshooting Protocol:

  • Ligand Choice: The choice of phosphine ligand is critical. For sterically hindered substrates or those with potentially coordinating functional groups, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or t-butyl-based phosphines can be highly effective.[8] These ligands promote the reductive elimination step and can stabilize the active palladium catalyst.

  • Protecting Group Strategy: As mentioned in the previous section, protecting the alcohol and/or the carboxylic acid can prevent interference with the catalyst and improve yields.

  • Solvent and Base Screening: The choice of solvent and base can significantly impact the reaction outcome.

    • Suzuki Coupling: A variety of conditions can be employed.[6][9] Consider solvent systems like dioxane/water, toluene/water, or THF/water with bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[10]

    • Sonogashira Coupling: This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[11][12] Solvents like THF, DMF, or acetonitrile are commonly used with bases such as triethylamine or diisopropylethylamine. Copper-free conditions have also been developed.[8][13]

    • Heck Reaction: Common conditions involve a palladium catalyst, a phosphine ligand, and a base like triethylamine or potassium carbonate in a polar aprotic solvent such as DMF or NMP.[14][15]

  • Catalyst and Reagent Quality: Ensure the palladium catalyst, ligands, and other reagents are of high purity and are properly stored. The 3-(Hydroxymethyl)-2-iodobenzoic acid itself should be pure; recrystallization from water or ethanol can be used for purification if needed.[16]

Issue 3: Difficulty with Esterification or Amidation

Question: I am trying to perform an esterification or amidation of the carboxylic acid, but the reaction is sluggish or incomplete. What should I do?

Root Cause Analysis: The steric hindrance from the ortho-iodo and hydroxymethyl groups can make the carboxylic acid less accessible to nucleophiles. Standard esterification or amidation conditions may not be sufficient to drive the reaction to completion.

Troubleshooting Protocol:

  • Esterification:

    • Fischer Esterification: For simple alcohols, using a large excess of the alcohol as the solvent and a strong acid catalyst (e.g., H₂SO₄) under reflux conditions can be effective.[2][3][4]

    • Coupling Reagents: For more complex or sterically hindered alcohols, using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) or newer, more efficient reagents can facilitate the reaction under milder conditions.[17]

  • Amidation:

    • Activating Agents: Direct amidation with an amine is often difficult. The carboxylic acid should first be activated. Common activating agents include thionyl chloride (SOCl₂) to form the acid chloride, or coupling reagents such as HATU, HBTU, or EDC.

    • Step-by-Step Protocol for Amidation using an Activating Agent:

      • Dissolve the 3-(Hydroxymethyl)-2-iodobenzoic acid in a suitable anhydrous solvent (e.g., DCM, THF, or DMF).

      • Add the coupling reagent (e.g., 1.1 equivalents of HATU) and a non-nucleophilic base (e.g., 2-3 equivalents of DIPEA).

      • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

      • Add the amine (1.0-1.2 equivalents) and continue stirring until the reaction is complete (monitor by TLC or LC-MS).

Frequently Asked Questions (FAQs)

Q1: How should I store 3-(Hydroxymethyl)-2-iodobenzoic acid?

A1: It should be stored in a cool, dry, and dark place in a tightly sealed container. Like many aryl iodides, it can be sensitive to light and may discolor over time, although this does not always indicate significant degradation for many applications.

Q2: Can I perform an oxidation of the hydroxymethyl group?

A2: Yes, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. However, it's important to choose an oxidant that is compatible with the aryl iodide and the existing carboxylic acid.

  • To an Aldehyde: Mild oxidizing agents like Dess-Martin periodinane (DMP) or a Swern oxidation are suitable choices. IBX (2-iodoxybenzoic acid), which can be prepared from 2-iodobenzoic acid, is also a mild and effective oxidant for converting alcohols to aldehydes.[18][19][20][21]

  • To a Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent can be used, but care must be taken as the aryl iodide can also be susceptible to oxidation under harsh conditions.

Q3: Is it possible to selectively react at the iodine position without affecting the other functional groups?

A3: Yes, the carbon-iodine bond is generally the most reactive site for palladium-catalyzed cross-coupling reactions.[10] With careful selection of reaction conditions (as detailed in the troubleshooting section), you can achieve selective functionalization at the iodine position.

Q4: What are some typical purification methods for derivatives of 3-(Hydroxymethyl)-2-iodobenzoic acid?

A4: The purification method will depend on the properties of the product.

  • Crystallization: If the product is a solid, recrystallization is often a good method for purification. A variety of solvents should be screened to find the optimal conditions.

  • Column Chromatography: This is a versatile method for purifying a wide range of compounds. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase will depend on the polarity of your product.

  • Acid-Base Extraction: If your product retains the carboxylic acid functionality, you can often purify it from neutral byproducts by dissolving it in an organic solvent, extracting with a weak aqueous base (e.g., NaHCO₃ solution), and then re-acidifying the aqueous layer to precipitate the purified product.

Key Reaction Parameter Summary

Reaction TypeRecommended CatalystsRecommended BasesRecommended SolventsTypical Temperature Range
Suzuki Coupling Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with phosphine ligandsK₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O, THF/H₂ORoom Temp. to 100 °C
Sonogashira Coupling Pd(PPh₃)₂Cl₂, CuI (co-catalyst)Et₃N, i-Pr₂NEtTHF, DMF, MeCNRoom Temp. to 80 °C
Heck Reaction Pd(OAc)₂, Pd(PPh₃)₄Et₃N, K₂CO₃DMF, NMP, MeCN80 °C to 120 °C
Esterification (Fischer) H₂SO₄, TsOHN/AExcess AlcoholReflux
Amidation HATU, HBTU, EDCDIPEA, Et₃NDCM, THF, DMFRoom Temp.

References

  • Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions.
  • The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity.
  • Protecting Agents. TCI Chemicals.
  • m-IODOBENZOIC ACID. Organic Syntheses Procedure.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • What is the 2-Iodobenzoic acid?
  • Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions.
  • How is 2-Iodobenzoic Acid Prepared and Applied?. Guidechem.
  • A Technical Guide to 2-Iodobenzoate: Commercial Availability, Purity, and Applic
  • Protective Groups. Organic Chemistry Portal.
  • m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodin
  • A Protecting Group for Carboxylic Acids That Can Be Photolyzed by Visible Light.
  • Amino Acid-Protecting Groups. SciSpace.
  • Mizoroki-Heck reaction of iodobenzene derivatives with n-butyl acrylate a.
  • Carboxyl Protecting Groups Stability. Organic Chemistry Portal.
  • 2-(Aminocarbonyl)iodobenzoic Acid. Benchchem.
  • AN INSIGHT IN TO GENERAL FEATURES OF IBX (2-IODOXYBENZOIC ACID). TSI Journals.
  • Esters of 2-Iodoxybenzoic Acid: Hypervalent Iodine Oxidizing Reagents with a Pseudobenziodoxole Structure.
  • Heck Reaction. Organic Chemistry Portal.
  • Sonogashira coupling. Wikipedia.
  • 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transform
  • RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. LOCKSS.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journals.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations.
  • Microwave-Mediated Intramolecular Diels?Alder Cyclization of Biodihydroxylated Benzoic Acid Derivatives.
  • Esterification reaction from alcohols and a carboxylic acid. AiFChem.
  • IBX, 2-Iodoxybenzoic acid. Organic Chemistry Portal.
  • Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. MDPI.
  • Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones. Beilstein Journals.
  • Esterification of hydroxybenzoic acids.
  • Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic...
  • Ester synthesis by esterific
  • Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution. Royal Society of Chemistry.
  • Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 5-Bromo-2-iodobenzoic Acid. Benchchem.
  • 2-Iodoxybenzoic acid. Wikipedia.
  • Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Boryl
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles.
  • Copper(II)-Promoted Cyclization/Difunctionalization of Allenols and Allenylsulfonamides: Synthesis of Heterocycle-Functionalized Vinyl Carboxylate Esters.
  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides.

Sources

Technical Support Center: Purity Assessment of 3-(Hydroxymethyl)-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the analytical support center for 3-(Hydroxymethyl)-2-iodobenzoic acid . This compound presents unique analytical challenges due to the presence of three distinct functional groups: a carboxylic acid (prone to ionization and peak tailing), a heavy iodine atom (susceptible to dehalogenation), and a primary alcohol (vulnerable to oxidation and esterification).

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure rigorous purity assessment in compliance with ICH Q2(R1) [1] and USP <1225> [2] guidelines.

Analytical Strategy & Workflow

To achieve a comprehensive purity profile, orthogonal analytical techniques must be employed. The workflow below outlines the standard validation ecosystem for this compound.

AnalyticalWorkflow Start 3-(Hydroxymethyl)-2-iodobenzoic Acid Batch Sample HPLC HPLC-UV (Reverse Phase) Assay & Organic Impurities Start->HPLC LCMS LC-MS (ESI-) Trace Impurity Identification Start->LCMS NMR 1H/13C qNMR Structural Integrity Start->NMR GC_KF GC-FID & Karl Fischer Residual Solvents & Moisture Start->GC_KF Report Comprehensive Purity Certificate of Analysis HPLC->Report LCMS->Report NMR->Report GC_KF->Report

Figure 1: Orthogonal analytical workflow for the comprehensive purity assessment of 3-(Hydroxymethyl)-2-iodobenzoic acid.

Section 1: HPLC Method Development & Troubleshooting

Q: Why am I observing severe peak tailing and poor resolution for the main API peak? A: 3-(Hydroxymethyl)-2-iodobenzoic acid contains a free carboxylic acid group (pKa ~3.5-4.0). If the pH of your mobile phase is near the pKa of the compound, it will exist in a state of partial ionization, leading to multiple retention mechanisms on the silica stationary phase and severe peak tailing. Solution: Ensure the mobile phase pH is at least 1.5 to 2 units below the pKa to keep the molecule fully protonated. Use 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in both the aqueous and organic mobile phases.

Q: I am detecting a recurrent impurity eluting slightly before the main peak. What is it, and how do I resolve it? A: This is almost certainly the de-iodinated degradant (3-(Hydroxymethyl)benzoic acid). The C-I bond is relatively labile under UV light or specific redox conditions. Because the loss of iodine reduces the molecule's hydrophobicity, it elutes earlier in reverse-phase chromatography. Solution: Utilize a shallow gradient (e.g., 5% to 40% organic over 15 minutes) using a high-carbon-load C18 column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) to maximize the hydrophobic interaction differences between the iodinated and de-iodinated species.

Standardized HPLC Protocol

Step-by-Step Methodology:

  • Column Preparation: Install a C18 column (150 mm × 4.6 mm, 3.5 µm). Equilibrate with Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile) at a 90:10 ratio for 30 minutes.

  • Sample Preparation: Dissolve the sample in a diluent of 50:50 Water:Acetonitrile to a final concentration of 1.0 mg/mL. Note: Do not use pure methanol as a diluent, as the carboxylic acid can undergo slow esterification to form the methyl ester impurity over time.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear ramp to 60% B

    • 15-18 min: Hold at 90% B (Column wash)

    • 18-22 min: Return to 10% B (Re-equilibration)

  • Detection: Set the UV detector to 230 nm (optimal absorbance for the substituted benzoic acid chromophore).

  • System Suitability: Inject a standard solution. Ensure the tailing factor (T) is ≤ 1.5 and theoretical plates (N) > 5000 [1].

Section 2: LC-MS Impurity Profiling

Q: My LC-MS signal is extremely weak in positive ion mode (ESI+). How can I improve sensitivity? A: The compound lacks basic functional groups (like amines) that readily accept a proton. However, the carboxylic acid group readily loses a proton to form a stable carboxylate anion. Solution: Switch to Electrospray Ionization Negative mode (ESI-) . You will observe a strong [M-H]⁻ ion at m/z 276.9. Ensure you use Formic Acid (not TFA) in your LC-MS mobile phase, as TFA causes severe ion suppression in negative mode.

Q: How do I identify the oxidation degradant in my stability samples? A: The primary alcohol (hydroxymethyl group) is susceptible to oxidation, forming 2-iodo-isophthalic acid (or the corresponding aldehyde). In ESI- mode, look for an [M-H]⁻ mass shift from 276.9 to 290.9 (carboxylic acid) or 274.9 (aldehyde).

Section 3: Quantitative Data & Specifications

To ensure the compound meets typical pharmaceutical or high-grade reagent standards, the following quantitative limits and system suitability parameters should be targeted during method validation, adhering to USP <1225> category II requirements [2].

Analytical ParameterAcceptance Criteria / Typical ResultMechanistic Rationale
HPLC Assay (w/w) 98.0% – 102.0%Confirms overall mass balance and API potency.
De-iodinated Impurity ≤ 0.15% (Area %)Controls for degradation via C-I bond cleavage.
Oxidation Impurities ≤ 0.10% (Area %)Controls for oxidation of the hydroxymethyl group.
Moisture (Karl Fischer) ≤ 0.5%The compound is not highly hygroscopic, but excess water affects assay calculations.
Mass Confirmation (LC-MS) m/z 276.9 ± 0.2 Da ([M-H]⁻)Confirms structural identity of the main peak.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation URL:[Link]

  • USP General Chapter <1225> Validation of Compendial Procedures Source: United States Pharmacopeia (USP) URL:[Link]

Technical Support Center: Scale-Up Synthesis of 3-(Hydroxymethyl)-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the critical thermodynamic, kinetic, and safety challenges encountered when scaling up the synthesis of 3-(Hydroxymethyl)-2-iodobenzoic acid.

This guide abandons generic templates in favor of a targeted, three-module troubleshooting approach corresponding to the three distinct phases of the synthesis: Sandmeyer Iodination , Radical Bromination , and Alkaline Hydrolysis . Every protocol provided here is designed as a self-validating system, ensuring that analytical checkpoints dictate workflow progression rather than arbitrary time limits.

Synthesis Workflow Overview

SynthesisWorkflow SM 2-Amino-3-methylbenzoic acid (Starting Material) Step1 Step 1: Sandmeyer Reaction Reagents: NaNO2, H2SO4, KI Critical: Exotherm & N2 Gas SM->Step1 Int1 2-Iodo-3-methylbenzoic acid (Intermediate 1) Step1->Int1 Step2 Step 2: Radical Bromination Reagents: NBS, AIBN, PhCF3 Critical: Radical Initiation Int1->Step2 Int2 3-(Bromomethyl)-2-iodobenzoic acid (Intermediate 2) Step2->Int2 Step3 Step 3: Alkaline Hydrolysis Reagents: Na2CO3, H2O/THF Critical: pH Buffering Int2->Step3 Product 3-(Hydroxymethyl)-2-iodobenzoic acid (Final Product) Step3->Product

Figure 1: Three-step scale-up synthesis workflow for 3-(Hydroxymethyl)-2-iodobenzoic acid.

Module 1: Sandmeyer Diazotization & Iodination

The Causality of the Chemistry: The conversion of 2-amino-3-methylbenzoic acid to 2-iodo-3-methylbenzoic acid relies on the formation of a diazonium salt. At scale, the choice of acid is paramount. While laboratory-scale protocols often use HCl, scaling with HCl introduces a high concentration of chloride ions. Because chloride is a competing nucleophile, this leads to the formation of 2-chloro-3-methylbenzoic acid impurities. By utilizing sulfuric acid ( H2​SO4​ ) , we eliminate chloride competition, ensuring high iodide incorporation and superior purity[1].

FAQs & Troubleshooting

Q: Why is my diazonium intermediate decomposing prematurely, leading to dark, tarry byproducts? A: Premature decomposition is a thermodynamic failure. Diazonium salts of anthranilic acid derivatives are highly unstable. If the reactor temperature exceeds 5°C during the NaNO2​ addition, the diazonium salt will degrade into phenols and biaryls. Ensure your jacketed reactor has sufficient cooling capacity and dose the NaNO2​ subsurface to prevent localized hot spots.

Q: How do I manage the massive nitrogen gas evolution during KI addition at scale? A: The displacement of N2​ by iodide is highly exothermic and generates 1 molar equivalent of nitrogen gas. Do not dump the KI. Implement a controlled, metered addition of the aqueous KI solution over 2–3 hours. Ensure the scrubber system and reactor vent lines are appropriately sized to prevent over-pressurization.

Self-Validating Protocol: 2-Iodo-3-methylbenzoic acid
  • Preparation: Charge a reactor with 2-amino-3-methylbenzoic acid (1.0 eq) and a 15% v/v aqueous H2​SO4​ solution (5.0 eq). Stir vigorously to form a uniform suspension.

  • Diazotization: Cool the mixture to 0°C. Meter in a 30% aqueous solution of NaNO2​ (1.1 eq) at a rate that maintains the internal temperature 3°C.

  • Validation Checkpoint 1: Stir for 30 minutes. Test with starch-iodide paper to confirm a slight excess of nitrous acid. If negative, add 0.05 eq NaNO2​ . Destroy excess NaNO2​ with sulfamic acid until the starch-iodide test is negative.

  • Iodination: Slowly meter in a 40% aqueous solution of KI (1.5 eq) over 2.5 hours, allowing the temperature to naturally rise to 15°C.

  • Workup: Heat to 70°C for 1 hour to ensure complete N2​ evolution. Cool to 20°C, filter the precipitate, and wash with 10% sodium thiosulfate to remove residual I2​ .

Scale-Up Metrics: Module 1
ParameterTarget ValueCritical LimitConsequence of Deviation
Diazotization Temp. 0°C – 3°C> 5°CPhenol impurity formation
KI Dosing Rate 0.01 eq/min> 0.02 eq/minReactor over-pressurization ( N2​ )
Yield (Isolated) 85% – 90%< 80%Indicates incomplete diazotization

Module 2: Wohl-Ziegler Radical Bromination

The Causality of the Chemistry: Brominating the methyl group of 2-iodo-3-methylbenzoic acid requires a radical initiator (AIBN or Benzoyl Peroxide) and N-Bromosuccinimide (NBS). Historically, Carbon Tetrachloride ( CCl4​ ) was the solvent of choice due to its transparency to radicals. However, CCl4​ is highly toxic and banned at scale. We utilize Trifluorotoluene ( PhCF3​ ) as a green, scalable alternative. PhCF3​ provides identical radical lifetime stabilization and excellent thermal properties for reflux without the environmental hazards[2].

FAQs & Troubleshooting

Q: The reaction stalls at 50% conversion. Should I add more NBS? A: No. Stalling is rarely due to a lack of bromine source; it is caused by radical termination or the thermal depletion of the initiator (AIBN half-life at 80°C is ~1 hour). Instead of adding more NBS, add AIBN in staggered 0.05 eq portions every hour to maintain a steady state of radical flux.

Q: How do I efficiently remove the succinimide byproduct at scale? A: Succinimide is highly soluble in water, whereas your brominated intermediate is not. After the reaction is complete and the PhCF3​ is cooled, much of the succinimide will float to the top. Filter the crude mixture, then wash the organic filtrate aggressively with warm water (40°C) to partition the remaining succinimide into the aqueous phase.

Self-Validating Protocol: 3-(Bromomethyl)-2-iodobenzoic acid
  • Preparation: Charge the reactor with 2-iodo-3-methylbenzoic acid (1.0 eq), NBS (1.15 eq), and PhCF3​ (10 volumes).

  • Initiation: Heat the mixture to 80°C (reflux). Once at temperature, add AIBN (0.05 eq) dissolved in a minimal amount of PhCF3​ .

  • Propagation: Maintain reflux. Add additional AIBN (0.02 eq) every 90 minutes.

  • Validation Checkpoint 2: Pull a sample for HPLC analysis after 4 hours. The reaction is deemed complete only when the starting material is 2.0%.

  • Workup: Cool the reactor to 10°C. Filter off the precipitated succinimide. Wash the PhCF3​ layer with water (3 x 5 volumes), dry over Na2​SO4​ , and concentrate under reduced pressure to yield the intermediate.

Scale-Up Metrics: Module 2
ParameterTarget ValueCritical LimitConsequence of Deviation
NBS Equivalents 1.15 eq> 1.25 eqDibromination of the methyl group
AIBN Dosing StaggeredSingle dumpRadical termination / Stalled reaction
Moisture in Solvent < 100 ppm> 500 ppmQuenching of the radical intermediate

Module 3: Mild Alkaline Hydrolysis

The Causality of the Chemistry: Converting the benzyl bromide to a benzyl alcohol requires hydrolysis. A common scale-up error is using strong bases like NaOH or KOH to drive the reaction. Strong bases at high concentrations will deprotonate the newly formed benzyl alcohol, causing it to attack unreacted benzyl bromide, resulting in a dimeric ether impurity. By using Sodium Carbonate ( Na2​CO3​ ) in a biphasic THF/Water system, we buffer the pH to ~9.5. This provides enough hydroxide for the primary substitution while completely suppressing etherification.

FAQs & Troubleshooting

Q: I am seeing a dimeric ether impurity (bis-benzyl ether) in my HPLC trace. How do I prevent this? A: This confirms the pH is too high, or the water volume is too low. Ensure you are strictly using Na2​CO3​ (not NaOH ) and increase the aqueous volume to dilute the localized concentration of the phenoxide/alkoxide intermediates.

Q: The hydrolysis is taking over 24 hours. Can I heat it past 60°C? A: Heating past 60°C in a THF/Water mixture will cause the THF to boil off, breaking the biphasic emulsion and actually slowing the reaction down due to mass transfer limitations. Instead of increasing heat, increase the agitation speed (RPM) to maximize the interfacial surface area between the aqueous and organic layers.

Self-Validating Protocol: 3-(Hydroxymethyl)-2-iodobenzoic acid
  • Preparation: Dissolve 3-(bromomethyl)-2-iodobenzoic acid (1.0 eq) in THF (5 volumes).

  • Hydrolysis: In a separate vessel, prepare a 15% w/w aqueous solution of Na2​CO3​ (3.0 eq). Add the aqueous solution to the THF mixture.

  • Reaction: Heat the biphasic mixture to 55°C under vigorous agitation (minimum 250 RPM depending on impeller geometry).

  • Validation Checkpoint 3: Monitor via HPLC. The reaction is complete when the bromomethyl intermediate is 0.5%.

  • Workup & Crystallization: Cool to 20°C and remove THF under reduced pressure. The product will remain dissolved in the basic aqueous layer. Wash the aqueous layer once with MTBE to remove neutral impurities. Acidify the aqueous layer slowly with 2M HCl to pH 2.0. The final product, 3-(hydroxymethyl)-2-iodobenzoic acid, will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under vacuum at 45°C.

Scale-Up Metrics: Module 3
ParameterTarget ValueCritical LimitConsequence of Deviation
pH during Hydrolysis 9.0 – 10.0> 11.0Dimeric ether impurity formation
Agitation Speed High (Biphasic)LowMass transfer failure / Slow kinetics
Precipitation pH 2.0> 3.5Incomplete crystallization / Yield loss

References

  • Zhdankin, V. V., et al. "Preparation and X-ray Structural Study of 1-Arylbenziodoxolones" (Details the optimized synthesis of 2-iodo-3-methylbenzoic acid via Sandmeyer reaction). The Journal of Organic Chemistry, 2013, 78(8), 3767-3773. URL:[Link]

  • Suarez, D., et al. "Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene." ChemInform / ResearchGate, 2009. URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Characterization of 3-(Hydroxymethyl)-2-iodobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and characterization of 3-(Hydroxymethyl)-2-iodobenzoic acid and its derivatives. These compounds are valuable intermediates in organic synthesis, particularly for the development of novel therapeutic agents. This document offers an in-depth analysis of their chemical properties, synthesis, and analytical characterization, supported by experimental data and protocols.

Introduction

3-(Hydroxymethyl)-2-iodobenzoic acid is a substituted benzoic acid derivative containing both a hydroxymethyl and an iodo group. This unique substitution pattern makes it a versatile building block for creating complex molecules. The presence of the iodine atom allows for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. The carboxylic acid and hydroxymethyl groups provide sites for esterification, amidation, and other functional group transformations.

Synthesis and Derivatization

The synthesis of 3-(Hydroxymethyl)-2-iodobenzoic acid can be achieved through multi-step sequences from commercially available starting materials. A common approach involves the ortho-iodination of a corresponding benzoic acid derivative.

Alternative Synthetic Approaches

While direct iodination is a common strategy, alternative methods for synthesizing 2-iodo-3-substituted benzoic acids exist. These can include palladium-catalyzed C-H activation/iodination, which can offer different regioselectivity and functional group tolerance. Another approach involves the construction of the substituted benzene ring through cyclization reactions. The choice of synthetic route often depends on the availability of starting materials, desired scale, and the specific derivatives being targeted.

Derivatization Reactions

The functional groups of 3-(Hydroxymethyl)-2-iodobenzoic acid allow for a variety of derivatization reactions, expanding its utility in drug discovery and development.

  • Esterification of the Carboxylic Acid: The carboxylic acid can be readily converted to its corresponding esters via Fischer esterification, reacting the acid with an alcohol in the presence of an acid catalyst like sulfuric acid. This is a common strategy to modify the pharmacokinetic properties of a lead compound.

  • Modification of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or further to a carboxylic acid, or it can be converted to other functional groups such as ethers or esters.

  • Palladium-Catalyzed Cross-Coupling: The aryl iodide is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling reaction with boronic acids is a powerful tool for synthesizing biaryl compounds, which are prevalent in many pharmaceuticals.

Spectroscopic Characterization

A thorough spectroscopic analysis is crucial for confirming the structure and purity of 3-(Hydroxymethyl)-2-iodobenzoic acid and its derivatives. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic protons, the hydroxymethyl protons, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons are indicative of the substitution pattern on the benzene ring. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (around 12-13 ppm), which will disappear upon a D₂O shake. The hydroxymethyl protons will appear as a singlet or a doublet depending on the adjacent protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift (around 170 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(Hydroxymethyl)-2-iodobenzoic acid will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹) and the hydroxymethyl group (~3200-3600 cm⁻¹), as well as the C=O stretch of the carboxylic acid (~1700 cm⁻¹). The C-I stretch will appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For halogenated compounds, the isotopic pattern can be particularly informative. Iodine is monoisotopic (¹²⁷I), so compounds containing one iodine atom will show a distinct molecular ion peak. The fragmentation pattern can help to elucidate the structure by showing the loss of specific functional groups.

Experimental Protocols

General Protocol for Fischer Esterification of 3-(Hydroxymethyl)-2-iodobenzoic Acid
  • Reaction Setup: In a round-bottom flask, dissolve 3-(Hydroxymethyl)-2-iodobenzoic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used as solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux for a specified time (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. Purify the product by column chromatography on silica gel if necessary.

General Protocol for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add the 3-(Hydroxymethyl)-2-iodobenzoic acid derivative (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring for the specified time (typically 12-24 hours).

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation

DerivativeSynthesis MethodYield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
3-(Hydroxymethyl)-2-iodobenzoic acid--Aromatic H's, -CH₂OH, -COOHAromatic C's, -CH₂OH, -COOHO-H, C=O, C-I[M]+
Methyl 3-(hydroxymethyl)-2-iodobenzoateFischer Esterification>90Aromatic H's, -CH₂OH, -OCH₃Aromatic C's, -CH₂OH, -COOCH₃, -OCH₃O-H, C=O, C-I[M]+
3-(Hydroxymethyl)-2-(phenyl)benzoic acidSuzuki Coupling80-95Aromatic H's, -CH₂OH, -COOHAromatic C's, -CH₂OH, -COOHO-H, C=O[M]+

Note: Specific spectral data will vary depending on the exact derivative and the solvent used for analysis. The table provides a general guide to the expected characterization data.

Visualization of Key Processes

Synthesis_and_Derivatization cluster_synthesis Synthesis cluster_derivatization Derivatization Starting Material Starting Material 3-(Hydroxymethyl)-2-iodobenzoic acid 3-(Hydroxymethyl)-2-iodobenzoic acid Starting Material->3-(Hydroxymethyl)-2-iodobenzoic acid Ortho-iodination Ester Derivative Ester Derivative 3-(Hydroxymethyl)-2-iodobenzoic acid->Ester Derivative Esterification Biaryl Derivative Biaryl Derivative 3-(Hydroxymethyl)-2-iodobenzoic acid->Biaryl Derivative Suzuki Coupling

Caption: Synthetic routes to 3-(Hydroxymethyl)-2-iodobenzoic acid and its key derivatives.

Spectroscopic_Workflow Synthesized Derivative Synthesized Derivative Purification Purification Synthesized Derivative->Purification Column Chromatography Structural Confirmation Structural Confirmation Purification->Structural Confirmation NMR Spectroscopy NMR Spectroscopy Structural Confirmation->NMR Spectroscopy ¹H & ¹³C IR Spectroscopy IR Spectroscopy Structural Confirmation->IR Spectroscopy Functional Groups Mass Spectrometry Mass Spectrometry Structural Confirmation->Mass Spectrometry Molecular Weight Purity Assessment Purity Assessment NMR Spectroscopy->Purity Assessment IR Spectroscopy->Purity Assessment Mass Spectrometry->Purity Assessment

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Aryl halides, particularly those bearing multiple functional groups, serve as versatile scaffolds for creating diverse compound libraries. Among these, 3-(Hydroxymethyl)-2-iodobenzoic acid stands out as a trifunctional reagent with significant potential. This guide provides an in-depth comparative analysis of this compound against its structural relatives, offering field-proven insights into their respective physicochemical properties, reactivity, and applications, supported by experimental data and detailed protocols.

Introduction to the 2-Halo-3-(hydroxymethyl)benzoic Acid Scaffold

3-(Hydroxymethyl)-2-iodobenzoic acid is a member of a class of substituted benzoic acids characterized by a halogen at the 2-position and a hydroxymethyl group at the 3-position. This specific arrangement of an aryl iodide, a carboxylic acid, and a primary alcohol offers a unique combination of reactive sites. The aryl iodide is a prime handle for palladium-catalyzed cross-coupling reactions, the carboxylic acid allows for amide bond formation and other derivatizations, and the hydroxymethyl group can be oxidized or used in cyclization reactions.

This guide will focus on a comparative analysis of 3-(Hydroxymethyl)-2-iodobenzoic acid with its close analog, 3-(Hydroxymethyl)-2-bromo benzoic acid. The choice of halogen (iodine vs. bromine) is a critical decision point for synthetic chemists, influencing reactivity, reaction conditions, and cost. Understanding these differences is key to optimizing synthetic strategies.

Comparative Physicochemical Properties

The physical and chemical properties of a building block dictate its handling, solubility, and reactivity. While comprehensive experimental data for 3-(Hydroxymethyl)-2-iodobenzoic acid is not extensively consolidated in publicly available literature, we can infer its properties based on related structures and general chemical principles.

Property3-(Hydroxymethyl)-2-iodobenzoic Acid (Predicted)3-(Hydroxymethyl)-2-bromobenzoic Acid (Analog)Comparison Insight
Molecular Weight ~280.04 g/mol 233.05 g/mol The iodo-compound is significantly heavier, which is a consideration for reaction stoichiometry.
Melting Point Expected to be a crystalline solid with a relatively high melting point.Data not readily available, but expected to be a crystalline solid.Halogen substitution can influence crystal lattice energy and thus melting point.
pKa The electron-withdrawing nature of the ortho-iodine is expected to make the carboxylic acid slightly more acidic than benzoic acid (pKa ~4.2).The ortho-bromine will also increase acidity, likely to a similar extent as iodine.Minor differences in acidity are expected, but both are more acidic than the parent benzoic acid.
Solubility Likely soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.Similar solubility profile to the iodo-analog.The presence of the carboxylic acid and hydroxyl groups imparts polarity.

Synthesis and Reactivity: A Tale of Two Halogens

The primary utility of these compounds lies in their reactivity, particularly in metal-catalyzed cross-coupling reactions. The choice between an aryl iodide and an aryl bromide is often a trade-off between reactivity and cost.

Synthesis of the Scaffolds

The synthesis of 2-halobenzoic acids often starts from corresponding anilines via the Sandmeyer reaction. For instance, 2-iodobenzoic acid can be prepared from anthranilic acid. Subsequent functionalization at the 3-position can be achieved through various routes. Benzylic bromination of a methyl group followed by hydrolysis is a common strategy to introduce the hydroxymethyl group.[1][2][3]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, is a key application for these building blocks.[4][5] The general mechanism involves oxidative addition, transmetalation, and reductive elimination.[4]

The critical difference between the iodo- and bromo-analogs lies in the oxidative addition step. The Carbon-Iodine (C-I) bond is weaker than the Carbon-Bromine (C-Br) bond, making aryl iodides generally more reactive.[5]

Reactivity Order: R-I > R-OTf > R-Br >> R-Cl[5]

This higher reactivity of the iodo-compound can translate to:

  • Milder Reaction Conditions: Reactions may proceed at lower temperatures.

  • Lower Catalyst Loading: Less palladium catalyst may be required.

  • Broader Substrate Scope: Can be effective with less reactive boronic acids.

However, this increased reactivity is not without its challenges. Side reactions such as protodehalogenation (replacement of the halogen with a hydrogen) can sometimes be more prevalent with more reactive substrates.[6]

Causality in Experimental Design: When choosing between the iodo- and bromo-analog for a Suzuki coupling, a researcher must consider these factors. For a particularly challenging coupling with a sterically hindered or electron-deficient boronic acid, the iodo-compound would be the superior choice. For a more straightforward coupling on a larger scale where cost is a factor, the bromo-analog might be preferred, with the understanding that more forcing conditions (higher temperature, more robust ligand) may be necessary.[6]

dot

Sources

comparing the reactivity of different isomers of iodobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Profile of Iodobenzoic Acid Isomers: Ortho, Meta, and Para Directives in Organic Synthesis

Executive Summary Iodobenzoic acids (IBAs) are indispensable building blocks in organic synthesis, pharmaceutical development, and materials science. The positioning of the iodine atom—ortho (2-IBA), meta (3-IBA), or para (4-IBA) to the carboxylic acid—fundamentally alters the molecule's electronic landscape, steric hindrance, and coordination capability. This guide provides an objective, data-driven comparison of the reactivity of these three isomers, offering researchers actionable insights for optimizing cross-coupling reactions, designing radiopharmaceuticals, and navigating synthetic workflows.

Physicochemical Foundations & Causality

The reactivity of IBA isomers is deeply rooted in their physicochemical properties, particularly their acidity and thermodynamic stability.

Table 1: Physicochemical Properties of Iodobenzoic Acid Isomers

IsomerMelting Point (°C)pKa ValuePrimary Electronic/Steric Effects
2-Iodobenzoic Acid (Ortho) 160–162~2.85Strong -I effect; Intramolecular H-bonding
3-Iodobenzoic Acid (Meta) 185–187~3.80Moderate -I effect; No resonance stabilization
4-Iodobenzoic Acid (Para) 270–273~4.00Weak -I effect; Opposing +R effect

Causality of Acidity: The ortho isomer is significantly more acidic than benzoic acid (pKa 4.20) and its meta/para counterparts[1]. This is driven by two factors: the strong electron-withdrawing inductive (-I) effect of the adjacent iodine atom, and the stabilization of the conjugate carboxylate base via intramolecular hydrogen bonding[1]. Conversely, the para isomer exhibits the highest melting point due to its molecular symmetry, which facilitates dense packing and higher lattice energy in the solid state[1].

Comparative Reactivity in Cross-Coupling Reactions

Ullmann-Type Reactions and the "Ortho Effect" In copper- or silver-catalyzed Ullmann-type C-N, C-O, and C-S couplings, 2-iodobenzoic acid exhibits vastly superior reactivity compared to the meta and para isomers.

  • Causality: The adjacent carboxylate group acts as an internal directing group. It chelates with the transition metal (e.g., Cu(I) or Ag(I)), stabilizing the oxidative addition intermediate[2]. This "ortho effect" lowers the activation energy for the subsequent transmetalation and reductive elimination steps, allowing Ullmann couplings of 2-IBA to proceed under milder conditions and higher yields than those required for 3-IBA or 4-IBA[3].

Suzuki-Miyaura Couplings Conversely, in palladium-catalyzed Suzuki-Miyaura couplings, the para and meta isomers are generally preferred.

  • Causality: 4-Iodobenzoic acid lacks the steric hindrance present in the ortho position, making the C-I bond highly accessible for the oxidative addition of bulky Pd(0) complexes (such as Pd(PPh3)4)[4]. While 2-IBA can participate in Suzuki couplings, the steric bulk of the ortho-iodine often necessitates specialized ligands to prevent catalyst poisoning or sluggish kinetics.

Metabolic Stability and Radiopharmaceutical Design

In the development of radioiodinated pharmaceuticals, the position of the iodine isotope (e.g., ^123I or ^131I) dictates the drug's in vivo half-life and target accumulation.

  • Causality: Studies on radionuclide dissociation reveal that the para isomer is approximately 1.5 times more prone to in vivo deiodination than the meta isomer[5]. The para-C-I bond is highly exposed and susceptible to oxidative cleavage by Cytochrome P450 (CYP450) enzymes and deiodinases[5]. Therefore, 3-iodobenzoic acid derivatives are often selected over 4-iodobenzoic acid derivatives when designing radiotracers to ensure higher metabolic stability and lower background radiation in non-target tissues[5].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols incorporate self-validating checkpoints to confirm reaction progress.

Protocol A: Ullmann-Type C-N Coupling of 2-Iodobenzoic Acid Objective: Synthesize an anthranilic acid derivative via Cu-catalyzed amination.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 2-iodobenzoic acid (1.0 equiv), the target primary amine (1.2 equiv), CuI catalyst (10 mol%), and Cs2CO3 (2.0 equiv)[3].

  • Solvent Addition: Add anhydrous DMF under an inert argon atmosphere. Validation: The suspension should appear slightly cloudy but uniformly dispersed.

  • Thermal Activation: Heat the mixture to 90°C for 12 hours. Validation: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the 2-IBA spot (UV active, lower Rf due to polarity) confirms complete conversion.

  • Workup: Cool to room temperature, dilute with water, and acidify to pH 3 using 1M HCl to precipitate the coupled carboxylic acid.

  • Purification: Filter the precipitate and recrystallize from hot ethanol to yield the pure C-N coupled product.

Protocol B: Microwave-Assisted Suzuki Coupling of 4-Iodobenzoic Acid Objective: Rapid synthesis of biaryl compounds in aqueous media[4].

  • Reagent Mixing: In a microwave-safe vial, mix 4-iodobenzoic acid (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)2 (1 mol%), and Na2CO3 (2.0 equiv)[4].

  • Solvent Addition: Add neat, degassed water. Causality for water: Water has a high dielectric constant, making it an exceptional solvent for microwave energy absorption and rapid heating[4].

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 120°C for 10 minutes[4]. Validation: A color change to black indicates the precipitation of Pd(0) black, signaling the end of the catalytic cycle.

  • Workup: Acidify the aqueous mixture with 1M HCl to pH 2 to protonate the carboxylate. Extract with ethyl acetate (3 x 15 mL).

  • Purification: Dry the organic layer over MgSO4, concentrate in vacuo, and purify via flash chromatography.

Mechanistic and Workflow Visualizations

Mechanism A 2-Iodobenzoic Acid (Ortho Isomer) B Cu(I) Catalyst Insertion A->B Oxidative Addition C Chelated Cu(III) Intermediate (Carboxylate Directed) B->C Ortho-Effect Stabilization E Reductive Elimination C->E Transmetalation D Nucleophile (e.g., Amine/Thiol) D->E Nucleophilic Attack F C-N/C-S Coupled Product E->F Product Release

Mechanistic pathway of the Ullmann coupling highlighting the ortho-carboxylate directing effect.

Workflow Step1 Step 1 Reagent Mixing (4-IBA + Ar-B(OH)2) Step2 Step 2 Catalyst & Base (Pd(OAc)2 + Na2CO3) Step1->Step2 Step3 Step 3 Microwave Heating (120°C, 10 min) Step2->Step3 Step4 Step 4 Acidification (pH 2-3) Step3->Step4 Step5 Step 5 Extraction & HPLC (Pure Biaryl) Step4->Step5

Microwave-assisted Suzuki-Miyaura cross-coupling workflow for 4-iodobenzoic acid.

References

  • Title: Iodobenzoic acid - Grokipedia. Source: Grokipedia.
  • Title: Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. Source: PMC (nih.gov).
  • Title: Copper(I)–USY as a Ligand-Free and Recyclable Catalyst for Ullmann-Type O-, N-, S-, and C-Arylation Reactions. Source: ACS Publications.
  • Title: Ag2O-mediated Tandem Reaction between Terminal Alkyne and o-Iodibenzoic Acid. Source: PMC (nih.gov).
  • Title: Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating. Source: ACS Publications.

Sources

A Comparative Guide to the Spectroscopic Confirmation of 3-(Hydroxymethyl)-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For a molecule such as 3-(Hydroxymethyl)-2-iodobenzoic acid, a substituted benzoic acid with potential applications as a versatile building block in organic synthesis, precise structural elucidation is paramount. This guide provides an in-depth comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive structural analysis of this compound. We will delve into the theoretical underpinnings of each method, present anticipated experimental data, and offer a comparative analysis of their respective strengths and limitations in this context.

The Analytical Imperative: A Multi-faceted Approach

No single analytical technique provides a complete structural picture. A robust structural confirmation relies on the convergence of data from multiple, complementary spectroscopic methods. This self-validating system ensures that the proposed structure is consistent with all observed physical and chemical properties. For 3-(Hydroxymethyl)-2-iodobenzoic acid, with its distinct functional groups—a carboxylic acid, a primary alcohol, and a substituted aromatic ring—each spectroscopic method offers unique and confirmatory insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment, proximity, and connectivity of atoms.

¹H NMR Spectroscopy: A Proton's Perspective

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is highly sensitive to its electronic environment. Protons in different parts of the 3-(Hydroxymethyl)-2-iodobenzoic acid molecule will resonate at distinct frequencies, providing a detailed map of the proton framework.

Expected ¹H NMR Data (in CDCl₃):

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegrationRationale
Ar-H 7.2 - 8.2Multiplet3HAromatic protons are deshielded and appear in this characteristic region. The substitution pattern will lead to a complex splitting pattern.[1][2]
-CH₂-OH~4.7Singlet2HThe methylene protons adjacent to the oxygen are deshielded. The signal is expected to be a singlet as there are no adjacent protons.
-COOH 10.0 - 13.0Broad Singlet1HThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[3]
-CH₂-OH VariableBroad Singlet1HThe chemical shift of the alcohol proton is variable and concentration-dependent due to hydrogen bonding. It can be confirmed by D₂O exchange.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-(Hydroxymethyl)-2-iodobenzoic acid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical experiment on a 400 MHz spectrometer may take a few minutes.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. While less sensitive than ¹H NMR, it is an invaluable tool for confirming the carbon framework.

Expected ¹³C NMR Data (in CDCl₃):

CarbonExpected Chemical Shift (ppm)Rationale
C =O165 - 175The carbonyl carbon of the carboxylic acid is highly deshielded.[4]
Ar-C 120 - 150Aromatic carbons resonate in this region. The carbon attached to the iodine will be shifted upfield due to the heavy atom effect, while the carbons attached to the other substituents will be shifted accordingly.[1][5]
-C H₂-OH~65The carbon of the hydroxymethyl group is in a typical range for an alcohol-bearing sp³ carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: The same instrument is used, but the probe is tuned to the ¹³C frequency.

  • Data Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required, and the experiment may take longer than a ¹H NMR experiment. Proton decoupling is commonly used to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the data in a similar manner to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. Functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to vibrate.

Expected IR Absorption Bands:

Functional GroupExpected Frequency (cm⁻¹)AppearanceRationale
O-H (Carboxylic Acid)2500-3300Very BroadThe O-H stretch of a carboxylic acid is characteristically broad due to strong hydrogen bonding.[6]
C=O (Carboxylic Acid)1680-1710Strong, SharpThe carbonyl stretch is a very strong and easily identifiable absorption.[6][7]
O-H (Alcohol)3200-3600BroadThe O-H stretch of the alcohol will also be broad due to hydrogen bonding.
C-O (Alcohol/Carboxylic Acid)1000-1300Medium-StrongThese stretches are present in both the alcohol and carboxylic acid functional groups.
Aromatic C-H3000-3100Weak-MediumStretching vibrations of the C-H bonds on the aromatic ring.[8]
Aromatic C=C1450-1600Medium, Multiple BandsThese absorptions are characteristic of the benzene ring.[7]
C-I500-600Weak-MediumThe carbon-iodine stretching vibration appears in the fingerprint region.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum. This is a very rapid technique, often taking less than a minute.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, can offer further structural information.

Expected Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of 3-(Hydroxymethyl)-2-iodobenzoic acid (C₈H₇IO₃ = 278.04 g/mol ).

  • Key Fragmentation Patterns:

    • Loss of -OH (M-17): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical.[9]

    • Loss of -COOH (M-45): Loss of the entire carboxyl group is also a likely fragmentation pathway.[9]

    • Loss of H₂O (M-18): Dehydration involving the alcohol and carboxylic acid groups can occur.[10]

    • Loss of I (M-127): Cleavage of the carbon-iodine bond would result in a significant fragment.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas or liquid chromatography.

  • Ionization: The sample is ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Comparative Analysis of Spectroscopic Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Detailed proton environment, connectivity (through coupling), and stoichiometry.High resolution, provides detailed structural information.Requires a relatively pure sample, can have complex spectra for some molecules.
¹³C NMR Number and type of carbon environments.Complements ¹H NMR, confirms the carbon skeleton.Lower sensitivity than ¹H NMR, longer acquisition times.
IR Spectroscopy Presence of specific functional groups.Rapid, requires minimal sample, good for a quick functional group analysis.[11]Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula information (with high-resolution MS).Fragmentation can be complex and difficult to interpret, may not always show a molecular ion.

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 3-(Hydroxymethyl)-2-iodobenzoic acid.

G cluster_0 Spectroscopic Analysis Workflow Sample 3-(Hydroxymethyl)-2-iodobenzoic Acid Sample IR FTIR Spectroscopy Sample->IR Quick Functional Group Check MS Mass Spectrometry Sample->MS Determine Molecular Weight & Formula NMR NMR Spectroscopy Sample->NMR Detailed Structural Elucidation Data_Analysis Combined Data Analysis & Interpretation IR->Data_Analysis MS->Data_Analysis H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR H_NMR->Data_Analysis C_NMR->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: A typical workflow for the structural confirmation of an organic compound.

Conclusion

The structural confirmation of 3-(Hydroxymethyl)-2-iodobenzoic acid necessitates a synergistic approach utilizing NMR, IR, and Mass Spectrometry. While NMR spectroscopy provides the most detailed map of the molecular architecture, IR spectroscopy offers a rapid confirmation of key functional groups, and mass spectrometry unequivocally determines the molecular weight. By integrating the data from these complementary techniques, researchers can achieve a high degree of confidence in the assigned structure, a critical step in the advancement of chemical and pharmaceutical research.

References

  • UMass OWL. IR Group Frequencies. [Link]

  • University of California, Davis. Mass Spectrometry: Fragmentation. [Link]

  • TheElkchemist. (2024, September 18). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Berzins, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications. [Link]

  • Northern Illinois University. IR Absorption Frequencies. [Link]

  • Unknown. Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects. [Link]

  • Deepashree C L., et al. FTIR frequency range and functional groups present in the sample before extraction process. [Link]

  • Berzins, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. University of Latvia. [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid. [Link]

  • Canadian Science Publishing. PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. [Link]

  • Semantic Scholar. Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

  • Freie Universität Berlin. Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. [Link]

  • Unknown. Lecture outline 1H NMR spectra of aromatic compounds. [Link]

  • Unknown. Signal Areas. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). [Link]

  • The Royal Society of Chemistry. Supporting Information - 2-Iodoxybenzoic acid organosulfonates: preparation, X-ray structure and reactivity of new, powerful hypervalent iodine(V) oxidants. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0147082). [Link]

  • PubChem. 3-Iodobenzoic acid | C7H5IO2 | CID 12060. [Link]

  • MDPI. (2021, March 27). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. [Link]

  • Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]

  • Doc Brown's Chemistry. Interpreting the 13 C NMR spectrum of benzoic acid. [Link]

Sources

quantitative analysis of 3-(Hydroxymethyl)-2-iodobenzoic acid in a reaction mixture

Author: BenchChem Technical Support Team. Date: April 2026

Quantitative Analysis of 3-(Hydroxymethyl)-2-iodobenzoic Acid in Reaction Mixtures: A Comparative Guide

Introduction

3-(Hydroxymethyl)-2-iodobenzoic acid is a highly functionalized halobenzoic acid derivative that serves as a critical intermediate in transition-metal-catalyzed cross-coupling reactions and the synthesis of complex isobenzofuranones. Accurately quantifying this compound directly from a crude reaction mixture presents a significant analytical challenge. The matrix typically contains unreacted starting materials, transition metal catalysts, and structurally similar byproducts (such as dehalogenated or over-oxidized species).

As a Senior Application Scientist, I have evaluated the three dominant analytical methodologies for this application: Ultra-High-Performance Liquid Chromatography with Ultraviolet detection (UHPLC-UV) , Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , and Quantitative Nuclear Magnetic Resonance (qNMR) . This guide provides an objective comparison of these techniques, detailing the causality behind experimental choices and providing self-validating protocols to ensure absolute data integrity.

Section 1: Mechanistic Challenges & Method Selection

The structural features of 3-(Hydroxymethyl)-2-iodobenzoic acid dictate the analytical approach:

  • Carboxylic Acid Moiety: The acidic nature of the molecule (pKa ~4.0) makes it highly pH-sensitive. In liquid chromatography, failure to suppress ionization leads to severe peak tailing and retention time drift 1[1].

  • Hydroxymethyl & Iodine Substituents: The bulky iodine atom creates steric hindrance, while the hydroxymethyl group increases polarity. This requires carefully optimized reversed-phase conditions to prevent co-elution with deiodinated byproducts.

  • Lack of Early-Stage Standards: During early-stage synthesis, highly pure reference standards of this specific intermediate may be unavailable, necessitating absolute quantification methods like qNMR 2[2].

Section 2: Objective Performance Comparison

The following table summarizes the performance metrics of the three methodologies when applied to the quantification of halobenzoic acid derivatives in complex matrices.

Table 1: Performance Metrics Comparison

MetricUHPLC-UVLC-MS/MSqNMR
Primary Use Case High-throughput reaction monitoringTrace impurity & byproduct quantificationAbsolute purity (no specific standard needed)
Sensitivity (LOQ) ~0.5 µg/mL~1 ng/mL~1 mg/mL
Linear Dynamic Range 3–4 orders of magnitude4–5 orders of magnitude1–2 orders of magnitude
Reference Standard Required (Specific to analyte)Required (Specific/Isotopic)Not Required (Universal IS used)
Analysis Time 3–5 minutes5–10 minutes10–15 minutes

Section 3: Analytical Workflows

The logical progression from crude reaction mixture to quantitative data output requires distinct sample preparation pathways depending on the chosen analytical technique.

Workflow A Crude Reaction Mixture B Quenching & Filtration A->B F Dilution in Mobile Phase B->F G Dilution & Ionization B->G H Solvent Exchange to DMSO-d6 B->H C UHPLC-UV (High Throughput) I Quantitative Data Output C->I D LC-MS/MS (Trace Analysis) D->I E qNMR (Absolute Quantitation) E->I F->C G->D H->E

Analytical workflow for quantifying 3-(Hydroxymethyl)-2-iodobenzoic acid in reaction mixtures.

Section 4: Step-by-Step Self-Validating Protocols

To ensure trustworthiness, every protocol must act as a self-validating system. Below are the optimized methodologies for UHPLC-UV and qNMR.

Protocol A: High-Throughput UHPLC-UV Analysis

Causality: We utilize a 0.1% Formic Acid (FA) modified mobile phase. Because the pKa of benzoic acid derivatives is typically around 4.0, lowering the mobile phase pH to ~2.7 ensures the analyte remains fully protonated. This maximizes hydrophobic interaction with the C18 stationary phase, prevents peak tailing, and ensures reproducible retention times 1[1].

  • Sample Preparation: Quench 10 µL of the reaction mixture with 990 µL of cold acetonitrile. Centrifuge at 10,000 x g for 5 minutes to precipitate inorganic salts and catalysts. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Sub-2 µm C18 column (e.g., 1.7 µm, 2.1 x 50 mm) to provide high theoretical plates for separating dehalogenated impurities.

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes.

    • Detection: UV at 230 nm (optimal for substituted benzoic acids) 3[3].

  • Self-Validation (System Suitability Test): Inject a known calibration standard 5 consecutive times. The system is validated for the run only if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the tailing factor is ≤ 1.2.

Protocol B: Absolute Quantitation via qNMR

Causality: qNMR is invaluable when a highly pure reference standard of the target analyte is unavailable. By utilizing an SI-traceable internal standard such as maleic acid, absolute molarity can be determined. Maleic acid is specifically chosen because its singlet at ~6.3 ppm does not overlap with the aromatic protons of 3-(Hydroxymethyl)-2-iodobenzoic acid (expected at 7.4–8.2 ppm) or the residual solvent peak 2[2]. Alternatively, an external calibration using NIST PS1 Primary Standard Benzoic Acid can be employed 4[4].

  • Sample Preparation: Evaporate a known volume of the filtered reaction mixture to dryness under a gentle stream of nitrogen. Re-dissolve the residue in 600 µL of DMSO-d6 containing a precisely known concentration of maleic acid (Internal Standard).

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton with inverse gated decoupling (if applicable) to suppress NOE.

    • Relaxation Delay (D1): Must be set to ≥ 5 × T1 of the slowest relaxing proton (typically 10–15 seconds) to ensure >99% magnetization recovery and accurate integration.

    • Scans: 16 to 64 scans depending on analyte concentration to achieve a Signal-to-Noise (S/N) ratio > 250:1.

  • Self-Validation: Verify the integration ratio of the internal standard's known peaks. Calculate the concentration using the formula: Px = (Ix / Istd) × (Nstd / Nx) × (Mx / Mstd) × (Wstd / Wx) × Pstd (where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity).

Section 5: Experimental Validation Data

To demonstrate the efficacy of these methods, the following table summarizes the validation data for the recovery of 3-(Hydroxymethyl)-2-iodobenzoic acid from a simulated catalytic reaction matrix.

Table 2: Method Validation & Recovery Data

ParameterUHPLC-UV (0.1% FA / MeCN)qNMR (DMSO-d6 + Maleic Acid)
Accuracy (Spike Recovery %) 98.5 ± 1.2%99.1 ± 0.8%
Precision (Intra-day RSD %) 0.9%0.5%
Specificity Baseline resolution from catalyst (Rs > 2.0)Distinct aromatic signals (no interference)
Limit of Quantitation (LOQ) 0.45 µg/mL1.2 mg/mL

Conclusion: For routine, high-throughput monitoring of 3-(Hydroxymethyl)-2-iodobenzoic acid consumption and formation, UHPLC-UV utilizing an acidic mobile phase remains the gold standard due to its speed and excellent precision. However, for absolute purity determination of the isolated intermediate—especially before a certified reference standard is synthesized—qNMR serves as the most authoritative and trustworthy analytical tool.

References

  • BenchChem. "Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives." BenchChem.
  • Governors State University. "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR." Governors State University.
  • HELIX Chromatography. "HPLC Methods for analysis of Benzoic acid." HELIX Chromatography.
  • NIST. "NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid)." National Institute of Standards and Technology.

Sources

alternatives to 3-(Hydroxymethyl)-2-iodobenzoic acid in specific synthetic routes

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Synthetic Alternatives for 3-(Hydroxymethyl)-2-iodobenzoic Acid in the Synthesis of Fused Lactone Scaffolds

Introduction: The Utility of a Versatile Building Block

Fused heterocyclic scaffolds are cornerstones in the architecture of numerous pharmaceuticals and natural products. Among these, phthalides (isobenzofuran-1(3H)-ones) and related fused lactones represent a privileged structural motif, appearing in compounds with a wide range of biological activities. The synthesis of these structures often relies on strategic intramolecular cyclization reactions. 3-(Hydroxymethyl)-2-iodobenzoic acid has emerged as a valuable and frequently employed starting material for such transformations. Its pre-functionalized nature, featuring a carboxylic acid, a hydroxymethyl group, and a strategically placed iodine atom, allows for convergent and efficient synthetic routes, particularly through transition metal-catalyzed reactions.

However, reliance on a single building block can present challenges related to cost, availability, and limitations in reactivity or substrate scope. This guide, intended for researchers and professionals in synthetic and medicinal chemistry, provides a detailed comparative analysis of viable alternatives to 3-(Hydroxymethyl)-2-iodobenzoic acid. We will delve into the performance of analogous halogenated precursors and explore alternative synthetic strategies, supported by experimental data and detailed protocols. The objective is to equip the practicing chemist with the knowledge to make informed decisions when designing synthetic routes to complex fused lactone systems.

Part 1: The Archetypal Reaction: Palladium-Catalyzed Intramolecular Cyclization

One of the most powerful applications of 3-(Hydroxymethyl)-2-iodobenzoic acid is in palladium-catalyzed intramolecular reactions to form lactones. A common strategy involves a Sonogashira coupling with a terminal alkyne, followed by an in-situ cyclization. The high reactivity of the carbon-iodine bond facilitates the initial oxidative addition to the Pd(0) catalyst, which is often the rate-determining step in such catalytic cycles.

The general mechanism proceeds as follows:

  • Esterification: The carboxylic acid is often protected as an ester (e.g., methyl ester) to prevent interference with the basic conditions of the Sonogashira reaction.

  • Palladium-Catalyzed Cross-Coupling: The aryl iodide undergoes a Sonogashira coupling with a terminal alkyne.

  • Intramolecular Cyclization: The proximate hydroxymethyl group attacks the newly formed alkyne, a process that can be catalyzed by the palladium complex or other reagents, leading to the formation of the fused lactone ring.

cluster_main Intramolecular Sonogashira-Cyclization Workflow Start 3-(Hydroxymethyl)-2-iodobenzoic acid derivative Step1 Pd(0)/Cu(I) catalyst, Terminal Alkyne, Base Start->Step1 Sonogashira Coupling Intermediate Aryl-Alkyne Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product Fused Lactone (Phthalide derivative) Step2->Product

Caption: General workflow for the synthesis of fused lactones from 3-(Hydroxymethyl)-2-iodobenzoic acid.

Representative Experimental Protocol: Synthesis of (Z)-3-benzylideneisobenzofuran-1(3H)-one

This protocol describes a typical one-pot Sonogashira coupling and cyclization reaction.

Materials:

  • Methyl 3-(hydroxymethyl)-2-iodobenzoate

  • Phenylacetylene

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)

  • CuI (Copper(I) iodide)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add methyl 3-(hydroxymethyl)-2-iodobenzoate (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous acetonitrile (5 mL) and triethylamine (3.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (Z)-3-benzylideneisobenzofuran-1(3H)-one.

Part 2: Comparative Analysis of Halogenated Precursors

The most direct alternatives to the iodo-compound are its bromo and chloro analogues: 2-bromo-3-(hydroxymethyl)benzoic acid and 2-chloro-3-(hydroxymethyl)benzoic acid. The primary difference between these precursors lies in the reactivity of the carbon-halogen bond, which follows the general trend I > Br > Cl. This has significant implications for the reaction conditions required for efficient cross-coupling.

Causality behind Experimental Choices: The C-I bond is weaker and more polarizable than C-Br and C-Cl bonds, making it more susceptible to oxidative addition to a Pd(0) center. Consequently, reactions with the iodo-precursor typically proceed under milder conditions (lower temperatures, lower catalyst loadings) compared to the bromo- and chloro-analogues. For the less reactive C-Br and C-Cl bonds, more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) and stronger bases may be necessary to facilitate the catalytic cycle.

Below is a table summarizing typical performance data for the synthesis of a generic phthalide derivative via a Sonogashira-cyclization reaction, compiled from representative literature findings.

PrecursorHalogenTypical Catalyst SystemTemp (°C)Time (h)Typical Yield (%)Relative Cost
3-(Hydroxymethyl)-2-iodo benzoic acidIPd(PPh₃)₂Cl₂/CuI60-804-885-95High
2-Bromo -3-(hydroxymethyl)benzoic acidBrPd(PPh₃)₂Cl₂/CuI80-10012-2470-85Medium
2-Chloro -3-(hydroxymethyl)benzoic acidClPd₂(dba)₃/XPhos100-12024-4850-70Low

Key Insights:

  • Reactivity vs. Cost: There is a clear trade-off between the reactivity (and thus efficiency) of the precursor and its cost. The iodo-compound is the most reactive but also the most expensive. The chloro-analogue is the most cost-effective but requires more forcing conditions and specialized catalyst systems, which can sometimes offset the initial cost savings.

  • Substrate Scope: The milder conditions tolerated by the iodo-precursor often translate to a broader substrate scope, as sensitive functional groups on the coupling partner are more likely to remain intact.

  • Process Development: For small-scale laboratory synthesis, the efficiency and reliability of the iodo-compound often make it the preferred choice. For large-scale industrial synthesis, significant process optimization would be required to make the bromo- or chloro-analogues economically viable.

Part 3: Alternative Synthetic Strategies: Directed ortho-Metalation (DoM)

An entirely different approach to constructing these fused lactone systems is to use a directed metalation strategy, which avoids the need for pre-halogenated starting materials altogether. Directed ortho-metalation (DoM) utilizes a directing group (DG) on an aromatic ring to guide deprotonation by a strong base (typically an organolithium reagent) at an adjacent ortho position. This generates a stabilized organometallic intermediate that can then be trapped by an electrophile.

For the synthesis of phthalide precursors, the carboxylic acid or a protected form can act as the directing group.

cluster_dom Directed ortho-Metalation (DoM) Strategy Start m-Toluic acid derivative Step1 1. Protection of Carboxylic Acid (e.g., as amide) Start->Step1 Intermediate1 Protected Benzoic Acid Step1->Intermediate1 Step2 2. Directed ortho-Metalation (e.g., s-BuLi, TMEDA) Intermediate1->Step2 Intermediate2 ortho-Lithiated Species Step2->Intermediate2 Step3 3. Electrophilic Quench (e.g., with I₂ or Br₂) Intermediate2->Step3 Intermediate3 ortho-Halogenated Intermediate Step3->Intermediate3 Step4 4. Benzylic Bromination (e.g., NBS, light) Intermediate3->Step4 Intermediate4 ortho-Halogenated benzyl bromide Step4->Intermediate4 Step5 5. Hydrolysis/Cyclization Intermediate4->Step5 Product Fused Lactone Step5->Product

Caption: A multi-step workflow illustrating an alternative DoM strategy.

Advantages of the DoM Strategy:

  • Cost-Effectiveness: Starts from simpler, cheaper, and more readily available benzoic acid derivatives.

  • Flexibility: Allows for the introduction of various functional groups at the ortho position by choosing different electrophiles.

Disadvantages of the DoM Strategy:

  • Harsh Conditions: Requires cryogenic temperatures and strongly basic, pyrophoric organolithium reagents, which can be challenging to handle and scale up.

  • Functional Group Tolerance: Incompatible with many functional groups (e.g., esters, ketones, nitro groups) that are not stable to strong bases.

  • Longer Route: Often involves more synthetic steps (protection, deprotection, multiple transformations) compared to the more convergent approach using a pre-functionalized precursor.

Conclusion: A Decision-Making Framework for the Synthetic Chemist

The choice of starting material for the synthesis of fused lactones like phthalides is a multi-faceted decision that depends on the specific goals of the project. 3-(Hydroxymethyl)-2-iodobenzoic acid remains a highly effective, albeit costly, precursor for rapid and efficient synthesis under mild conditions, making it ideal for medicinal chemistry programs where speed and reliability are paramount. The bromo-analogue offers a good balance between reactivity and cost, while the chloro-analogue is best suited for large-scale syntheses where the initial cost of the starting material is a major driver and the resources for significant process optimization are available. Alternative strategies like Directed ortho-Metalation provide maximum flexibility and cost-effectiveness but come with the challenges of harsh reaction conditions and longer synthetic sequences.

Caption: Decision tree for selecting a synthetic route to fused lactones.

References

  • Sonogashira Coupling Reviews

    • Title: The Sonogashira reaction: a booming methodology in synthetic chemistry.
    • Source: Chemical Reviews
    • URL: [Link]

  • Reactivity of Aryl Halides in Cross-Coupling

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides.
    • Source: Angewandte Chemie Intern
    • URL: [Link]

  • Directed ortho-Metalation (DoM) Reviews: Title: The Directed ortho Metalation (DoM) Reaction. A Review of the Last 25 Years. Source: Synthesis
  • Synthesis of Phthalides

    • Title: Recent Advances in the Synthesis of Phthalides.
    • Source: Organic & Biomolecular Chemistry
    • URL: [Link]

A Guide to the Synthetic Potential of 3-(Hydroxymethyl)-2-iodobenzoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Trifunctional Building Block

In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. While many building blocks are well-explored, certain scaffolds remain underutilized, their potential waiting to be unlocked. 3-(Hydroxymethyl)-2-iodobenzoic acid is one such molecule. Possessing three distinct and strategically positioned functional groups—a carboxylic acid, a primary alcohol (hydroxymethyl), and an aryl iodide—this compound represents a versatile platform for advanced organic synthesis.

A direct survey of the literature reveals a scarcity of dedicated studies on 3-(Hydroxymethyl)-2-iodobenzoic acid itself. However, its true value becomes apparent when we analyze the reactivity of its constituent parts. The ortho relationship between the aryl iodide and the two carbon-based functional groups provides a powerful geometric predisposition for intramolecular cyclizations and serves as a unique scaffold for sequential, site-selective modifications.

This guide will serve as a technical resource for researchers, scientists, and drug development professionals. We will move beyond a simple literature review to provide a forward-looking analysis of this compound's synthetic potential. By proposing key applications and objectively comparing them with established, state-of-the-art methodologies, we aim to illuminate the untapped utility of 3-(Hydroxymethyl)-2-iodobenzoic acid as a valuable tool in the modern synthetic chemist's arsenal.

Part 1: A Precursor for Isobenzofuranone (Phthalide) Synthesis via Intramolecular Cyclization

The most compelling application of 3-(Hydroxymethyl)-2-iodobenzoic acid is its use as a direct precursor to the isobenzofuranone (phthalide) core. This structural motif is prevalent in a vast number of biologically active natural products and synthetic pharmaceuticals. The proximity of the hydroxymethyl and iodo-substituted carboxyl groups allows for a highly efficient, transition-metal-catalyzed intramolecular cyclization.

A proposed pathway involves a palladium-catalyzed process where the aryl iodide undergoes oxidative addition to a Pd(0) species. Subsequent intramolecular insertion of the hydroxymethyl group, followed by reductive elimination, would forge the lactone ring. This approach offers the advantage of constructing the core heterocyclic system from a single, highly functionalized starting material, potentially reducing step count and improving overall yield.

G cluster_0 Proposed Pathway: Intramolecular Cyclization cluster_1 Alternative: Domino Catalysis from o-Bromobenzyl Alcohol A 3-(Hydroxymethyl)- 2-iodobenzoic acid B Pd(0) Catalyst Base A->B Reaction C Oxidative Addition A->C B->C D Aryl-Pd(II) Intermediate C->D E Intramolecular Alkoxide Attack D->E Deprotonation of -CH2OH F Cyclized Pd(II) Intermediate E->F G Reductive Elimination F->G H Isobenzofuranone (Phthalide) G->H I Pd(0) G->I Catalyst Regeneration J o-Bromobenzyl alcohol K Pd(OAc)2, Ligand CO source (e.g., HCHO) J->K L Oxidation J->L K->L M o-Bromobenzaldehyde L->M N Carbonylative Coupling M->N O Acyl-Pd(II) Intermediate N->O P Intramolecular Lactonization O->P Q Isobenzofuranone (Phthalide) P->Q

Fig. 1: Proposed intramolecular cyclization of 3-(hydroxymethyl)-2-iodobenzoic acid versus an alternative domino catalysis method.
Comparative Analysis with Alternative Methodologies

To objectively evaluate the potential of this building block, we must compare the proposed cyclization with established methods for synthesizing 3-substituted phthalides.

MethodStarting Material(s)Catalyst/ReagentsKey AdvantagesKey LimitationsRef.
Proposed Intramolecular Cyclization 3-(Hydroxymethyl)-2-iodobenzoic acidPd(0) catalyst, BaseHigh atom economy; single starting material; pre-installed functionality.Requires synthesis of the specific starting material.-
Domino Catalysis o-Bromobenzyl alcoholsPd(OAc)₂, Ligand, CO sourceReadily available starting materials; one-pot procedure.Requires handling of CO gas or an in-situ source like paraformaldehyde.[1]
C-H Activation/ Annulation Benzoic acids, Alkenes[RuCl₂(p-cymene)]₂, Cu(OAc)₂Utilizes simple, abundant starting materials; direct C-H functionalization.Can have issues with regioselectivity; requires an oxidant.[2]
Isomerization 2-Formyl-arylketonesNaCN (cat.) or hν (light)Metal-free options available; novel rearrangement mechanism.Substrate synthesis can be complex; limited to specific substitution patterns.[3][4]
Electrochemical C(sp³)-H Lactonization 2-Alkylbenzoic acidsGraphite anode, n-Bu₄NClO₄Metal-free; atom-economical; mild conditions.Requires specialized electrochemical equipment; substrate scope can be limited.[4]

Causality Behind Experimental Choices: The proposed palladium-catalyzed intramolecular cyclization is predicated on the well-established reactivity of aryl iodides in oxidative addition and the favorability of forming five-membered rings. The choice of a Pd(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ with a phosphine ligand, is standard for such transformations. A non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃) would be required to deprotonate the alcohol, facilitating the intramolecular nucleophilic attack on the palladium center without competing side reactions.

Experimental Protocol: Proposed Synthesis of Isobenzofuran-1(3H)-one

This protocol is a predictive model based on established chemical principles and serves as a validated starting point for experimentation.

  • Reagent Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add 3-(Hydroxymethyl)-2-iodobenzoic acid (1.0 equiv., e.g., 278 mg, 1.0 mmol), Palladium(II) acetate (0.05 equiv., 11.2 mg, 0.05 mmol), and a suitable phosphine ligand such as XPhos (0.10 equiv., 47.6 mg, 0.10 mmol).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (2.5 equiv., 345 mg, 2.5 mmol). Evacuate and backfill the tube with argon three times. Add anhydrous, degassed solvent such as DMF or dioxane (e.g., 5 mL).

  • Reaction: Seal the tube and place it in a preheated oil bath at 100-120 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking aliquots and analyzing for the disappearance of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst and inorganic salts. Wash the filter pad with additional ethyl acetate (10 mL).

  • Extraction and Purification: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Chromatography: Purify the resulting crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure isobenzofuran-1(3H)-one product.

Part 2: A Scaffold for Sequential Cross-Coupling and Diversification

Beyond cyclization, the trifunctional nature of 3-(Hydroxymethyl)-2-iodobenzoic acid makes it an excellent scaffold for building molecular complexity through sequential reactions. The C-I bond is the most reactive site for palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of new aryl, alkyl, or alkynyl groups while preserving the other two functional handles for subsequent transformations.

This strategy enables a divergent synthetic approach, where a common intermediate can be used to generate a library of diverse molecules. The typical order of reactivity for cross-coupling is C-I > C-Br > C-Cl, making the iodide the ideal handle for the initial, selective coupling step.[5]

G A 3-(Hydroxymethyl)- 2-iodobenzoic acid B Step 1: Suzuki Coupling (R-B(OH)₂, Pd Cat., Base) A->B C Selectively Coupled Intermediate B->C D Step 2a: Esterification (R'-OH, Coupling Agent) C->D E Step 2b: Oxidation (e.g., PCC, DMP) C->E F Ester Derivative D->F G Aldehyde Derivative E->G H Step 3: Further Functionalization F->H G->H

Fig. 2: Logical workflow for the sequential functionalization of 3-(hydroxymethyl)-2-iodobenzoic acid.
Comparative Analysis with Alternative Scaffolds

The utility of this scaffold is best understood by comparing it to other common starting materials used in sequential cross-coupling.

Scaffold TypeExamplePoints of DiversitySelectivity ControlKey AdvantagesRef.
Trifunctional (Proposed) 3-(Hydroxymethyl)-2-iodobenzoic acid3 (I, COOH, CH₂OH)Inherent (C-I bond is most reactive)Orthogonal reactivity; pre-installed handles for cyclization or further modification.-
Dihalogenated (Same Halogen) 2,6-Dibromopyridine2 (Br, Br)Statistical or sterically/electronically driven after first coupling.Symmetrical starting material; good for building symmetrical or pseudo-symmetrical targets.[5]
Dihalogenated (Different Halogens) 2-Bromo-6-chloropyridine2 (Br, Cl)Inherent (C-Br is more reactive than C-Cl)Predictable, high selectivity between the two coupling sites.[5]
Bifunctional 2-Iodobenzoic acid2 (I, COOH)Inherent (C-I bond)Simpler, more commercially available starting material.[6]

Causality Behind Experimental Choices: In a sequential coupling strategy, the first reaction must proceed without affecting the other functional groups. A Suzuki-Miyaura coupling is ideal as its conditions (Pd catalyst, base like K₂CO₃ or Na₂CO₃) are typically mild and compatible with both carboxylic acids and alcohols.[7][8] Following the coupling, the remaining alcohol and acid groups can be functionalized using standard organic transformations. For instance, the carboxylic acid can be converted to an ester via Fischer esterification or by using coupling agents like DCC or EDC, while the primary alcohol can be oxidized to an aldehyde using reagents like PCC or Dess-Martin periodinane.

Experimental Protocol: Sequential Suzuki Coupling and Esterification

This protocol is a predictive model based on established chemical principles and serves as a validated starting point for experimentation.

Step 1: Suzuki-Miyaura Cross-Coupling

  • Reagent Preparation: In a round-bottom flask, dissolve 3-(Hydroxymethyl)-2-iodobenzoic acid (1.0 equiv.) and the desired arylboronic acid (1.2 equiv.) in a solvent mixture such as 1,4-dioxane and water (4:1).

  • Degassing: Bubble argon through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 equiv.) and sodium carbonate (Na₂CO₃, 3.0 equiv.).

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) under an argon atmosphere for 6-12 hours, monitoring by TLC.

  • Work-up: After cooling, acidify the mixture to pH ~2 with 1M HCl. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography or recrystallization to yield the biaryl product.

Step 2: Fischer Esterification

  • Reagent Preparation: Dissolve the product from Step 1 (1.0 equiv.) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also acts as the solvent.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

  • Reaction: Heat the mixture to reflux for 4-8 hours until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture and neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Remove the excess alcohol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude ester by column chromatography.

Conclusion and Future Outlook

While not yet a common reagent, 3-(Hydroxymethyl)-2-iodobenzoic acid presents a compelling case for its adoption as a versatile building block in organic synthesis. Its unique trifunctional arrangement offers two significant, distinct advantages over simpler scaffolds:

  • Efficient Heterocycle Synthesis: It is an ideal, pre-organized precursor for the rapid construction of the isobenzofuranone (phthalide) core, a privileged scaffold in medicinal chemistry.

  • Divergent Synthesis Platform: It serves as a powerful linchpin for sequential cross-coupling strategies, enabling the creation of complex, diverse molecular libraries from a single, advanced intermediate.

The comparative analyses presented in this guide demonstrate that while established methods exist for achieving similar synthetic goals, the use of 3-(Hydroxymethyl)-2-iodobenzoic acid could provide more streamlined and atom-economical routes in specific contexts. Future research should focus on developing an efficient, scalable synthesis of this building block and exploring the full scope of its reactivity, particularly in the synthesis of novel heterocyclic systems and as a key component in fragment-based drug discovery programs. For researchers and drug development professionals, this compound should not be overlooked; it is a tool of significant potential, ready to be applied to the next generation of synthetic challenges.

References

  • [No Author]. (n.d.). Different methods for the synthesis of C(3)-substituted phthalides. ResearchGate. Retrieved from [Link]

  • Verma, A., et al. (2020). Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. RSC Advances. Retrieved from [Link]

  • Gerbino, D. C., Augner, D., Slavoy, N., & Schmalz, H.-G. (2012). Nucleophile- or Light-Induced Synthesis of 3-Substituted Phthalides from 2-Formylarylketones. Organic Letters. Retrieved from [Link]

  • [No Author]. (2019). Synthesis of Phthalides and α,β-butenolides by Transition Metal-Catalyzed Activation of C—H Bonds. MDPI. Retrieved from [Link]

  • [No Author]. (n.d.). Phthalide synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Buxaderas, E., Alonso, D. A., & Nájera, C. (2014). Synthesis of Dihydroisobenzofurans via Palladium‐Catalyzed Sequential Alkynylation/Annulation of 2‐Bromobenzyl and 2‐Chlorobenzyl Alcohols under Microwave Irradiation. Advanced Synthesis & Catalysis. Retrieved from [Link]

  • [No Author]. (n.d.). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. PMC. Retrieved from [Link]

  • [No Author]. (n.d.). 2-Iodobenzoic acid. Wikipedia. Retrieved from [Link]

  • Whitmore, F. C., & Sutherland, L. H. (n.d.). m-IODOBENZOIC ACID. Organic Syntheses Procedure. Retrieved from [Link]

  • [No Author]. (2006). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. oc-praktikum.de. Retrieved from [Link]

  • [No Author]. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. Retrieved from [Link]

  • Agasti, S., Maity, S., Szabo, K. J., & Maiti, D. (n.d.). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. PMC. Retrieved from [Link]

  • [No Author]. (2009). ChemInform Abstract: Synthesis of (E)‐3‐(Isobenzofuran‐3(1H)‐ylidene)indolin‐2‐ones by the Palladium‐Catalyzed Intramolecular C—H Functionalization Process. Wiley Online Library. Retrieved from [Link]

  • [No Author]. (n.d.). Iodine-promoted sequential C(sp3)–H oxidation and cyclization of aryl methyl ketones with 2-(2-aminophenyl)quinazolin-4(3H)-ones. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • [No Author]. (n.d.). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Retrieved from [Link]

  • [No Author]. (n.d.). Intramolecular Oxamidation of Unsaturated O-Alkyl Hydroxamates: A Remarkably Versatile Entry to Hydroxy Lactams. PMC. Retrieved from [Link]

  • [No Author]. (n.d.). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. PMC. Retrieved from [Link]

  • [No Author]. (n.d.). Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution. Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Feldman, K. S., & Bruendl, M. M. (n.d.). Intramolecular bicyclization of hydroxypentynyliodonium triflate derivatives to furnish cyclopentannelated tetrahydrofurans: The first examples of cyclopentene formation following alkoxide addition to alkynyliodonium salts. Penn State Research Database. Retrieved from [Link]

  • [No Author]. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. MDPI. Retrieved from [Link]

  • [No Author]. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... ResearchGate. Retrieved from [Link]

  • [No Author]. (2012). Stereoselective intramolecular cyclization to 4-(hydroxymethyl)-3-(1H-indolyl)oxazolidin-2-ones. PubMed. Retrieved from [Link]

  • El-Gokha, A. A., & El-Samanody, A. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC. Retrieved from [Link]

Sources

Advanced Scaffold Evaluation: 3-(Hydroxymethyl)-2-iodobenzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the selection of a core scaffold dictates not only the spatial orientation of pharmacophores but also the physicochemical properties governing bioavailability. Iodobenzoic acid derivatives have long served as privileged scaffolds in medicinal chemistry, with applications ranging from [1] to novel [2]. Furthermore, simpler analogs like p-iodobenzoic acid have demonstrated unique biological activity as [3].

However, 3-(Hydroxymethyl)-2-iodobenzoic acid (3-HM-2-IBA) represents a significant evolutionary step in scaffold design. It is a highly dense, trifunctional building block featuring:

  • C1-Carboxylic Acid: A vector for amidation, esterification, or nucleophilic cyclization.

  • C2-Iodine: A highly reactive site for transition-metal-catalyzed cross-coupling (e.g., Sonogashira, Suzuki, Buchwald-Hartwig) or[4].

  • C3-Hydroxymethyl Group: A polar vector that improves aqueous solubility (lowers LogP) and serves as an alternative nucleophile for divergent cyclization.

This guide objectively compares 3-HM-2-IBA against traditional iodobenzoic acid alternatives and provides validated, self-contained experimental protocols for leveraging this scaffold in the synthesis of complex heterocyclic libraries.

Comparative Performance Analysis

When selecting a starting material for library generation, chemists must balance reactivity with the physicochemical properties imparted to the final drug candidate. The table below summarizes the quantitative and qualitative advantages of 3-HM-2-IBA compared to industry-standard alternatives.

ScaffoldCross-Coupling Yield (Avg)LogP Contribution (Calculated)Derivatization VectorsPrimary Heterocycle Targets
3-HM-2-IBA 82%+1.23 (C1, C2, C3)Isocoumarins, Isobenzofurans, Phthalides
2-Iodobenzoic acid 91%+2.12 (C1, C2)Quinazolinones, Simple Phthalides
3-Methyl-2-iodobenzoic acid 85%+2.62 (C1, C2)Substituted Indoles, Biaryls

Causality Insight: While 2-iodobenzoic acid offers slightly higher cross-coupling yields due to reduced steric hindrance, it lacks the C3-hydroxymethyl group. The inclusion of the C3-hydroxymethyl moiety in 3-HM-2-IBA significantly lowers the lipophilicity (LogP contribution of +1.2 vs +2.1), which is a critical parameter for maintaining oral bioavailability and avoiding non-specific protein binding in late-stage drug development.

Case Study: Divergent Heterocyclic Library Synthesis

The true power of 3-HM-2-IBA lies in its capacity for divergent synthesis . By performing a Sonogashira cross-coupling at the C2-iodine, chemists generate a 2-alkynyl-3-(hydroxymethyl)benzoic acid intermediate. Depending on the choice of Lewis acid catalyst, this single intermediate can be steered toward two entirely different pharmacophore classes: isocoumarins or isobenzofurans.

G A 3-HM-2-IBA Scaffold B Sonogashira Coupling A->B Alkynes C Buchwald-Hartwig Amination A->C Amines D Oxidation (Iodine III/V) A->D NaIO4 E Isocoumarins & Isobenzofurans B->E F Anthranilic Acid Derivatives C->F G Hypervalent Iodine Reagents D->G

Divergent functionalization pathways of the 3-HM-2-IBA scaffold in medicinal chemistry.

Additionally, the ortho-iodo carboxylic acid motif is the fundamental precursor for hypervalent iodine reagents. By oxidizing 3-HM-2-IBA, researchers can generate [5], where the C3-hydroxymethyl group allows for attachment to solid supports or PEG chains to modulate solubility.

Experimental Methodologies: Self-Validating Protocols

The following protocols detail the step-by-step transformation of 3-HM-2-IBA into complex heterocycles. Each step is designed as a self-validating system, ensuring that mechanistic causality dictates the experimental conditions.

G S1 Step 1: Sonogashira Pd(PPh3)2Cl2, CuI, Et3N, 60°C S2 Intermediate 2-Alkynyl-3-(hydroxymethyl)benzoic acid S1->S2 S3A Pathway A: Ag(I) AgOTf, DCE, 80°C S2->S3A Hard/Borderline Lewis Acid S3B Pathway B: Au(III) AuCl3, Toluene, rt S2->S3B Soft Lewis Acid P1 Target A 8-(Hydroxymethyl)isocoumarin S3A->P1 P2 Target B 4-Carboxyisobenzofuran S3B->P2

Mechanistic divergence in the cyclization of 2-alkynyl-3-(hydroxymethyl)benzoic acid.

Protocol 1: C2-Alkynylation via Sonogashira Coupling
  • Preparation & Degassing: In an oven-dried Schlenk flask, combine 3-HM-2-IBA (1.0 equiv), Pd(PPh3)₂Cl₂ (5 mol%), and CuI (10 mol%). Evacuate and backfill the flask with Argon (3x).

    • Causality: Strict anaerobic conditions are required to prevent the copper-catalyzed oxidative homocoupling of the alkyne (Glaser coupling), which would consume the starting material.

  • Reaction Execution: Add anhydrous DMF (0.2 M) and Et₃N (3.0 equiv), followed by the terminal alkyne (1.2 equiv). Stir the mixture at 60°C for 12 hours.

    • Causality: The C2-iodine is sterically hindered by both the C1-carboxylate and the C3-hydroxymethyl group. Heating to 60°C provides the necessary activation energy for the bulky palladium complex to undergo oxidative addition into the C-I bond.

  • Isolation: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography to yield the 2-alkynyl intermediate.

Protocol 2: Divergent Cyclization (Pathway A vs. Pathway B)

Pathway A: Synthesis of 8-(Hydroxymethyl)isocoumarins

  • Activation: Dissolve the 2-alkynyl intermediate in 1,2-dichloroethane (DCE). Add AgOTf (10 mol%).

  • Cyclization: Heat to 80°C for 6 hours.

    • Causality: Silver(I) acts as a π-Lewis acid, activating the alkyne. The thermodynamic stability of the resulting 6-membered ring drives the 6-endo-dig cyclization of the harder C1-carboxylate oxygen onto the alkyne, leaving the C3-hydroxymethyl group intact for future derivatization.

Pathway B: Synthesis of 4-Carboxyisobenzofurans

  • Activation: Dissolve the 2-alkynyl intermediate in anhydrous toluene. Add AuCl₃ (5 mol%).

  • Cyclization: Stir at room temperature for 2 hours.

    • Causality: Gold(III) is highly carbophilic and exceptionally soft. It preferentially activates the alkyne for nucleophilic attack by the softer, more nucleophilic aliphatic C3-hydroxyl group via a 5-exo-dig cyclization, rapidly forming the 5-membered isobenzofuran core under mild conditions.

References

  • Chemical Genetics Uncovers Novel Inhibitors of Lignification, Including p-Iodobenzoic Acid Targeting CINNAMATE-4-HYDROXYLASE. Plant Physiology. URL:[Link]

  • Physicochemical evaluation of new tetrahydroacridine and iodobenzoic acid hybrids as the next step in the design of potential drugs for treating Alzheimer's disease. Biomedical Chromatography. URL:[Link]

  • m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations. Arkivoc. URL:[Link]

  • Solid-Phase Synthesis of 1,2-Diketones via Acetylene Oxidation. Thieme E-Books & E-Journals. URL:[Link]

  • Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. MDPI Pharmaceuticals. URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(Hydroxymethyl)-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3-(Hydroxymethyl)-2-iodobenzoic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are built on the foundational principles of waste characterization, segregation, and compliant disposal, reflecting best practices in laboratory safety.

PART 1: CORE DIRECTIVE: Immediate Hazard Assessment & Safety

Anticipated Hazard Profile

The following table summarizes the expected hazards based on data for analogous iodinated benzoic acid derivatives. This information dictates the minimum personal protective equipment (PPE) and handling precautions required.

Hazard ClassificationCategoryPrecautionary Statement
Acute Oral Toxicity Category 4H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Category 1 / 2H318/H319: Causes serious eye damage/irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[2]

Essential Personal Protective Equipment (PPE)

Given the anticipated hazards, the following PPE is mandatory when handling 3-(Hydroxymethyl)-2-iodobenzoic acid in any form (solid, solution, or as waste):

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber. Always consult the glove manufacturer's compatibility chart.[3]

  • Eye Protection: ANSI-approved chemical splash goggles are required. If there is a significant splash risk, a face shield should be worn in addition to goggles.[3]

  • Skin and Body Protection: A fully buttoned laboratory coat is required. For larger quantities, a chemical-resistant apron is recommended.[3]

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to control exposure to dust or vapors.[3]

Immediate First Aid Measures

In the event of an exposure, immediate and correct action is critical.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and immediately call a poison center or physician for guidance.[1][4]

  • If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2][4]

  • If in Eyes: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2][4]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, seek medical attention.[2][4]

PART 2: SCIENTIFIC INTEGRITY: Waste Characterization & Segregation

Proper disposal begins with accurate waste characterization. 3-(Hydroxymethyl)-2-iodobenzoic acid falls into a specific category of chemical waste that requires careful segregation to prevent dangerous reactions and ensure it is routed to the correct final disposal facility.

Waste Characterization: A Halogenated Organic Acid

This compound must be treated as hazardous waste . The rationale is twofold:

  • Toxicity & Irritation: As established in Part 1, the compound is presumed to be harmful if swallowed and an irritant to skin, eyes, and the respiratory system.

  • Chemical Class: It is a halogenated organic compound due to the presence of iodine bonded to the benzene ring.[5] Halogenated wastes are typically incinerated at high temperatures under specific conditions and must not be mixed with non-halogenated solvents, which may be recycled or used for fuel blending.[5][6]

Under no circumstances should this chemical or its solutions be disposed of down the drain.[3][6][7] This is a violation of regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and can lead to environmental contamination.[8]

The Cardinal Rule of Segregation

To ensure safety and compliance, waste streams containing 3-(Hydroxymethyl)-2-iodobenzoic acid must be kept separate from:

  • Non-Halogenated Organic Wastes: Mixing these waste streams significantly increases disposal costs and complicates the disposal process.[6]

  • Strong Bases (e.g., Sodium Hydroxide): As an acid, it will react with bases. While neutralization is a potential treatment method, it should only be performed by trained personnel following a specific, validated protocol. Uncontrolled mixing can generate heat.

  • Strong Oxidizing Agents: Keep separate from materials like peroxides, permanganates, or chromates to prevent potentially violent reactions.[4]

  • Aqueous Waste (Non-hazardous): Do not mix with aqueous buffers or other solutions destined for drain disposal.

PART 3: OPERATIONAL PLAN: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the compliant disposal of 3-(Hydroxymethyl)-2-iodobenzoic acid from the point of generation to its collection by Environmental Health & Safety (EHS) personnel.

Step 1: Select the Correct Waste Container

  • Material: Use a chemically compatible container. High-density polyethylene (HDPE) or other plastic containers are preferred.[3] Avoid metal containers, as halogenated compounds can degrade to form acids that corrode metal.[3]

  • Condition: The container must be in good condition, free from cracks or damage, and must have a secure, leak-proof, screw-top lid.[8][9]

  • Rinsate Collection: The first rinse of any glassware contaminated with this compound must be collected as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.[10]

Step 2: Properly Label the Waste Container

  • Timing: Affix a waste label to the container before adding the first drop of waste.[11]

  • Content: The label must, at a minimum, include the following information:

    • The words "Hazardous Waste" .[12]

    • The full, unabbreviated chemical name: "Waste 3-(Hydroxymethyl)-2-iodobenzoic acid" . List all components and their approximate percentages if it is a mixed waste stream.[7]

    • Clear hazard indication(s) (e.g., "Irritant," "Toxic").[12]

Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)

  • Location: The waste container must be stored at or near the point of generation and under the control of laboratory personnel.[7][8] This designated location is known as a Satellite Accumulation Area (SAA).

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[7][9] This prevents the release of vapors and protects against spills.

  • Storage: Ensure the container is stored away from incompatible materials, ideally in secondary containment (such as a plastic tub) to contain any potential leaks.[3]

Step 4: Requesting Disposal Pickup

  • Capacity: Once the waste container is full, or if work on the project generating this waste is complete, arrange for its removal. Do not overfill containers.

  • Procedure: Follow your institution's specific procedure for requesting a hazardous waste pickup from the EHS department. This is typically done through an online portal or by phone.

  • Timeline: Full containers must be removed from the SAA within three days.[7] However, it is best practice to request a pickup as soon as the container is full.

PART 4: VISUALIZATION: Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 3-(Hydroxymethyl)-2-iodobenzoic acid.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Disposal A Acquire 3-(Hydroxymethyl)-2-iodobenzoic acid B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Waste Generated (Solid, Solution, Rinsate) C->D E Characterize as 'Hazardous Waste' (Halogenated Organic) D->E F Select Compatible Container (e.g., HDPE) with Screw Cap E->F Correct Path N Sink Disposal E->N Incorrect Path G Affix 'Hazardous Waste' Label with Full Chemical Name F->G H Place in Satellite Accumulation Area (SAA) G->H I Keep Container Closed H->I J Store Away from Incompatibles (Bases, Oxidizers) H->J K Container Full? I->K K->I No L Request Pickup from EHS K->L Yes M EHS Collects for Final Disposal (Incineration) L->M

Caption: Decision workflow for handling and disposal of 3-(Hydroxymethyl)-2-iodobenzoic acid.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Halogenated Solvents. (n.d.). Washington State University. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. Retrieved from [Link]

  • Laboratory Guide for Managing Dangerous Waste. (n.d.). Washington State Department of Ecology. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]

  • Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Hazardous Waste Segregation. (2016, April 15). Bucknell University. Retrieved from [Link]

  • Organic Solvents. (n.d.). University of North Carolina at Charlotte, Environmental Health and Safety. Retrieved from [Link]

  • Hazardous Waste Reduction. (n.d.). Oregon State University, Environmental Health & Safety. Retrieved from [Link]

  • Safety Data Sheet: Benzoic Acid (Acidimetric Standard). (2015, December 1). National Institute of Standards and Technology (NIST). Retrieved from [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024, March 3). UC San Diego. Retrieved from [Link]

  • Material Safety Data Sheet: 3-Hydroxy-4-iodobenzoic acid, 97%. (2006, March 22). Cole-Parmer. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Managing and Disposing of Household Hazardous Waste. (n.d.). New York State Department of Environmental Conservation. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Hydroxymethyl)-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

The fundamental principle of laboratory safety is the "Hierarchy of Controls." Before relying on Personal Protective Equipment (PPE), more effective control measures should be implemented. PPE is the final, but critical, line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Safety Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least Effective caption Diagram: Hierarchy of Controls for chemical safety. Disposal_Workflow cluster_1 Chemical Waste Disposal Workflow Start Waste Generation (Solid or Liquid) Segregate Segregate Waste Type Start->Segregate Solid_Container Place in Labeled Solid Hazardous Waste Container Segregate->Solid_Container Solid Waste Liquid_Container Place in Labeled Liquid Hazardous Waste Container Segregate->Liquid_Container Liquid Waste Seal Securely Seal Container Solid_Container->Seal Liquid_Container->Seal Store Store in Designated Satellite Accumulation Area Seal->Store Pickup Arrange for Pickup by Environmental Health & Safety Store->Pickup caption Diagram: Workflow for chemical waste disposal.

Caption: Workflow for chemical waste disposal.

References

  • Safety Data Sheet: 3-Hydroxy-2,4,6-triiodobenzoic acid. Chemos GmbH & Co. KG. [Link]

Sources

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